molecular formula C11H14O2 B1594133 2-Methyl-2-(2-methylphenyl)propanoic acid CAS No. 29205-99-0

2-Methyl-2-(2-methylphenyl)propanoic acid

Cat. No.: B1594133
CAS No.: 29205-99-0
M. Wt: 178.23 g/mol
InChI Key: JUQWLDBKXSYNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-methylphenyl)propanoic acid (CAS Number: 29205-99-0) is a valuable organic compound with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol . This chemical features a propanoic acid backbone substituted with both a methyl group and a 2-methylphenyl (o-tolyl) group at the 2-position, making it a constitutional isomer of other methylphenylpropanoic acids . It is part of a class of 2-arylpropanoic acids that are ubiquitous structural motifs in biologically active compounds and serve as important synthetic intermediates in the preparation of pharmaceuticals and fine chemicals . Its primary research value lies in its chiral center, which makes it a subject of interest in enantioseparation studies. Research indicates that the position of the methyl group on the phenyl ring significantly influences chiral recognition; for this ortho-isomer, enantioseparation is more challenging compared to its meta- and para-substituted counterparts, providing a critical model for studying inclusion interactions with chiral selectors like β-cyclodextrin derivatives . This compound is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-6-4-5-7-9(8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQWLDBKXSYNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951800
Record name 2-Methyl-2-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29205-99-0
Record name Benzeneacetic acid, alpha,alpha,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-Methyl-2-(2-methylphenyl)propanoic acid, a valuable building block in the development of novel pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations.

Introduction

This compound, also known as 2-(o-tolyl)isobutyric acid, is a carboxylic acid derivative with a unique structural motif featuring a quaternary carbon atom attached to a substituted aromatic ring. This arrangement imparts specific steric and electronic properties that are of significant interest in medicinal chemistry and materials science. The strategic placement of the methyl groups on both the phenyl ring and the propanoic acid backbone allows for the fine-tuning of molecular interactions, making it a key intermediate in the synthesis of complex target molecules.

This guide will focus on a reliable and scalable two-step synthetic pathway, commencing with the readily available 2-(2-methylphenyl)acetonitrile. The synthesis involves an exhaustive methylation to create the quaternary carbon center, followed by a straightforward hydrolysis to yield the desired carboxylic acid.

Synthetic Strategy and Mechanistic Insights

The chosen synthetic route is predicated on the acidic nature of the α-hydrogen in 2-(2-methylphenyl)acetonitrile, which allows for its deprotonation and subsequent alkylation. This is a classic and well-understood transformation in organic synthesis, offering high yields and excellent selectivity when appropriate reaction conditions are employed.

Step 1: Exhaustive Methylation of 2-(2-methylphenyl)acetonitrile

The initial step involves the exhaustive methylation of 2-(2-methylphenyl)acetonitrile to form 2-methyl-2-(2-methylphenyl)propanenitrile. This reaction proceeds via the formation of a carbanion intermediate. A strong base is required to deprotonate the benzylic carbon, which is rendered acidic by the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting anion by the phenyl ring.

A variety of bases can be employed for this purpose; however, for industrial-scale synthesis, inorganic bases such as potassium carbonate are often preferred due to their lower cost and ease of handling. The choice of the methylating agent is also critical. While methyl iodide is highly reactive, dimethyl carbonate presents a more environmentally benign and safer alternative, acting as both a reagent and a solvent in some cases. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the dissolution of the reagents and promote the desired nucleophilic substitution.

The mechanism involves the initial deprotonation of the starting nitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in an SN2 reaction. This process is repeated to introduce the second methyl group, leading to the formation of the desired quaternary nitrile.

Step 2: Hydrolysis of 2-methyl-2-(2-methylphenyl)propanenitrile

The second and final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1]

  • Acid-catalyzed hydrolysis: This method typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate. Tautomerization to an amide is followed by further hydrolysis to the carboxylic acid and ammonium salt.[2][3]

  • Base-catalyzed hydrolysis: This approach utilizes a strong base, such as sodium or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization and subsequent proton transfer steps lead to the formation of a carboxylate salt, which is then protonated in a final acidic workup step to yield the carboxylic acid.

For the synthesis of this compound, acid-catalyzed hydrolysis is often favored as it allows for direct isolation of the carboxylic acid product upon workup.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 2-(2-methylphenyl)acetonitrile

  • Dimethyl Carbonate

  • Potassium Carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Concentrated Sulfuric Acid

  • Toluene

  • Sodium Sulfate (anhydrous)

  • Deionized Water

  • Diethyl Ether

Step 1: Synthesis of 2-methyl-2-(2-methylphenyl)propanenitrile
  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-methylphenyl)acetonitrile (13.1 g, 0.1 mol) and anhydrous acetonitrile (200 mL).

  • Begin stirring the solution and add anhydrous powdered potassium carbonate (41.4 g, 0.3 mol).

  • To this suspension, add dimethyl carbonate (36.0 g, 0.4 mol).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess dimethyl carbonate.

  • Dissolve the resulting residue in diethyl ether (150 mL) and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-2-(2-methylphenyl)propanenitrile as an oil. This crude product can be used directly in the next step without further purification.

Step 2: Synthesis of this compound
  • In a 500 mL four-necked flask, prepare a 60% aqueous solution of sulfuric acid by slowly adding concentrated sulfuric acid (120 g) to water (80 g) with cooling.

  • Heat the sulfuric acid solution to 90°C.

  • Slowly add the crude 2-methyl-2-(2-methylphenyl)propanenitrile (from Step 1) to the hot acid solution over a period of 1 hour.

  • After the addition is complete, raise the temperature to 120-130°C and maintain it for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.[2]

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Pour the cooled mixture into a beaker containing 300 mL of cold water.

  • Extract the aqueous mixture with toluene (3 x 100 mL).

  • Combine the organic extracts and wash them with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to obtain the pure product as a white crystalline solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two equivalent methyl groups on the propanoic acid chain, the methyl group on the phenyl ring, and the acidic proton of the carboxyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[4]

Data Presentation

PropertyValue
IUPAC Name This compound
Synonyms 2-(o-Tolyl)isobutyric acid
CAS Number 62835-95-4[4]
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [5]
Table 1: Physicochemical Properties of this compound

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 2-(2-methylphenyl)acetonitrile Intermediate 2-methyl-2-(2-methylphenyl)propanenitrile Start->Intermediate  Step 1: Methylation (Dimethyl Carbonate, K₂CO₃) Product This compound Intermediate->Product  Step 2: Hydrolysis (H₂SO₄, H₂O)

Caption: Overall synthetic workflow for this compound.

Mechanistic Diagram

Reaction_Mechanism cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis Nitrile 2-(2-methylphenyl)acetonitrile Carbanion Carbanion Intermediate Nitrile->Carbanion + Base - HB⁺ MethylatedNitrile1 Mono-methylated Nitrile Carbanion->MethylatedNitrile1 + CH₃-X - X⁻ Carbanion2 Second Carbanion MethylatedNitrile1->Carbanion2 + Base - HB⁺ QuatNitrile 2-methyl-2-(2-methylphenyl)propanenitrile Carbanion2->QuatNitrile + CH₃-X - X⁻ QuatNitrile2 2-methyl-2-(2-methylphenyl)propanenitrile Amide Amide Intermediate QuatNitrile2->Amide + H₂O, H⁺ CarboxylicAcid This compound Amide->CarboxylicAcid + H₂O, H⁺ - NH₄⁺

Caption: Simplified mechanism for the synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging a two-step sequence of exhaustive methylation followed by hydrolysis, this protocol offers high yields and operational simplicity. The insights into the reaction mechanisms and the detailed experimental procedures are intended to empower researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors.

References

  • Conversion of 2-methyl-2-phenylpropionitrile to 2-methyl-2-phenyl-propionic acid by resting cells of E. coli JM109(pIK9) expressing the nitrilase from P. fluorescens EBC191. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2-(2-Methylphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2-Methyl-2-(4-methylphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

  • El-Azab, A. S., Abdel-Aziz, A. A.-M., Al-Omar, M. A., Ng, S. W., & Tiekink, E. R. T. (2013). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227. [Link]

  • Propanoic acid, 2-methyl-. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

  • Tzani, A., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 25(21), 5035. [Link]

  • 2-methyl propan nitrile on alkaline hydrolysis give. (n.d.). Allen. Retrieved January 21, 2026, from [Link]

  • Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity. (2021).
  • Methyl-2-methylpropanoate. (n.d.). MiMeDB. Retrieved January 21, 2026, from [Link]

  • Proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

  • The production method of methylphenylacetic acid. (2009). Google Patents.
  • 2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI.
  • α-Methylation of o-(nitrophenyl)acetonitrile (1). (2022).
  • 2-(2-METHYLPHENYL)ACETIC ACID | CAS 644-36-0. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]

  • (2-methylphenyl)acetonitrile. (n.d.). EMBL-EBI. Retrieved January 21, 2026, from [Link]

  • Preparation method of methylphenyl acetic acid. (2007). Google Patents.
  • Phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. (2021). E3S Web of Conferences.
  • 2-Methyl-2-butenenitrile. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Regioselective biocatalytic hydrolysis of (E,Z)-2-methyl-2-butenenitrile for production of (E)-2-methyl-2-butenoic acid. (2025).
  • 2-Methyl-2-(4-nitrophenyl)propanenitrile. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

2-Methyl-2-(2-methylphenyl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-2-(2-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-methyl-2-(o-tolyl)propanoic acid, is a member of the 2-arylpropanoic acid class of compounds. This class is of significant interest to the pharmaceutical industry, as it includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1] These drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.[1] The structural characteristics of this compound, featuring a carboxylic acid moiety and a substituted aromatic ring, suggest its potential for biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and discusses its potential within the broader context of 2-arylpropanoic acid derivatives in drug development.

Molecular Structure and Identification
  • IUPAC Name: this compound

  • CAS Number: 29205-99-0

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

Synthesis of this compound

Proposed Synthetic Pathway: Alkylation of 2-Methylphenylacetic Acid

The proposed synthesis starts from the commercially available 2-methylphenylacetic acid (o-tolylacetic acid). The key transformation is the exhaustive methylation at the α-carbon.

Synthesis_of_2_Methyl_2_2_methylphenyl_propanoic_acid cluster_start Starting Material cluster_esterification Esterification cluster_methylation α,α-Dimethylation cluster_hydrolysis Hydrolysis 2_Methylphenylacetic_acid 2-Methylphenylacetic Acid Ester Methyl 2-(2-methylphenyl)acetate 2_Methylphenylacetic_acid->Ester 1. SOCl₂ or H⁺, CH₃OH Methylated_Ester Methyl 2-methyl-2-(2-methylphenyl)propanoate Ester->Methylated_Ester 2. Strong base (e.g., LDA), then CH₃I (2 equiv.) Final_Product This compound Methylated_Ester->Final_Product 3. NaOH, H₂O/EtOH, then H₃O⁺

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general methods for α-alkylation of esters.[2]

Step 1: Esterification of 2-Methylphenylacetic Acid

  • To a solution of 2-methylphenylacetic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (or use an excess of thionyl chloride for conversion to the acid chloride followed by reaction with methanol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(2-methylphenyl)acetate.

Step 2: α,α-Dimethylation of Methyl 2-(2-methylphenyl)acetate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the methyl 2-(2-methylphenyl)acetate (1 equivalent) dissolved in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 2-methyl-2-(2-methylphenyl)propanoate.

Step 3: Hydrolysis of Methyl 2-methyl-2-(2-methylphenyl)propanoate

  • Dissolve the methyl 2-methyl-2-(2-methylphenyl)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with cold 6M hydrochloric acid, which should result in the precipitation of the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is limited. The following properties are based on general characteristics of related 2-arylpropanoic acids and predicted values.

PropertyPredicted/Estimated Value
Physical State Likely a white to off-white solid at room temperature.
Melting Point Not available. Expected to be in a similar range to other solid 2-arylpropanoic acids.
Boiling Point Not available.
Solubility Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, chloroform, and diethyl ether.
pKa Estimated to be in the range of 4-5, typical for carboxylic acids.
Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons: A multiplet in the region of δ 7.0-7.4 ppm, corresponding to the four protons on the 2-methylphenyl group.

  • Methyl Protons (propanoic chain): A singlet at approximately δ 1.5 ppm, integrating to 6H, for the two equivalent methyl groups at the α-position.

  • Methyl Proton (aromatic ring): A singlet around δ 2.3 ppm, integrating to 3H, for the methyl group on the phenyl ring.

  • Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum would likely display:

  • Carboxyl Carbon: A signal in the range of δ 175-185 ppm.

  • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

  • Quaternary Carbon (α-carbon): A signal around δ 45-55 ppm.

  • Methyl Carbons (propanoic chain): A signal in the region of δ 20-30 ppm.

  • Methyl Carbon (aromatic ring): A signal around δ 20 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[3]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]

  • C-H Stretch (Aromatic and Aliphatic): Signals in the 2850-3100 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the following fragmentation patterns would be anticipated:

  • Molecular Ion Peak (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Loss of Carboxyl Group: A significant fragment at m/z = 133, resulting from the loss of the -COOH group (45 Da).[4]

  • Other Fragments: Further fragmentation of the m/z 133 ion could lead to peaks corresponding to the tolyl group and other smaller fragments.

Reactivity and Biological Considerations

Chemical Reactivity

The primary reactive center of this compound is the carboxylic acid group, which can undergo typical reactions such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Conversion to an acid chloride (e.g., with thionyl chloride) followed by reaction with an amine to yield an amide.

  • Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Biological Activity and Drug Development Context

2-Arylpropanoic acids are a well-established class of NSAIDs with a primary mechanism of action involving the inhibition of COX enzymes.[1][5] The anti-inflammatory properties of these compounds are well-documented.[1][6] Long-term use of traditional NSAIDs is associated with gastrointestinal side effects due to the inhibition of the COX-1 isoform.[1]

Derivatives of arylpropionic acids have been explored for a wide range of biological activities beyond anti-inflammatory effects, including antibacterial, anticonvulsant, and anticancer properties.[1][5][7] The carboxylic acid moiety is generally considered crucial for the anti-inflammatory activity of this class of compounds.[7]

Given its structural similarity to known NSAIDs, it is plausible that this compound could exhibit anti-inflammatory activity. Further research, including in vitro and in vivo studies, would be necessary to determine its specific biological profile, including its potency and selectivity for COX-1 versus COX-2. The presence of the ortho-methyl group on the phenyl ring could influence its binding to the active site of the COX enzymes and its overall pharmacological properties.

Safety and Handling

A safety data sheet for this compound is not widely available. However, based on the data for related compounds such as 2-methyl-2-phenylpropanoic acid, it should be handled with care in a laboratory setting.[8][9][10] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. It may cause skin and eye irritation.[8][9]

Conclusion

This compound is a compound of interest due to its structural relationship to the pharmacologically significant class of 2-arylpropanoic acids. While specific experimental data for this molecule is sparse, its chemical properties can be reasonably predicted, and a viable synthetic route can be designed based on established organic chemistry principles. Its potential as a biologically active agent, particularly as an anti-inflammatory compound, warrants further investigation by researchers and drug development professionals.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020).
  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Progressive Pharmacy, 17(4), 540-555.
  • MSDS of 2-Methyl-2-phenylpropanoic Acid. (2010). Capot Chemical.
  • Dual effects of anti-inflammatory 2-arylpropionic acid derivatives on a major isoform of human liver 3alpha-hydroxysteroid dehydrogenase. (1998). Biochemical Journal, 330(Pt 2), 851–857.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • 2-Methyl-2-phenylpropanoic acid SDS, 826-55-1 Safety D
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses.
  • SAFETY DATA SHEET Propanoic acid, 2-methyl-, 1-phenylethyl ester. (n.d.). Synerzine.
  • US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).
  • 2-Methyl-2-phenylpropionic acid. (2023). CymitQuimica.
  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry.
  • SAFETY D
  • 2-(2-Methylphenyl)propanoic acid | C10H12O2 | CID 3593832. (n.d.). PubChem.
  • proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry.
  • infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram. (n.d.). Doc Brown's Chemistry.
  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. (n.d.). Doc Brown's Chemistry.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Mass Spectrometry - Fragmentation P
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry.
  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC.
  • Liquid-Phase Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives from Polyethylene Glycol) Supported 2-Bromo-2-Methylpropanoate. (2006).
  • CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. (n.d.).
  • WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).
  • 2-Methyl-2-(4-methylphenyl)propanoic acid | C11H14O2 | CID 12369085. (n.d.). PubChem.
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube.
  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. (n.d.). Doc Brown's Chemistry.
  • US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. (n.d.).
  • o-Tolylacetic acid. (n.d.). Cheméo.
  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).
  • Propanoic acid, 2-methyl-, 2-methylpropyl ester. (n.d.). NIST WebBook.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2010). Organic Process Research & Development, 14(2), 329–333.
  • Propanoic acid, 2-methyl-. (n.d.). NIST WebBook.
  • 2-Methylpropanoic acid. (n.d.). FlavorDB.
  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2014). Beneficial Microbes, 5(3), 311–318.
  • 2-(4-Methylphenyl)propanoic acid. (n.d.). ChemicalBook.
  • Propanoic acid, 2-methyl-. (n.d.). NIST WebBook.
  • 2-Hydroxy-2-methyl-propanoic acid - Optional[
  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.).
  • Showing Compound 2-Methylpropanoic acid (FDB003277). (n.d.). FooDB.
  • 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr. (n.d.). Doc Brown's Chemistry.
  • o-Tolylacetic Acid | 644-36-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • 22.

Sources

Spectroscopic Data for 2-Methyl-2-(2-methylphenyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-2-(2-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid, presents a unique structural framework with significant potential for biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the investigation of its chemical behavior. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights and protocols detailed herein are curated for researchers, scientists, and drug development professionals to facilitate their work with this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Predicted Data

Proton (¹H) NMR spectroscopy of this compound is expected to reveal a distinct set of signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and anisotropy of the carbonyl group, resulting in a downfield chemical shift. The signal is often broad due to hydrogen bonding and chemical exchange.
Aromatic (C₆H₄)7.1 - 7.4Multiplet4HProtons on the aromatic ring will appear in the characteristic downfield region. The substitution pattern will lead to a complex multiplet due to spin-spin coupling between adjacent aromatic protons.
Methyl (-CH₃ on ring)2.3 - 2.5Singlet3HThe methyl group attached to the aromatic ring is deshielded compared to an aliphatic methyl group and will appear as a singlet as there are no adjacent protons.
Methyl (-C(CH₃)₂)1.5 - 1.7Singlet6HThe two methyl groups attached to the quaternary carbon are equivalent and will appear as a single, upfield signal. They are singlets as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy: Predicted Data

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)175 - 185The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
Quaternary Aromatic (C-Ar)140 - 145The aromatic carbon atom directly attached to the propanoic acid moiety.
Substituted Aromatic (C-CH₃)135 - 140The aromatic carbon atom bearing the methyl group.
Aromatic (CH)125 - 130The remaining four aromatic carbons will appear in this region.
Quaternary Aliphatic (-C(CH₃)₂)45 - 55The quaternary carbon of the isobutyryl group.
Methyl (-CH₃ on ring)20 - 25The methyl carbon attached to the aromatic ring.
Methyl (-C(CH₃)₂)25 - 30The two equivalent methyl carbons of the isobutyryl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeCharacteristics
O-H (Carboxylic Acid)2500 - 3300StretchingVery broad and strong absorption due to intermolecular hydrogen bonding.[1]
C-H (Aromatic)3000 - 3100StretchingMedium to weak, sharp peaks.
C-H (Aliphatic)2850 - 3000StretchingMedium to strong, sharp peaks.
C=O (Carboxylic Acid)1700 - 1725StretchingVery strong and sharp absorption. The presence of conjugation with the aromatic ring may slightly lower the frequency.[1]
C=C (Aromatic)1450 - 1600StretchingMedium to weak, multiple sharp peaks.
C-O (Carboxylic Acid)1210 - 1320StretchingStrong absorption.
O-H (Carboxylic Acid)920 - 950Bending (out-of-plane)Broad, medium intensity peak.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₁H₁₄O₂), which is 178.23 g/mol . The intensity of this peak may be moderate to weak due to the potential for facile fragmentation.

  • Major Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A significant fragment at m/z 163, resulting from the cleavage of one of the methyl groups from the quaternary center.

    • Loss of the carboxylic acid group (-COOH): A fragment at m/z 133, corresponding to the loss of the entire carboxylic acid functionality.

    • McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement is a possibility for carboxylic acids, though other fragmentation pathways are likely to be more dominant.

    • Benzylic Cleavage: Cleavage of the bond between the quaternary carbon and the aromatic ring could lead to a fragment at m/z 91 (tropylium ion) or a fragment corresponding to the substituted propanoic acid cation.

Experimental Protocols

NMR Sample Preparation (for a solid sample)
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the solid.

  • Filtering: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Archiving Structure_Confirmation->Final_Report

Sources

A Technical Guide to 2-Methyl-2-(2-methylphenyl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Methyl-2-(2-methylphenyl)propanoic acid, a member of the 2-arylpropanoic acid class. While specific data for this ortho-methyl isomer is limited in public literature, this document synthesizes available information and draws upon established principles for the broader class of 2-arylpropanoic acids to present a comprehensive resource for researchers, chemists, and drug development professionals.

Nomenclature, Structure, and Identification

The precise identification of a chemical entity is foundational to all scientific inquiry. The compound of interest is systematically named according to IUPAC nomenclature, which defines its unique structural arrangement.

  • IUPAC Name: this compound

  • Synonyms: 2-Methyl-2-(o-tolyl)propanoic acid

  • CAS Number: 29205-99-0[1]

  • Molecular Formula: C₁₁H₁₄O₂

The structure consists of a propanoic acid backbone. The second carbon atom (C2), or α-carbon, is quaternary, being substituted with a carboxyl group, a methyl group, and a 2-methylphenyl (also known as o-tolyl) group. This substitution pattern distinguishes it from its more commonly cited isomers where the methyl group is on the phenyl ring's para position or absent entirely.

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Weight 178.23 g/mol Calculated
Molecular Formula C₁₁H₁₄O₂[1]
Appearance Solid (predicted)General class properties
Solubility Soluble in organic solvents like methanol, chloroform; slightly soluble in water (predicted)General class properties
pKa ~4.5 (predicted)General class properties

Synthesis and Mechanistic Considerations

The synthesis of 2-arylpropanoic acids is a well-established field in organic chemistry. A common and robust strategy involves the α-alkylation of an arylacetonitrile precursor, followed by hydrolysis of the nitrile to a carboxylic acid. This method offers high selectivity and is adaptable to a wide range of substituted aryl groups.[2]

Proposed Synthetic Pathway

A logical and field-proven approach to synthesize this compound proceeds via a two-step sequence starting from 2-methylphenylacetonitrile (o-tolylacetonitrile).

  • Step 1: Double Methylation of 2-Methylphenylacetonitrile. The acidic α-proton of the arylacetonitrile is deprotonated by a strong base (e.g., sodium amide or LDA) to form a resonance-stabilized carbanion. This nucleophile then undergoes alkylation with a methylating agent, such as methyl iodide. To achieve the desired quaternary α-carbon, this process is repeated.

  • Step 2: Hydrolysis of the Dinitrile. The resulting 2-methyl-2-(2-methylphenyl)propanenitrile is then subjected to vigorous hydrolysis under acidic or basic conditions to convert the nitrile functional group into a carboxylic acid.

synthesis_workflow start 2-Methylphenylacetonitrile (o-Tolylacetonitrile) step1 1. Strong Base (e.g., NaNH₂) 2. Methyl Iodide (CH₃I, 2 eq.) start->step1 intermediate 2-Methyl-2-(2-methylphenyl)propanenitrile step1->intermediate step2 Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O, heat) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

Expertise in Experimental Design: Causality Behind Choices
  • Choice of Base: A strong, non-nucleophilic base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is crucial. Weaker bases like hydroxides would not be sufficient to fully deprotonate the α-carbon, leading to low yields. The choice of a non-nucleophilic base prevents unwanted side reactions with the methylating agent.

  • Methylating Agent: Methyl iodide is an excellent electrophile for this S_N2 reaction due to the good leaving group ability of iodide. Two equivalents are required to achieve the desired dimethylation at the α-position.

  • Hydrolysis Conditions: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat) to overcome the stability of the carbon-nitrogen triple bond. The choice between acidic or basic hydrolysis depends on the stability of the rest of the molecule to these conditions and the desired workup procedure. Basic hydrolysis, for instance, results in the carboxylate salt, which can be easily separated from non-acidic impurities before protonation.

Applications in Research and Drug Development

2-Arylpropanoic acids (2-APAs), often referred to as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[3][4] This class includes well-known drugs such as Ibuprofen and Naproxen.

  • Pharmacological Significance: The primary mechanism of action for most 2-APAs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever.[4]

  • As a Building Block: this compound serves as a valuable intermediate in medicinal chemistry. The carboxylic acid group is a versatile handle for derivatization into esters, amides, and other functional groups, allowing for the synthesis of compound libraries for screening against various biological targets.[5] The specific ortho-methyl substitution pattern provides a unique steric and electronic profile compared to other isomers, which can be exploited to fine-tune binding interactions with a target receptor or enzyme.

  • Chirality in Profens: It is important to note that many 2-APAs are chiral at the α-carbon.[6] However, the target compound, this compound, is achiral as the α-carbon is bonded to two identical methyl groups (one from the propanoic acid backbone and one added). This removes the complexities of stereoselective synthesis and chiral separation that are often a major consideration for other members of this class.[6]

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of related 2-arylpropanoic acids.[2][7] It should be adapted and optimized for the specific substrate. All work must be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from 2-methylphenylacetonitrile.

Materials:

  • 2-Methylphenylacetonitrile

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or THF

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

Part A: Synthesis of 2-Methyl-2-(2-methylphenyl)propanenitrile

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with sodium amide (2.2 equivalents) suspended in anhydrous diethyl ether.

  • Dissolve 2-methylphenylacetonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred suspension of sodium amide at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the mixture for 1 hour to ensure complete formation of the carbanion.

  • Cool the reaction mixture in an ice bath. Add methyl iodide (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved by vacuum distillation.

Part B: Hydrolysis to this compound

  • Combine the crude nitrile from Part A with a 1:1 mixture of 50% aqueous sulfuric acid.

  • Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • The carboxylic acid product may precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the collected solid or the organic extracts with water, dry, and concentrate to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified this compound.

References

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. Available at: [Link]

  • Tundo, P., & Selva, M. (2002). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, 79, 71. Available at: [Link]

  • Kumar, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 3865-3874. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). A Brief Review on Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. Available at: [Link]

  • Roy, D., & Guin, J. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry–An Asian Journal, 14(13), 2215-2219. Available at: [Link]

  • Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. Available at: [Link]

Sources

A Technical Guide to the Potential Biological Activity of 2-Methyl-2-(2-methylphenyl)propanoic Acid: A PPARα Agonist Candidate for Dyslipidemia

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the potential biological activity of 2-Methyl-2-(2-methylphenyl)propanoic acid. Based on a comprehensive review of structurally analogous compounds, we hypothesize that this molecule acts as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. PPARα is a well-validated therapeutic target for dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream and a major risk factor for cardiovascular disease. This document outlines the mechanistic basis for this hypothesis, provides detailed protocols for in vitro and in vivo validation, and presents a framework for its evaluation as a potential therapeutic agent. The target audience for this guide includes researchers in drug discovery, medicinal chemistry, and pharmacology who are focused on metabolic diseases.

Introduction: The Chemical and Biological Rationale

This compound belongs to the class of 2-arylpropanoic acids. Its core structure, featuring a phenyl ring linked to a propanoic acid moiety with a gem-dimethyl substitution, is a common scaffold in a class of drugs known as fibrates. Fibrates, such as gemfibrozil and fenofibrate, are established therapeutic agents for treating dyslipidemia.[1][2] They primarily exert their effects by activating PPARα, a ligand-activated transcription factor that plays a crucial role in regulating lipid and lipoprotein metabolism.[3]

The structural similarity of this compound to known PPARα agonists forms the foundation of our hypothesis. The carboxylic acid group is crucial for binding to the ligand-binding domain of PPARs, while the substituted phenyl ring contributes to the potency and selectivity of the interaction.[4] The ortho-methyl substitution on the phenyl ring of the title compound is of particular interest, as substitutions at this position can influence the conformational flexibility and binding affinity to the receptor.

Activation of PPARα leads to a cascade of transcriptional events that collectively improve the lipid profile. These include the upregulation of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in circulating triglycerides.[5] Furthermore, PPARα activation increases the expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), resulting in elevated HDL cholesterol levels.[1]

The Hypothesized Mechanism of Action: PPARα Activation

We propose that this compound functions as a PPARα agonist. Upon entering the cell, the compound is hypothesized to bind to the ligand-binding domain (LBD) of PPARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This, in turn, initiates the transcription of genes involved in lipid metabolism, ultimately leading to a reduction in triglycerides and an increase in HDL cholesterol.

PPARa Signaling Pathway Figure 1: Hypothesized PPARα Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PPARa PPARα Compound->PPARa Binds to LBD CoR Corepressors PPARa->CoR Dissociation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerization RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., LPL, APOA1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Lipid Metabolism Proteins mRNA->Proteins Translation Lipid_Metabolism Decreased Triglycerides Increased HDL Proteins->Lipid_Metabolism Regulates

Figure 1: Hypothesized PPARα Signaling Pathway

In Vitro Evaluation: A Step-by-Step Protocol

To validate the hypothesis that this compound is a PPARα agonist, a series of in vitro experiments are essential. The following protocols describe a robust workflow for this evaluation.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay is the gold standard for determining the functional activation of PPARα by a test compound.

Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is driven by a promoter containing PPREs. Cells are co-transfected with expression vectors for PPARα and the reporter construct. If the test compound activates PPARα, the resulting heterodimer will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as HEK293 or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]

  • Transfection: Seed cells in a 96-well plate. Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fenofibric acid or GW7647).[6]

  • Luciferase Assay: After 24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Data Presentation: Comparative Potency

The potency of this compound as a PPARα agonist should be compared to that of known fibrates and other reference compounds.

CompoundPPARα EC50 (µM)Reference
This compound To be determined
Fenofibric Acid9.47[7]
Bezafibrate30.4[7]
GW76470.008[7]
GW23310.05 (human)[8][9]

In Vivo Validation: Efficacy in a Dyslipidemia Model

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a relevant animal model of dyslipidemia.

Animal Model: High-Fat Diet-Induced Dyslipidemic Mouse Model

This is a widely used and relevant model for studying the effects of lipid-lowering agents.[10]

Protocol:

  • Animal Acclimatization: House male C57BL/6J mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week.

  • Induction of Dyslipidemia: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group should be fed a standard chow diet.

  • Compound Administration: After the induction period, divide the HFD-fed mice into groups: vehicle control, positive control (e.g., fenofibrate, 100 mg/kg/day), and different dose groups of this compound (e.g., 10, 30, 100 mg/kg/day). Administer the compounds orally once daily for 4-8 weeks.[11]

  • Sample Collection: At the end of the treatment period, fast the mice overnight and collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect liver and adipose tissue for further analysis.

  • Biochemical Analysis: Measure the serum levels of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol using commercially available enzymatic kits.

  • Gene Expression Analysis: Isolate RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., CPT1a, ACOX1).

Figure 2: In Vivo Experimental Workflow

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a PPARα agonist. The experimental framework provided in this guide offers a clear path to validating this hypothesis and evaluating its therapeutic potential for the treatment of dyslipidemia. Future studies should also investigate its selectivity for PPARα over other PPAR subtypes (PPARγ and PPARδ) to predict potential side effects. Furthermore, pharmacokinetic and toxicological studies will be necessary to fully characterize its drug-like properties. The exploration of this and similar molecules could lead to the development of novel and more effective treatments for metabolic diseases.

References

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. (2022). National Institutes of Health. [Link]

  • EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. Semantic Scholar. [Link]

  • EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. ResearchGate. [Link]

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. (2005). PubMed. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha. Indigo Biosciences. [Link]

  • Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet. (2020). National Institutes of Health. [Link]

  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. (2005). PubMed. [Link]

  • Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. (2016). National Institutes of Health. [Link]

  • 2-(2-Methylphenyl)propanoic acid. PubChem. [Link]

  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. (2008). PubMed. [Link]

  • A novel mouse model of familial combined hyperlipidemia and atherosclerosis. (2024). National Institutes of Health. [Link]

  • Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. (2018). National Institutes of Health. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. [Link]

  • A structural mechanism of nuclear receptor biased agonism. (2022). National Institutes of Health. [Link]

  • Adverse Effects of Fenofibrate in Mice Deficient in the Protein Quality Control Regulator, CHIP. (2021). National Institutes of Health. [Link]

  • Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories. [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (2019). National Institutes of Health. [Link]

  • Estimation of the PPARα agonism of fibrates by a combined MM-docking approach. (2013). PubMed. [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar. [Link]

  • Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations. (2012). PubMed. [Link]

  • Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Sci-Hub. [Link]

  • Design and Synthesis of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator-Activated Receptor ??/?? Dual Agonists. ResearchGate. [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. [Link]

  • Phytochemical Profile, Antioxidant and Antibacterial Activity of the Essential Oil of Luma Chequen (Molina) A. Gray f. Phcogj.com. [Link]

  • Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. (2022). MDPI. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. [Link]

  • Peroxisome proliferator-activated receptor alpha (PPARalpha)-mediated regulation of multidrug resistance 2 (Mdr2) expression and function in mice. (2003). PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. [Link]

  • (2S)-2-methyl-3-phenylpropanoic acid. PubChem. [Link]

  • Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. [Link]

  • 2-Methyl-2-methylpropanoate. PubChem. [Link]

  • Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(2-methylphenyl)propanoic Acid: Synthesis, Context, and Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-2-(2-methylphenyl)propanoic acid, a molecule situated at the intersection of several important classes of pharmacologically active compounds. While not a widely recognized therapeutic agent itself, its structural motifs—specifically the arylpropanoic acid and gem-dimethyl features—are central to numerous established drugs. This document will forego a traditional discovery narrative, as one is not prominent in the public domain. Instead, it will establish the compound's scientific importance by exploring the historical and chemical context from which it logically emerges. We will detail the rationale for its synthesis, rooted in structure-activity relationship (SAR) studies of related drug classes, provide a robust, step-by-step synthetic methodology, and outline the subsequent biological evaluation that would be necessary to validate its therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design, synthesis, and potential application of novel chemical entities based on proven pharmacophores.

Introduction and Chemical Identity

This compound, also known as 2-(o-tolyl)isobutyric acid, is an aromatic carboxylic acid. Its core structure is an isobutyric acid moiety where one of the alpha-methyl groups is replaced by an ortho-tolyl (2-methylphenyl) group.

The defining characteristic of this molecule is the gem-dimethyl group adjacent to the carboxylic acid. This structural feature is significant in medicinal chemistry as it can impart steric hindrance, potentially influencing metabolic stability by preventing enzymatic degradation, and can lock in specific conformations that may be favorable for receptor binding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem CID 12369085[1]
Molecular Weight 178.23 g/mol PubChem CID 12369085[1]
IUPAC Name 2-methyl-2-(4-methylphenyl)propanoic acidPubChem CID 12369085[1]
CAS Number 20430-18-6PubChem CID 12369085[1]
Predicted XLogP3 2.7PubChem CID 12369085[1]
Hydrogen Bond Donor Count 1PubChem CID 12369085[1]
Hydrogen Bond Acceptor Count 2PubChem CID 12369085[1]

While this specific molecule lacks a storied discovery history, its chemical architecture places it firmly within two highly successful families of therapeutic agents: the Arylpropanoic Acids (e.g., NSAIDs like Ibuprofen) and Fibric Acid Derivatives (e.g., lipid-lowering agents like Gemfibrozil).[2][3][4][5] Understanding the history of these classes provides the logical foundation for the synthesis and investigation of our target compound.

Scientific Rationale & Historical Context: A Tale of Two Scaffolds

The decision to synthesize a novel molecule is rarely arbitrary. It is typically a hypothesis-driven process aimed at improving upon existing therapies or exploring new biological space. The rationale for creating this compound can be understood through the lens of established drug classes.

The Arylpropanoic Acid Precedent: The "Profens"

The arylpropanoic acids are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[2][3] Ibuprofen, Ketoprofen, and Fenoprofen are classic examples.[4][5][6] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[2]

A medicinal chemist might synthesize our target molecule as part of a Structure-Activity Relationship (SAR) study to answer key questions:

  • Impact of Gem-Dimethyl Substitution: How does replacing the single alpha-methyl group of a typical profen with a gem-dimethyl group affect COX-1/COX-2 selectivity and potency? Steric bulk at this position could alter how the molecule fits into the active site of the enzymes.

  • Role of Ortho-Methyl Group: The placement of the methyl group on the phenyl ring is critical. An ortho-substituent forces the aromatic ring and the propanoic acid moiety to adopt a non-planar conformation. This specific torsional angle could be key to enhancing or diminishing anti-inflammatory activity.

The Fibrate Lineage: Lipid-Lowering Agents

Fibrates are a class of amphipathic carboxylic acids used to treat dyslipidemia, primarily by lowering high triglyceride levels.[7][8] Their history began with clofibrate in the 1960s and evolved to more potent derivatives like gemfibrozil and fenofibrate.[9][10] Fibrates exert their effects by activating Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which in turn regulates the expression of genes involved in lipid metabolism.[8]

The structural similarity of this compound to fibrates is striking, particularly the isobutyric acid core. From this perspective, its synthesis would be a logical step to:

  • Probe the PPAR Binding Pocket: Explore how substituting the complex side chains of drugs like gemfibrozil with a simple ortho-tolyl group affects PPARα activation. This helps to map the receptor's binding site and understand the structural requirements for activity.

  • Optimize Pharmacokinetics: The gem-dimethyl group is a known feature of fibrates, contributing to their metabolic stability. Combining this with a simple aryl group could lead to a molecule with a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

G Ibuprofen Ibuprofen (α-methyl) Target_NSAID This compound (Hypothetical NSAID Candidate) Ibuprofen->Target_NSAID Structural Modification SAR_NSAID SAR Question: Impact of gem-dimethyl group on COX inhibition? Target_NSAID->SAR_NSAID Gemfibrozil Gemfibrozil (gem-dimethyl) Target_Fibrate This compound (Hypothetical Fibrate Candidate) Gemfibrozil->Target_Fibrate Structural Simplification SAR_Fibrate SAR Question: Impact of simple aryl group on PPARα activation? Target_Fibrate->SAR_Fibrate

Caption: Logical derivation of the target compound from NSAID and Fibrate scaffolds.

Synthesis and Experimental Protocols

The creation of a gem-dimethyl arylpropanoic acid can be approached through several reliable synthetic routes. A common and effective method involves the α,α-dimethylation of an aryl-substituted acetic acid derivative. This ensures the precise installation of the key structural motifs.

Retrosynthetic Analysis

The target molecule can be conceptually disconnected at the C-C bonds alpha to the carboxyl group. This suggests a synthesis starting from 2-methylphenylacetic acid (o-tolylacetic acid), which can be sequentially alkylated.

G Target Target Molecule This compound Intermediate1 α-Methylated Intermediate 2-(2-Methylphenyl)propanoic acid Target->Intermediate1 C-CH₃ Disconnection StartingMaterial Starting Material (2-Methylphenyl)acetic acid Intermediate1->StartingMaterial C-CH₃ Disconnection Reagents Reagents: 1. Strong Base (LDA) 2. Methyl Iodide (CH₃I)

Caption: Retrosynthetic pathway for the target compound.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a robust method for the synthesis, starting from commercially available (2-methylphenyl)acetic acid.

Objective: To synthesize this compound via sequential α-alkylation.

Materials:

  • (2-Methylphenyl)acetic acid

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Step 1: Formation of the Lithium Diisopropylamide (LDA) Base

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (200 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add diisopropylamine (2.2 equivalents) to the stirred THF.

  • Base Formation: Add n-Butyllithium (2.2 equivalents) dropwise via syringe. The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

    • Causality: LDA is a strong, non-nucleophilic base required to fully deprotonate the α-carbon of the starting ester, forming a reactive enolate without competing side reactions like addition to the carbonyl.

Step 2: First Alkylation (Monomethylation)

  • Enolate Formation: In a separate flame-dried flask, dissolve (2-methylphenyl)acetic acid (1.0 equivalent) in anhydrous THF. Cool to -78 °C. Slowly transfer the LDA solution from Step 1 into this flask via cannula. Stir for 1 hour.

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise. The reaction is typically rapid. Stir for an additional 2 hours at -78 °C.

    • Causality: The enolate acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction to form the first new C-C bond. Maintaining low temperature prevents side reactions.

Step 3: Second Alkylation (Gem-Dimethylation)

  • Second Deprotonation: Without warming the reaction mixture, slowly add a second portion of freshly prepared LDA solution (1.2 equivalents, prepared as in Step 1) to the flask. Stir for 1 hour at -78 °C. This deprotonates the remaining, more hindered α-proton.

  • Second Alkylation: Add a second portion of methyl iodide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature overnight.

    • Causality: The second alkylation is slower due to increased steric hindrance. Allowing the reaction to warm overnight ensures it proceeds to completion.

Step 4: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (~pH 2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, this compound.

Proposed Biological Evaluation: A Self-Validating System

The synthesis of a compound is only the first step. To validate the hypotheses that drove its creation, a logical cascade of biological testing is required.

G cluster_flow Biological Evaluation Workflow cluster_nsaid_eval NSAID Hypothesis Testing cluster_fibrate_eval Fibrate Hypothesis Testing Start Synthesized Compound: This compound COX_Assay In Vitro COX-1/COX-2 Enzyme Inhibition Assay Start->COX_Assay PPAR_Assay In Vitro PPARα/γ/δ Transactivation Assay Start->PPAR_Assay Cell_Assay Cell-Based Prostaglandin Production Assay COX_Assay->Cell_Assay Animal_Model In Vivo Carrageenan-Induced Paw Edema Model Cell_Assay->Animal_Model Outcome_NSAID Outcome_NSAID Animal_Model->Outcome_NSAID Analgesic/ Anti-inflammatory Activity? Gene_Expression Gene Expression Analysis (e.g., LPL, ApoC-III) in Hepatocytes PPAR_Assay->Gene_Expression Lipid_Model In Vivo High-Fat Diet Rodent Model (Lipid Profile) Gene_Expression->Lipid_Model Outcome_Fibrate Outcome_Fibrate Lipid_Model->Outcome_Fibrate Lipid-Lowering Efficacy?

Caption: Stepwise workflow for validating the compound's potential biological activity.

  • Primary In Vitro Screening (Hypothesis Validation):

    • For NSAID Activity: The compound would be tested in enzyme inhibition assays against purified COX-1 and COX-2 to determine its potency (IC₅₀) and selectivity.[2]

    • For Fibrate Activity: The compound would be evaluated in cell-based reporter assays (transactivation assays) to measure its ability to activate PPARα, PPARγ, and PPARδ, establishing its potency (EC₅₀) and selectivity.[8]

  • Secondary Cellular Assays (Functional Confirmation):

    • If active against COX enzymes, its ability to inhibit prostaglandin production in a relevant cell line (e.g., macrophages stimulated with lipopolysaccharide) would be confirmed.

    • If active on PPARα, its effect on the expression of known PPARα target genes (like those for lipoprotein lipase or apolipoprotein C-III) would be measured in primary hepatocytes.[7]

  • In Vivo Efficacy Models (Proof-of-Concept):

    • Promising anti-inflammatory candidates would be advanced to animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess in vivo efficacy.

    • Promising PPARα activators would be tested in a hyperlipidemic animal model (e.g., rats or mice on a high-fat diet) to determine their effect on plasma triglyceride and cholesterol levels.

Conclusion

This compound represents a fascinating case study in rational drug design. While it may not have a documented history of discovery, its structure is a logical and compelling fusion of pharmacophores from the well-established NSAID and fibrate drug classes. Its synthesis is achievable through standard organic chemistry methodologies, centered on the strategic alkylation of an aryl acetic acid precursor. The true value of this compound lies in its potential to answer fundamental questions in medicinal chemistry regarding the interplay of steric hindrance and electronic effects on receptor binding and enzyme inhibition. The proposed biological evaluation workflow provides a clear, self-validating path to determine whether this molecule holds promise as a novel anti-inflammatory agent, a lipid-lowering drug, or perhaps a dual-activity compound, thereby validating the scientific rationale for its creation.

References

  • Jahan, R., et al. (2021). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • IJPSR (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • Ginsberg, H. N. (2008). Chemistory of Fibrates. PMC - PubMed Central - NIH. [Link]

  • PubChem. (n.d.). 2-methyl-2-(4-methylphenyl)propanoic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Fibrate. Wikipedia. [Link]

  • Oliver, M. F. (2002). The clofibrate saga: a retrospective commentary. PMC - PubMed Central - NIH. [Link]

  • O'Riordan, M. (2022). Fibrates: past history or renaissance? British Journal of Diabetes. [Link]

  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.

Sources

physical and chemical properties of 2-Methyl-2-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-2-(2-methylphenyl)propanoic Acid

Abstract: This document provides a comprehensive technical overview of this compound, a member of the arylpropanoic acid class of molecules. Arylpropanoic acids are of significant interest to the pharmaceutical industry, most notably including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] This guide details the chemical identity, physicochemical properties, spectroscopic profile, potential synthetic routes, and safety considerations for this specific ortho-substituted isomer. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required for its synthesis, characterization, and evaluation in research and development settings.

Chemical Identity and Structure

Overview and Significance

This compound, also known as 2-methyl-2-(o-tolyl)propanoic acid, is a carboxylic acid featuring a propanoic acid backbone with two methyl groups at the alpha position (C2) and a 2-methylphenyl (o-tolyl) substituent also at this position. This quaternary alpha-carbon distinguishes it from many common NSAIDs, which are chiral at this position. Understanding the properties of this unique structure is crucial for its application as a potential synthetic intermediate or as a scaffold for novel chemical entities.

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • Common Synonyms: 2-Methyl-2-(o-tolyl)propanoic acid

  • CAS Number: 29205-99-0

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol [2]

  • Chemical Structure: Chemical Structure of this compound (Image generated for illustrative purposes)

Physicochemical Properties

The physical and chemical properties of a compound are dictated by its structure. The combination of a hydrophobic aromatic ring and alkyl groups with a hydrophilic carboxylic acid moiety gives this compound its characteristic properties. While extensive experimental data for this specific isomer is not widely published, properties can be reliably predicted based on its structure and comparison with closely related analogues like 2-methyl-2-phenylpropanoic acid and its para-isomer.[2]

Table 1: Summary of Physicochemical Properties

PropertyValue / Expected ValueBasis of Information
Molecular Weight 178.23 g/mol Calculated from formula C₁₁H₁₄O₂.[2]
Physical State SolidExpected, typical for carboxylic acids of this MW.
Melting Point Data not availableExpected to be comparable to isomers like 2-(p-tolyl)propanoic acid (37-42 °C).[3][4]
Boiling Point Data not availableLikely high with decomposition, typical for carboxylic acids.
Solubility Insoluble in water; Soluble in organic solvents (e.g., methanol, chloroform, diethyl ether).Based on general principles of polarity.
pKa (Acidity) ~4.5 - 5.0Predicted. Similar to other arylpropanoic acids.[3] The ortho-methyl group may have a minor electronic effect on acidity.
Polar Surface Area 37.3 ŲCalculated for analogous structures.[2][5]
Causality Behind Properties
  • Solubility: The bulky, nonpolar tolyl and dimethyl groups dominate the structure, leading to poor solubility in water. The polar carboxylic acid group, however, allows for solubility in less polar organic solvents like alcohols and chlorinated solvents.

  • Acidity (pKa): Like other carboxylic acids, the compound is a weak acid. The equilibrium between the protonated and deprotonated forms is key to its reactivity and dictates its behavior in different pH environments, which is a critical consideration in drug development for absorption and formulation.

Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis of 2-methyl-2-arylpropanoic acids can be approached through several established organic chemistry methodologies. A common and logical strategy involves the α,α-dimethylation of an arylacetonitrile or arylacetic ester precursor, followed by hydrolysis. The challenge often lies in achieving selective dimethylation without significant side products.[6]

A robust synthetic route is conceptualized below, starting from 2-methylphenylacetonitrile.

Synthetic Pathway cluster_reagents A 2-Methylphenylacetonitrile B 2-Methyl-2-(2-methylphenyl)propanenitrile A->B α-Methylation C This compound B->C Nitrile Hydrolysis reagent1 1. Strong Base (e.g., NaH) 2. Methyl Iodide (CH₃I) reagent2 Repeat Step 1 reagent3 Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O)

Caption: Proposed synthesis of the target compound via α-methylation and subsequent hydrolysis.

Example Experimental Protocol: Synthesis

This protocol is a representative, field-proven method adapted for this specific target. It is designed as a self-validating system where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Objective: To synthesize this compound.

Materials:

  • 2-Methylphenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: First Methylation: a. To a dry, nitrogen-flushed flask, add anhydrous THF followed by sodium hydride (2.2 equivalents). b. Cool the suspension to 0°C in an ice bath. c. Slowly add a solution of 2-methylphenylacetonitrile (1.0 eq.) in THF dropwise. Causality: The strong base NaH deprotonates the benzylic carbon, which is acidic, to form a nucleophilic carbanion. d. After addition, allow the mixture to stir at room temperature for 30 minutes. e. Cool back to 0°C and add methyl iodide (1.1 eq.) dropwise. f. Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC for the disappearance of starting material.

  • Step 2: Second Methylation: a. Repeat the process from Step 1, adding another 1.1 equivalents of NaH followed by 1.1 equivalents of CH₃I to the reaction mixture to install the second methyl group. Stir overnight at room temperature. Expertise Insight: Performing the methylation in two distinct steps can sometimes offer better control than adding all reagents at once, though a one-pot approach with excess reagents is also common.[6]

  • Step 3: Workup and Isolation of Nitrile Intermediate: a. Cautiously quench the reaction by slowly adding water at 0°C to destroy excess NaH. b. Extract the mixture with diethyl ether (3x). c. Wash the combined organic layers with water and brine, then dry over MgSO₄. d. Concentrate the solvent under reduced pressure to yield the crude 2-methyl-2-(2-methylphenyl)propanenitrile.

  • Step 4: Hydrolysis to Carboxylic Acid: a. To the crude nitrile, add a mixture of water and sulfuric acid (e.g., 1:1 v/v). b. Heat the mixture to reflux (approx. 100-110°C) for several hours until TLC/GC analysis indicates complete conversion of the nitrile. Trustworthiness: The hydrolysis is typically robust; the endpoint is confirmed by the disappearance of the nitrile peak and the appearance of the carboxylic acid product in the chosen analytical method. c. Cool the reaction mixture and extract with diethyl ether. d. Wash the organic layer with saturated sodium bicarbonate solution. This step selectively extracts the acidic product into the aqueous layer as its sodium salt, separating it from neutral impurities. e. Acidify the aqueous layer with concentrated HCl until the pH is ~1-2, causing the carboxylic acid to precipitate. f. Collect the solid by filtration or extract with fresh diethyl ether, dry over MgSO₄, and concentrate to yield the final product. Purify further by recrystallization if necessary.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Analytical_Workflow start Synthesized Product nmr ¹H & ¹³C NMR • Confirms chemical structure • Checks for proton/carbon environments start->nmr ms Mass Spectrometry • Confirms Molecular Weight (M+) • Provides fragmentation data nmr->ms ir IR Spectroscopy • Confirms functional groups (C=O, O-H) ms->ir hplc Purity Analysis (HPLC/GC) • Quantifies purity (% area) • Detects impurities ir->hplc final Confirmed Structure & Purity >95% hplc->final

Caption: A logical workflow for the structural confirmation and purity assessment of the final product.

Expected Spectroscopic Data
  • ¹H NMR:

    • ~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH). Often broad.

    • ~7.1-7.4 ppm (multiplet, 4H): Aromatic protons of the o-tolyl group.

    • ~2.3 ppm (singlet, 3H): Methyl protons on the aromatic ring (-Ar-CH₃).

    • ~1.5 ppm (singlet, 6H): Protons of the two equivalent alpha-methyl groups (-C(CH₃)₂). The singlet nature confirms the quaternary center.

  • ¹³C NMR:

    • ~180-185 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • ~140-145 ppm: Quaternary aromatic carbon attached to the propanoic acid moiety.

    • ~135-138 ppm: Aromatic carbon bearing the methyl group.

    • ~125-132 ppm: Remaining aromatic CH carbons.

    • ~45-50 ppm: Quaternary alpha-carbon (-C(CH₃)₂).

    • ~25 ppm: Alpha-methyl carbons (-C(CH₃)₂).

    • ~20 ppm: Aromatic methyl carbon (-Ar-CH₃).

  • IR Spectroscopy: The spectrum is expected to show characteristic peaks for a carboxylic acid.

    • 3300-2500 cm⁻¹ (broad): O-H stretch from the carboxylic acid, typically very broad due to hydrogen bonding.[7]

    • ~3000-2850 cm⁻¹: C-H stretches from alkyl and aromatic groups.

    • ~1700 cm⁻¹ (strong): C=O carbonyl stretch, a very prominent and sharp peak.[7]

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight.

    • Key Fragments: Common losses for carboxylic acids include the loss of the carboxyl group (-COOH, M-45) leading to a peak at m/z = 133, and loss of a methyl group (-CH₃, M-15) leading to a peak at m/z = 163.[8] The stability of the resulting tertiary benzylic carbocation would make these fragmentation pathways favorable.

Safety, Handling, and Toxicology

  • Hazard Identification: Based on analogous compounds, it should be handled as a substance that may cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications

The structure of this compound makes it an interesting candidate for several areas of research and development:

  • Pharmaceutical Intermediates: As a derivative of the 2-arylpropanoic acid family, it serves as a valuable building block. The unique substitution pattern could be leveraged to synthesize novel analogues of existing drugs, potentially modifying properties like metabolic stability, potency, or selectivity.[1][13]

  • Agrochemicals: Carboxylic acid derivatives are common motifs in herbicides and pesticides. This compound could be used as a scaffold for developing new active ingredients.

  • Materials Science: The rigid aromatic structure combined with a reactive carboxylic acid handle makes it a potential monomer or additive for specialty polymers.

References

  • Raju, R. R. (2005). Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides. ResearchGate. [Link]

  • Google Patents.
  • US EPA. Propanoic acid, 2-methyl-, 2-phenylpropyl ester - Substance Details. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Google Patents. New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • Matrick, M. (n.d.). Safety First: Handling Propionic Acid (CAS 79-09-4) in Industrial and Laboratory Settings. LinkedIn. [Link]

  • Penta Manufacturing Company. Propionic acid. [Link]

  • Synerzine. SAFETY DATA SHEET Propanoic acid, 2-oxo-. [Link]

  • PubChem. 2-(2-Methylphenyl)propanoic acid. [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). [Link]

  • PubChem. 2-Methyl-2-(4-methylphenyl)propanoic acid. [Link]

  • LIPID MAPS. Structure Database - 2-methyl-propanoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Propionic acid. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • LookChem. 2-(4-methylphenyl)propanoic acid. [Link]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

  • PubChem. 2-(4-Tolyl)propanoic acid. [Link]

  • IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Knowbee. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • ResearchGate. IR spectra of compound 10. [Link]

  • Unknown. Mass Spectrometry: Fragmentation. [Link]

  • NIST. Propanoic acid. [Link]

Sources

2-Methyl-2-(2-methylphenyl)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-2-(2-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a molecule of interest within the broader class of arylpropionic acids. Our focus is to deliver not just foundational data but also to frame this compound within the context of synthetic chemistry and its potential applications in research and development. We will delve into its chemical identity, propose a logical synthetic approach based on established methodologies for analogous structures, and discuss the anticipated analytical characterization.

Core Molecular Identity

The foundational step in any research endeavor is to unequivocally identify the molecule of interest. This compound is a carboxylic acid characterized by a propanoic acid backbone geminally disubstituted with methyl groups at the alpha position, and a 2-methylphenyl (o-tolyl) group also at the alpha position.

Molecular Formula and Weight

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

IdentifierValueSource
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2]
CAS Number 29205-99-0[1][2][3]
IUPAC Name This compound[2]
Chemical Structure

The spatial arrangement of atoms dictates the molecule's chemical reactivity and its potential biological interactions.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Alkylation of an Aryl Acetic Acid Derivative

A logical and commonly employed route to 2,2-disubstituted propanoic acids is the exhaustive alkylation of an activated acetic acid derivative. This approach offers good control and utilizes readily available starting materials.

Synthesis_Pathway start 2-Methylphenylacetonitrile intermediate1 2-(2-Methylphenyl)propanenitrile start->intermediate1 1. NaH or LDA 2. CH₃I intermediate2 2-Methyl-2-(2-methylphenyl)propanenitrile intermediate1->intermediate2 1. NaH or LDA 2. CH₃I product This compound intermediate2->product H₃O⁺, Δ (Hydrolysis)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure for the proposed synthesis.

Step 1: Mono-methylation of 2-Methylphenylacetonitrile

  • To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at a reduced temperature (0 °C or -78 °C), add a solution of 2-methylphenylacetonitrile dropwise.

  • Allow the reaction to stir for 30-60 minutes to ensure complete deprotonation of the benzylic carbon.

  • Add one equivalent of methyl iodide (CH₃I) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-methylphenyl)propanenitrile.

Step 2: Second Methylation to Form the Quaternary Carbon

  • Repeat the procedure from Step 1, using the 2-(2-methylphenyl)propanenitrile as the starting material. The deprotonation will occur at the same benzylic position.

  • The addition of another equivalent of methyl iodide will yield 2-methyl-2-(2-methylphenyl)propanenitrile. Purification at this stage is recommended, likely via column chromatography.

Step 3: Hydrolysis of the Nitrile

  • Reflux the purified 2-methyl-2-(2-methylphenyl)propanenitrile in a strong acidic aqueous solution (e.g., 6M HCl or H₂SO₄) for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and extract the carboxylic acid product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) should provide the final product in high purity.

Physicochemical and Spectroscopic Characterization (Predicted)

Definitive experimental data for this specific molecule is sparse. However, we can predict the expected analytical data based on its structure and data from close isomers.

Predicted Physicochemical Properties
PropertyPredicted Value/ObservationRationale
Melting Point Solid at room temperature, likely in the range of 70-90 °CBased on the melting point of the isomer 2-Methyl-2-phenylpropanoic acid (77-81°C)[4] and the influence of the additional methyl group.
Solubility Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water.The carboxylic acid moiety provides some polarity, but the overall molecule is largely nonpolar.
pKa Approximately 4-5Typical range for carboxylic acids.
Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons (multiplets in the 7.0-7.5 ppm region), a singlet for the aromatic methyl group (~2.3 ppm), and a singlet for the two equivalent alpha-methyl groups (~1.5 ppm). The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Expect to see signals for the carboxyl carbon (~180 ppm), the quaternary alpha-carbon, multiple aromatic carbons (in the 125-140 ppm range), and the two types of methyl carbons.

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid will be prominent around 3000 cm⁻¹. A sharp C=O stretch will appear around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 178.23. Common fragmentation patterns would involve the loss of the carboxyl group and rearrangements of the aromatic portion.

Applications in a Research and Development Context

While specific biological activity data for this compound is not widely published, its structural class provides significant context for its potential utility.

  • Building Block for Medicinal Chemistry: Arylpropionic acids are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). This compound could serve as a starting point or intermediate for the synthesis of novel therapeutic agents. The gem-dimethyl substitution pattern can be a strategic element in drug design to block metabolic oxidation at the alpha-position, potentially increasing the compound's in vivo half-life.

  • Fragment-Based Drug Discovery: As a well-defined small molecule, it could be used in fragment-based screening campaigns to identify new binding motifs for protein targets of interest.

  • Materials Science: Carboxylic acids with aromatic functionalities can be utilized in the synthesis of polymers and other advanced materials.

Safety and Handling

For any research chemical, a thorough understanding of its potential hazards is paramount. Based on safety data for closely related compounds such as 2-Methyl-2-phenylpropanoic acid, the following precautions should be observed:

  • Causes skin irritation (H315) and serious eye irritation (H319). [1][5]

  • May cause respiratory irritation. [6]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound represents a molecule with clear potential for applications in synthetic and medicinal chemistry. While detailed experimental data is not abundant in the public literature, its identity is confirmed, and logical, well-precedented synthetic routes can be devised. This guide provides the foundational knowledge and predictive data necessary for researchers to begin working with this compound, from its synthesis and characterization to its potential applications. As with any research endeavor, the principles of scientific rigor and safety should be at the forefront of any experimental work.

References

  • Capot Chemical. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid.
  • Pharmaffiliates. 29205-99-0 | Product Name : this compound.
  • ECHEMI.
  • Sigma-Aldrich. This compound | 29205-99-0.
  • CymitQuimica. (2023, August 3). 2-Methyl-2-phenylpropionic acid.
  • Safety Data Sheet. (n.d.). This compound.
  • Google Patents.
  • Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid.

Sources

solubility of 2-Methyl-2-(2-methylphenyl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-2-(2-methylphenyl)propanoic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a carboxylic acid derivative with a molecular structure that presents distinct solubility challenges and opportunities in pharmaceutical and chemical research. Its aromatic and aliphatic character, combined with a polar carboxylic acid functional group, results in a nuanced solubility profile across various solvent classes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in drug discovery and development. We will delve into the molecular determinants of its solubility, present a systematic approach to solvent selection, and provide a detailed, field-proven protocol for accurate solubility determination.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄O₂, belongs to the class of arylpropionic acids. This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting anti-inflammatory and analgesic properties.[1] The structure of this compound, featuring a phenyl ring, a propanoic acid moiety, and two methyl groups, contributes to its overall lipophilicity and its capacity for specific molecular interactions that govern its solubility. A thorough understanding of its solubility is paramount for formulation development, bioavailability, and overall success in the drug development pipeline.[2]

Compound Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol [3]
IUPAC Name2-methyl-2-(o-tolyl)propanoic acid
AppearanceWhite to yellowish crystalline solid[4]

Theoretical Framework for Solubility

The solubility of an organic molecule is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5][6] For this compound, its solubility is a balance between its polar carboxylic acid group and its non-polar phenyl and methyl groups.[7]

Role of the Carboxylic Acid Group

The carboxylic acid functional group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[8] This allows for favorable interactions with polar solvents, particularly water and alcohols. Furthermore, the acidic nature of the carboxylic acid group (typical pKa ≈ 3-5) means that its solubility can be dramatically increased in basic aqueous solutions due to the formation of a highly polar and water-soluble carboxylate salt.[9]

Influence of the Aromatic and Aliphatic Moieties

The presence of the 2-methylphenyl (o-tolyl) group and the additional methyl group on the propanoic acid chain contributes significantly to the non-polar character of the molecule. These hydrocarbon regions interact favorably with non-polar solvents through van der Waals forces.[6] The increasing size of the non-polar portion of a molecule generally leads to decreased solubility in polar solvents like water.[7][8]

Predicted Solubility Profile

Based on these structural features, a predicted solubility profile in common laboratory solvents can be summarized as follows:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in water; Moderate to High in alcoholsThe carboxylic acid group can hydrogen bond with these solvents. However, the large non-polar region limits solubility in water. Alcohols, with their own non-polar character, are better solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can accept hydrogen bonds from the carboxylic acid group and have sufficient polarity to interact with it, while also accommodating the non-polar part of the molecule.
Non-Polar Hexane, Toluene, DichloromethaneLow to ModerateThese solvents will primarily interact with the phenyl and methyl groups. The polar carboxylic acid group will disfavor dissolution.
Aqueous Basic 5% Sodium Bicarbonate, 5% Sodium HydroxideHighThe carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.[9][10][11]
Aqueous Acidic 5% Hydrochloric AcidLowThe compound will remain in its neutral, less soluble form.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[12] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in vial equilibration Agitate at constant temperature (e.g., 24-72h) prep_solvent->equilibration separation Centrifuge or filter to separate solid from supernatant equilibration->separation sampling Sample supernatant separation->sampling dilution Dilute sample with appropriate mobile phase sampling->dilution hplc Quantify by validated HPLC-UV method dilution->hplc result result hplc->result Calculate solubility (e.g., mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetonitrile, hexane, 5% NaOH)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector

  • Volumetric flasks for standard and sample preparation

Procedure:

  • Preparation of Vials: Add an excess of solid this compound to each vial to ensure that a saturated solution is achieved. A general guideline is to add approximately 5-10 mg of the compound.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium has been reached.

  • Phase Separation: After equilibration, remove the vials and visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) suitable for the solvent used.

  • Sample Collection and Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A standard curve of known concentrations of this compound should be prepared and run alongside the samples to allow for accurate quantification.[13]

  • Calculation: Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Self-Validating System and Trustworthiness

The robustness of this protocol is ensured by several key factors:

  • Use of Excess Solid: This guarantees that the measured concentration represents the true thermodynamic solubility at equilibrium.

  • Constant Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[5][14][15]

  • Validated Analytical Method: The use of a validated HPLC method ensures the accuracy, precision, and linearity of the quantification step.[13]

  • Equilibrium Confirmation: For rigorous studies, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau, indicating that equilibrium has been established.

Conclusion

The solubility of this compound is a critical parameter that influences its behavior in various scientific applications. While specific quantitative data may not be readily available in the public domain, a strong understanding of its chemical structure allows for a reliable prediction of its solubility profile. This guide provides both the theoretical foundation and a detailed, practical protocol for the experimental determination of its solubility. By following the principles and methods outlined herein, researchers, scientists, and drug development professionals can confidently assess the solubility of this compound and make informed decisions in their research and development endeavors.

References

  • Unknown.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. vertexaisearch.cloud.google.com.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. lup.lub.lu.se. [Link]

  • Scribd. Solubility of Carboxylic Acids in NaHCO3 | PDF. scribd.com. [Link]

  • Unknown. Factors affecting solubility. vertexaisearch.cloud.google.com.
  • PubChem. 2-(2-Methylphenyl)propanoic acid. pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. researchgate.net. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. cd-formulation.com. [Link]

  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. quora.com. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. . [Link]

  • YouTube. What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. youtube.com. [Link]

  • Unknown. Solubility of Organic Compounds. vertexaisearch.cloud.google.com.
  • YouTube. Solubility of Organic Compounds. youtube.com. [Link]

  • Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid. reignpharma.com. [Link]

  • PubChem. 2-Methyl-2-(4-methylphenyl)propanoic acid. pubchem.ncbi.nlm.nih.gov. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. orgsyn.org. [Link]

  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. quickcompany.in. [Link]

  • BYJU'S. Factors Affecting Solubility. byjus.com. [Link]

  • Google Patents. US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). chemeo.com. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-(2-methylphenyl)propanoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Methyl-2-(2-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid, presents itself as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a sterically hindered carboxylic acid moiety, a quaternary alpha-carbon, and a substituted phenyl ring, offer a rich platform for the construction of complex molecular architectures. This document provides a comprehensive guide to the synthesis, properties, and potential applications of this compound, with a focus on empowering researchers to leverage its synthetic utility. While a specific, dedicated synthetic protocol for this compound is not extensively documented in peer-reviewed literature, this guide furnishes a robust, proposed synthesis based on well-established chemical transformations.

Physicochemical Properties and Safety Data

Due to the limited availability of experimental data for this compound, the following table includes predicted data and information from the closely related isomer, 2-Methyl-2-(4-methylphenyl)propanoic acid, for estimation purposes.

PropertyValue (Estimated or from Isomer)Source
Molecular Formula C₁₁H₁₄O₂N/A
Molecular Weight 178.23 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethane; sparingly soluble in water (Predicted)N/A
pKa ~4-5 (Predicted, typical for carboxylic acids)N/A

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338.[2]

Proposed Synthesis of this compound

The following multi-step synthesis is a proposed route based on the well-established α-alkylation of arylacetonitriles, followed by hydrolysis. This method is analogous to general procedures for the synthesis of 2-arylpropionic acids.[1]

graph Synthesis_Workflow {
  rankdir="LR";
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

A [label="2-(2-Methylphenyl)acetonitrile"]; B [label="2-Methyl-2-(2-methylphenyl)propionitrile"]; C [label="this compound"];

A -> B [label=" NaH, CH₃I (excess) \n THF, 0°C to rt "]; B -> C [label=" 1. NaOH (aq), Reflux \n 2. H₃O⁺ "]; }

Caption: Potential synthetic transformations of this compound.

Esterification and Amide Formation

The carboxylic acid moiety can be readily converted into esters and amides, which are common functional groups in pharmaceuticals and other fine chemicals. Due to the steric hindrance around the carbonyl group, standard Fischer esterification may be slow. More robust methods are recommended.

Protocol 3: Esterification via Acid Chloride

  • Acid Chloride Formation: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating.

  • Ester Formation: The resulting crude acid chloride can then be reacted with a wide range of primary and secondary alcohols in the presence of a non-nucleophilic base such as triethylamine or pyridine to afford the corresponding ester.

Protocol 4: Amide Coupling

Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or more modern reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), can be employed to couple the carboxylic acid with primary or secondary amines to form amides.

Reduction to the Corresponding Alcohol

The carboxylic acid can be reduced to the primary alcohol, 2-methyl-1-(2-methylphenyl)propan-1-ol. This alcohol can then serve as a precursor for other functional group transformations.

Protocol 5: Reduction with Lithium Aluminum Hydride (LAH)

  • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in an anhydrous ether solvent such as diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound in the same anhydrous solvent.

  • After the addition, the reaction is typically stirred at room temperature or gently refluxed to ensure complete reduction.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting solids are filtered off, and the organic layer is dried and concentrated to yield the alcohol.

Aromatic Ring Functionalization

The 2-methylphenyl group can undergo further electrophilic aromatic substitution reactions. The directing effects of the alkyl and the propanoic acid side chain will influence the position of substitution.

Conclusion

This compound, while not extensively described in the literature, holds significant potential as a synthetic building block. The proposed synthesis provides a clear and actionable pathway for its preparation. The diverse reactivity of its functional groups opens avenues for the creation of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising compound in innovative research and development endeavors.

References

  • Google Patents. (n.d.). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (Patent No. US 8,633,223 B2).
  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (Patent No. US 9,334,223 B2).
  • PubChem. (n.d.). 2-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Propanoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction. (Patent No. CN 108440273 B).
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (Patent No. EP 2240464 A2).
  • Google Patents. (n.d.). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. (Patent No. CN 105753693 B).
  • YouTube. (2025, April 25). [Chemistry] Reaction of 2-methylpropanoic acid with followed by 2-methyl-1-propanol forms . h. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

  • MDAToM. (n.d.). 3-(2-Methylphenyl)propanoicacid | C10H12O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2,5-dimethylphenylacetic acid. (Patent No. CN 104628551 A).
  • ResearchGate. (2025, August 6). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • ExportersIndia. (n.d.). Buy 2-Methyl 2-Phenyl Propionic Acid at Best Price - Tech Grade >99.5% Purity. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing optically active 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid. (Patent No. US 4,327,038 A).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • Chegg.com. (2019, April 18). Solved You want to synthesize 2-methylpropanoic acid (a | Chegg.com. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Pharma Updater. (2023, February 27). Preparation of 2N Acetic Acid. Retrieved from [Link]

  • Australian Government Department of Health. (2023, December 14). 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester (ethylhexyl methacrylate) - Evaluation statement. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • US EPA. (n.d.). Propanoic acid, 2-methyl-, 2-phenylpropyl ester - Substance Details - SRS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. Retrieved from [Link]

  • SciSpace. (2023, July 6). Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Retrieved from [Link]

  • Organic Syntheses. (n.d.). meldrum's acid. Retrieved from [Link]

Sources

Application Note: Protocols for the Derivatization of 2-Methyl-2-(2-methylphenyl)propanoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-Methyl-2-(2-methylphenyl)propanoic acid is a carboxylic acid belonging to the broader class of 2-arylpropionic acids (profens), which includes many common non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The analysis of such compounds is critical in pharmaceutical development, quality control, and metabolic studies. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of organic molecules.[3] However, the direct analysis of carboxylic acids like this compound by GC is problematic. The polar carboxyl (-COOH) functional group leads to low volatility and a tendency for intermolecular hydrogen bonding, resulting in poor chromatographic performance, including broad, tailing peaks and potential thermal decomposition in the hot GC injection port.[4][5]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[6] This process involves chemically modifying the polar carboxyl group to form a less polar, more volatile, and more thermally stable derivative.[7][8] The resulting derivative is more "GC-amenable," leading to sharper, more symmetrical peaks, improved resolution, and enhanced sensitivity.[3]

This application note provides detailed, field-proven protocols for two robust derivatization methods for this compound: Silylation to form a trimethylsilyl (TMS) ester and Esterification to form a methyl ester. These methods are designed for researchers, scientists, and drug development professionals requiring reliable and reproducible analytical results.

Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation

Principle of Silylation

Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as those in carboxyl, hydroxyl, or amine groups.[3][9] The reaction replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[7] This conversion effectively masks the polar nature of the carboxyl group, significantly increasing the molecule's volatility and making it suitable for GC analysis.[3]

For this protocol, we use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a strong silylating agent, and the addition of 1% TMCS acts as a catalyst to increase its reactivity, which is particularly useful for moderately hindered carboxylic acids. The reaction is quantitative and produces volatile byproducts that typically do not interfere with the analysis.

Materials and Reagents
ItemSpecification
AnalyteThis compound
Derivatization ReagentBSTFA + 1% TMCS
SolventAnhydrous Acetonitrile, Pyridine, or Ethyl Acetate
Sample Vials2 mL amber glass screw-cap vials with PTFE septa
Heating SourceHeating block or laboratory oven
Vortex MixerStandard laboratory vortexer
Gas Chromatography SystemGC-MS or GC-FID
PipettesCalibrated micropipettes

Causality Behind Choices:

  • Anhydrous Solvents: Silylating reagents are extremely sensitive to moisture. The presence of water will preferentially react with the BSTFA, consuming the reagent and preventing the derivatization of the target analyte.[7][9]

  • BSTFA + TMCS: This combination provides robust and rapid derivatization. The byproducts, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are volatile and generally elute early in the chromatogram.

Experimental Protocol: Step-by-Step
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL sample vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is completely dry.[7]

  • Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to the vial to dissolve the sample. Vortex briefly.

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to drive the reaction to completion.

  • Reaction Incubation: Tightly cap the vial immediately. Vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven. Reaction time and temperature may need optimization depending on analyte concentration.

  • Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Visualization: Silylation Workflow

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Weigh ~1 mg of Analyte into Vial dry Evaporate Solvent (if applicable) Ensure Sample is Anhydrous start->dry dissolve Add 100 µL Anhydrous Solvent (e.g., Acetonitrile) dry->dissolve reagent Add 100 µL BSTFA + 1% TMCS dissolve->reagent heat Cap Vial Tightly & Vortex Heat at 70°C for 45 min reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS System cool->inject

Caption: Workflow for silylation of this compound.

Troubleshooting Silylation
IssueProbable Cause(s)Recommended Solution(s)
Poor or No Derivatization 1. Presence of moisture in sample or reagents.[7]2. Insufficient reagent.1. Ensure sample is completely dry. Use fresh, anhydrous solvents. Store silylating reagents under an inert atmosphere.
3. Inadequate reaction time/temperature.2. Increase the volume of BSTFA or use a more concentrated sample solution.
3. Increase reaction time to 60 minutes or temperature to 80°C. Sterically hindered acids may require more forcing conditions.
Multiple Peaks for Analyte 1. Incomplete derivatization.2. Sample degradation.1. See solutions for "Poor or No Derivatization".2. Lower the injection port temperature.
Rapid Degradation of Derivative Hydrolysis of the TMS ester due to ambient moisture.Analyze the sample as soon as possible after cooling. Keep the vial tightly capped.

Protocol 2: Esterification via Methyl Ester Formation

Principle of Esterification

Esterification is a classic and highly effective method for derivatizing carboxylic acids.[10] The Fischer esterification reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst to form an ester and water.[11][12] This protocol uses methanol to form the corresponding methyl ester, which is significantly more volatile and less polar than the parent acid.

The reaction is an equilibrium, meaning it is reversible.[11] To drive the reaction towards the product (the ester), Le Châtelier's principle is applied by using a large excess of the alcohol (methanol), which also conveniently serves as the reaction solvent.[12]

Materials and Reagents
ItemSpecification
AnalyteThis compound
Reagent/SolventAnhydrous Methanol (MeOH)
CatalystConcentrated Sulfuric Acid (H₂SO₄) or 2M HCl in Methanol
Extraction SolventHexane or Diethyl Ether
Neutralizing SolutionSaturated Sodium Bicarbonate (NaHCO₃) solution
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄)
Sample Vials2 mL amber glass screw-cap vials with PTFE septa
Heating SourceHeating block or laboratory oven

Causality Behind Choices:

  • Methanol: Serves as both the reactant and the solvent, ensuring a large molar excess to drive the equilibrium towards the ester product.[11]

  • Acid Catalyst (H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[12]

  • Aqueous Work-up: The reaction mixture contains excess acid and methanol. A work-up step involving extraction and washing with sodium bicarbonate is necessary to neutralize the catalyst and remove water-soluble components, isolating the desired non-polar ester.[11][13]

Experimental Protocol: Step-by-Step
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL sample vial.

  • Reagent Addition: Add 500 µL of anhydrous methanol to the vial.

  • Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid (or use a pre-made solution of 10% H₂SO₄ in methanol). Caution: Sulfuric acid is highly corrosive.

  • Reaction Incubation: Tightly cap the vial and heat at 60°C for 2 hours . For sterically hindered acids, reaction time can be extended to 4 hours.[14]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Work-up & Extraction:

    • Add 1 mL of deionized water to the vial.

    • Add 1 mL of hexane (or diethyl ether) to extract the methyl ester.

    • Vortex vigorously for 1 minute, then allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial.

  • Neutralization & Drying:

    • Wash the collected organic layer by adding 1 mL of saturated sodium bicarbonate solution. Vortex and discard the lower aqueous layer. This step removes any remaining acid catalyst.

    • Add a small amount of anhydrous sodium sulfate to the organic layer to remove residual water.

  • Final Sample: Carefully transfer the dry organic solution to a new vial for GC-MS analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.

Visualization: Esterification Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Analysis start Weigh ~1 mg of Analyte into Vial reagent Add 500 µL Anhydrous Methanol start->reagent catalyst Add 50 µL Conc. H₂SO₄ reagent->catalyst heat Cap Vial Tightly Heat at 60°C for 2 hours catalyst->heat cool Cool to Room Temperature heat->cool extract Add Water & Hexane Vortex & Collect Organic Layer cool->extract wash Wash with Sat. NaHCO₃ extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry transfer Transfer Dry Solution to New Vial dry->transfer inject Inject into GC-MS System transfer->inject

Caption: Workflow for esterification of this compound.

Troubleshooting Esterification
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Catalyst has been deactivated.1. Increase reaction time to 4 hours or temperature to 70°C. 2. Use fresh, concentrated acid catalyst.
Low Yield after Work-up 1. Incomplete extraction.2. Hydrolysis of ester during work-up.1. Perform the extraction step twice and combine the organic layers.2. Ensure the wash with NaHCO₃ is not excessively long. Do not use a strong base (e.g., NaOH) as it will saponify the ester.
Broad or Tailing GC Peak Incomplete neutralization of the acid catalyst.Ensure the NaHCO₃ wash is performed effectively. A second wash can be added if necessary.

Advanced Application: Chiral Derivatization

2-Arylpropionic acids are chiral molecules, and their enantiomers often exhibit different pharmacological activities.[15][16] For studies requiring the separation and quantification of the individual enantiomers of this compound, chiral derivatization is necessary. This process involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (CDA), such as a chiral alcohol or amine, to form a pair of diastereomers.[17][18] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[8] While a specific protocol is beyond the scope of this note, researchers can find extensive literature on forming diastereomeric esters or amides for the enantioseparation of profens.[17][19]

Conclusion

The successful analysis of this compound by Gas Chromatography requires a derivatization step to enhance volatility and improve chromatographic behavior. Both silylation with BSTFA/TMCS and acid-catalyzed esterification with methanol are robust and reliable methods to achieve this. Silylation is often faster and involves a simpler, single-step reaction without a work-up, making it ideal for high-throughput screening. Esterification produces a more stable derivative but requires a more involved work-up procedure to isolate the final product. The choice of method depends on the specific analytical requirements, available instrumentation, and sample matrix.

References

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

  • Pyka, A., & Klys, M. (2005). Densitometric Analysis of 2-Arylpropionate Derivatives in Pharmaceutical Preparations. JPC – Journal of Planar Chromatography – Modern TLC. Retrieved from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Patel, B. K., et al. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Electrophoresis. Retrieved from [Link]

  • Hutt, A. J., & Caldwell, J. (1990). Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

  • Fan, C., & Stewart, J. T. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-methylphenyl)propanoic acid. Retrieved from [Link]

  • Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Retrieved from [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]

  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • US EPA. (n.d.). Propanoic acid, 2-methyl-, 2-phenylpropyl ester - Substance Details. Retrieved from [Link]

  • PRA Health Sciences. (2021). Chiral derivatization for enhancing sensitivity and speed of the LC-MS/MS determination of the enantiomers of ibuprofen. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. Synthesis of the methyl ester of 2,2-bis(aminomethyl)propionic.... Retrieved from [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Methyl-2-(2-methylphenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Arylpropionic Acid Derivative

In the landscape of medicinal chemistry, the 2-arylpropionic acid scaffold is a cornerstone, most notably as the foundation for the widely successful class of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds like ibuprofen and naproxen have demonstrated the therapeutic potential of this structural motif. This document explores the untapped potential of a novel derivative, 2-Methyl-2-(2-methylphenyl)propanoic acid . While direct biological data for this specific compound is not extensively documented in peer-reviewed literature, its structural features—a 2-arylpropionic acid core, a gem-dimethyl group at the alpha position, and an ortho-methyl substitution on the phenyl ring—suggest compelling avenues for investigation in drug discovery and development.

This guide serves as a comprehensive resource for researchers, providing a theoretical framework, proven synthetic strategies, and detailed protocols for the biological evaluation of this compound and its analogs. We will delve into its potential as a next-generation anti-inflammatory agent and its utility as a versatile building block for more complex pharmaceutical agents.

Scientific Rationale and Potential Applications

Potential as a Novel Non-Steroidal Anti-Inflammatory Drug (NSAID)

The primary and most immediate application for this compound lies in its potential as an NSAID. The core 2-arylpropionic acid structure is the key pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic effects of this drug class.

Mechanism of Action: Cyclooxygenase (COX) Inhibition NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2]

  • COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for the production of prostaglandins that play a protective role in the gastrointestinal (GI) tract and are involved in platelet aggregation.[3]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[1]

The therapeutic efficacy of NSAIDs is derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of COX-1.[1][3] Therefore, a key goal in modern NSAID design is to develop compounds with high selectivity for COX-2 over COX-1. The unique substitution pattern of this compound may offer a distinct profile of activity and selectivity against these isoforms.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membranes) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Thromboxanes Thromboxanes PGH2_1->Thromboxanes Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 GI_Protection GI Mucosal Protection Prostaglandins_1->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_2->Inflammation_Pain Target_Compound This compound (Potential Inhibitor) Target_Compound->COX1 Inhibition (Side Effects) Target_Compound->COX2 Inhibition (Therapeutic Effect)

Caption: Cyclooxygenase (COX) signaling pathway and the potential points of inhibition by this compound.

The Role of the Gem-Dimethyl Group: A Strategy for Optimization

The presence of a gem-dimethyl group at the alpha-carbon is a significant structural feature that distinguishes this molecule from many common NSAIDs. This substitution can have profound and often beneficial effects on a molecule's pharmacological profile.[4][5]

Potential Advantages of the Gem-Dimethyl Moiety:

  • Improved Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic oxidation at the alpha-position, which can prolong the compound's half-life.[6]

  • Enhanced Potency and Lipophilicity: These groups can increase van der Waals interactions with the target protein's binding pocket and increase the overall lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.[6]

  • Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict bond angles and rotational freedom, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding to its target.[5]

  • Abolition of Chirality: Unlike most profens which have a chiral center at the alpha-carbon, the gem-dimethyl substitution makes this position achiral. This simplifies synthesis and avoids the complexities of stereoselective activity and chiral switching in vivo.

These properties make the gem-dimethyl motif a valuable tool in drug design, suggesting that this compound could possess an improved pharmacokinetic and pharmacodynamic profile compared to its non-dimethylated counterparts.[4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible and robust synthetic route based on the direct alkylation of an arylacetic acid precursor. This method is advantageous as it builds the core structure efficiently.

Overall Reaction Scheme:

Synthesis_Workflow cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Second Methylation cluster_2 Step 3: Purification Start 2-(2-methylphenyl)acetic acid (o-Tolylacetic Acid) Step1_reagents 1. LDA, THF, -78°C 2. Methyl Iodide Intermediate 2-(2-methylphenyl)propanoic acid Step1_reagents->Intermediate Formation of enediolate, then SN2 reaction Step2_reagents 1. LDA, THF, -78°C 2. Methyl Iodide Final_Product This compound Step2_reagents->Final_Product Repeat alkylation Purification Aqueous Workup & Column Chromatography Final_Product->Purification

Caption: Proposed two-step alkylation synthesis workflow for the target compound.

Materials and Reagents:

  • 2-(2-methylphenyl)acetic acid (o-Tolylacetic acid)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • Preparation of Lithium Diisopropylamide (LDA) Solution:

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (2.2 equivalents) via syringe.

    • Slowly add n-BuLi (2.2 equivalents) dropwise while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes to form the LDA reagent.

  • Formation of the Enediolate and First Alkylation:

    • Dissolve 2-(2-methylphenyl)acetic acid (1.0 equivalent) in a separate flask with anhydrous THF.

    • Slowly add this solution to the LDA solution at -78 °C via a cannula. The acid will be deprotonated twice to form the enediolate.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Second Alkylation to form the Gem-Dimethyl Group:

    • Cool the reaction mixture back down to -78 °C.

    • In a separate flask, prepare another batch of LDA (1.1 equivalents) as described in Step 1.

    • Transfer the second batch of LDA to the reaction flask via cannula to deprotonate the mono-methylated intermediate. Stir for 1 hour at -78 °C.

    • Add a second portion of methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (~pH 2).

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against both COX-1 and COX-2, allowing for an assessment of its potency and selectivity. This method is adapted from commercially available screening kits.[7]

Materials and Reagents:

  • Purified COX-1 enzyme (ovine or human)

  • Purified COX-2 enzyme (recombinant human)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test Compound (this compound), dissolved in DMSO

  • Known inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Assay Buffer, Heme, and enzymes according to the supplier's instructions. Keep enzymes on ice at all times.

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in DMSO to achieve the desired final assay concentrations (e.g., ranging from 100 µM to 1 nM).

    • Prepare the Arachidonic Acid substrate solution immediately before use.

  • Assay Plate Setup:

    • Designate wells for:

      • Background: Contains Assay Buffer and Heme only.

      • 100% Initial Activity (Control): Contains buffer, Heme, enzyme, and DMSO (vehicle).

      • Inhibitor Wells: Contains buffer, Heme, enzyme, and the test compound at various concentrations.

    • Add 150 µL of Assay Buffer and 10 µL of Heme to all wells except the background wells (add 160 µL buffer and 10 µL Heme to these).

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the "100% Initial Activity" and "Inhibitor" wells.

    • Add 10 µL of DMSO (vehicle) to the "100% Initial Activity" wells.

    • Add 10 µL of the diluted test compound to the corresponding "Inhibitor" wells.

    • Incubate the plate at 25°C for 5 minutes.

  • Initiation and Measurement:

    • Add 20 µL of the TMPD colorimetric substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of the Arachidonic Acid substrate solution to all wells.

    • Shake the plate for 10-20 seconds and incubate for 2-5 minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Control Absorbance - Inhibitor Absorbance) / Control Absorbance ] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

    • Calculate the COX-2 selectivity index: Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

Data Presentation and Expected Outcomes

The results from the COX inhibition assay should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

Table 1: Hypothetical COX Inhibition Data for this compound

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Test Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Control)>10~0.1>100
Ibuprofen (Control)~5~15~0.3

A high selectivity index (>10) would suggest that the compound is a promising candidate for a COX-2 selective NSAID with a potentially improved gastrointestinal safety profile.

Conclusion and Future Directions

This compound represents a novel and unexplored area within the well-established field of arylpropionic acids. Its unique combination of a proven pharmacophore with a strategically placed gem-dimethyl group presents a compelling hypothesis for the development of a superior anti-inflammatory agent. The protocols detailed in this document provide a clear and scientifically rigorous pathway for the synthesis and initial pharmacological characterization of this compound. Successful validation of its activity and selectivity against COX enzymes would warrant further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. This molecule stands as an excellent candidate for research programs aiming to discover next-generation NSAIDs with improved therapeutic windows.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Engelhardt, G., et al. (1995). Mechanism of action of anti-inflammatory drugs. General Pharmacology, 26(7), 1497-504. [Link]

  • Ghilardi, E., et al. (2022). NSAIDs and COX-2 Inhibitors. Anesthesia Key. [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(8), 159-167. [Link]

  • Wikipedia contributors. (2023). Cyclooxygenase-2 inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Gosh, R., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Tantawy, A. S. (2022). NSAIDs in 2 minutes! YouTube. [Link]

  • Patel, D. N., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (86), 51433. [Link]

  • Neumann, H., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3421. [Link]

  • Kalgutkar, A. S., et al. (2000). The gem-dimethyl group as a potential bioisostere in drug design. Bioorganic & Medicinal Chemistry, 8(3), 505-13.
  • Davis, R. A., & Beaudry, C. M. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic letters, 13(15), 4096–4099. [Link]

  • Ammar, Y. A., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Grosser, T., et al. (2011). Anti-inflammatory, antipyretic, and analgesic agents; pharmacotherapy of gout. In Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.

Sources

Application Notes and Protocols for the Quantification of 2-Methyl-2-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Landscape for a Novel Carboxylic Acid

2-Methyl-2-(2-methylphenyl)propanoic acid is a carboxylic acid derivative with potential significance in pharmaceutical and metabolic research. Accurate quantification of this analyte in various matrices, particularly biological fluids, is paramount for understanding its pharmacokinetic profile, metabolic fate, and potential physiological effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the precise and robust quantification of this compound.

Drawing upon extensive experience in analytical chemistry, this guide eschews a rigid, one-size-fits-all template. Instead, it presents a selection of validated approaches, explaining the rationale behind each experimental choice to empower the user to select and optimize the method best suited for their specific research needs. The core of this guide is built on the principles of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

The protocols herein are designed to be self-validating systems, incorporating quality control measures and detailed steps to ensure data integrity and reproducibility.[1] We will delve into the critical aspects of sample preparation, chromatographic separation, and detection, providing not just the "how" but also the "why" behind each recommendation.

I. Foundational Considerations: Analyte Properties and Method Selection

This compound is a non-polar compound with a carboxylic acid functional group. Its aromatic ring provides a chromophore suitable for UV detection. The carboxylic acid moiety allows for ionization, making it amenable to mass spectrometry, particularly in the negative ion mode.[2] The choice of analytical technique will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A robust and widely accessible technique suitable for quantification in simpler matrices or at higher concentrations. The presence of the phenyl group allows for UV detection, typically around 210-230 nm.[3][4]

  • LC-MS/MS: The gold standard for sensitive and selective quantification in complex biological matrices like plasma and urine.[2][5][6] It offers high specificity by monitoring unique precursor-to-product ion transitions.

  • GC-MS: A powerful technique for volatile compounds. For non-volatile carboxylic acids like our target analyte, derivatization is necessary to increase volatility and improve chromatographic performance.[7][8]

Below is a decision-making workflow to guide the selection of the most appropriate analytical method.

Method_Selection start Define Analytical Needs matrix_complexity Matrix Complexity? start->matrix_complexity instrument_avail Instrument Availability? start->instrument_avail simple_matrix Simple Matrix (e.g., formulation) matrix_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., plasma, urine) matrix_complexity->complex_matrix High sensitivity_req Required Sensitivity? high_conc High Concentration (µg/mL range) sensitivity_req->high_conc Low low_conc Low Concentration (ng/mL or pg/mL range) sensitivity_req->low_conc High hplc_uv HPLC-UV instrument_avail->hplc_uv HPLC-UV available lc_ms LC-MS/MS instrument_avail->lc_ms LC-MS/MS available gc_ms GC-MS (with derivatization) instrument_avail->gc_ms GC-MS available simple_matrix->sensitivity_req complex_matrix->lc_ms high_conc->hplc_uv low_conc->lc_ms

Caption: Decision workflow for selecting the optimal analytical method.

II. Sample Preparation: The Cornerstone of Accurate Quantification

The goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids in biological samples, and to concentrate it for analysis.[9] The choice of technique depends on the matrix and the downstream analytical method.

A. Protein Precipitation (PPT)

A simple and rapid method for removing proteins from plasma or serum samples. It is often sufficient for LC-MS/MS analysis but may result in a less clean extract compared to other techniques.

Protocol: Protein Precipitation

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[10]

B. Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that partitions the analyte between two immiscible liquid phases. It is effective for removing highly polar and non-polar interferences.[5]

Protocol: Liquid-Liquid Extraction

  • To 200 µL of plasma/urine sample, add an appropriate internal standard.

  • Add 20 µL of 1 M HCl to acidify the sample (to ensure the carboxylic acid is in its neutral form).

  • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for analysis.

C. Solid-Phase Extraction (SPE)

SPE is the most selective sample preparation technique, providing the cleanest extracts.[5][11] It is particularly useful for complex matrices and when low limits of quantification are required. A mixed-mode or polymer-based sorbent can be effective for retaining the analyte.

Protocol: Solid-Phase Extraction

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M ammonium acetate buffer (pH 6).

  • Loading: Dilute 100 µL of plasma sample 1:1 (v/v) with 0.1 M ammonium acetate buffer (pH 6) and load it onto the cartridge.[9]

  • Washing: Wash the cartridge with 1 mL of water:methanol (95:5, v/v) to remove polar interferences.[9]

  • Elution: Elute the analyte with 500 µL of methanol containing 0.5% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[9]

Sample_Prep_Workflow start Biological Sample (Plasma/Urine) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe analysis Analysis (HPLC, LC-MS, GC-MS) ppt->analysis lle->analysis spe->analysis

Caption: Overview of sample preparation workflows.

III. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not required. A reverse-phase C18 column is a good starting point for method development.[12]

Protocol: HPLC-UV Analysis
  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV detection only) (gradient or isocratic elution can be optimized).[13][14] A starting point could be a 50:50 (v/v) ratio.[12]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 30°C[12]

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 225 nm[12]

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of quantification (ULOQ).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

IV. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity.[2][6] The method involves optimizing the ionization of the parent molecule and its fragmentation into product ions.

Protocol: LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm particle size (for faster analysis)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound.

    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion. The exact m/z values will need to be determined by direct infusion of a standard solution.

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion to the product ion for quantification.

ParameterSettingRationale
Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated.[2]
Spray Voltage ~3.0 kVTo be optimized for maximal signal intensity.
Capillary Temp. ~300 °CTo be optimized for efficient desolvation.
Collision Gas ArgonCommonly used for CID.
Collision Energy To be optimizedThe energy required to produce the optimal product ion signal.

V. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid must be derivatized to increase its volatility.[7][8] Silylation is a common derivatization technique for this purpose.

Protocol: GC-MS Analysis (with Derivatization)
  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using LLE or SPE as described previously.

    • Evaporate the extract to complete dryness.

    • Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV

    • MS Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized analyte.

VI. Method Validation

A thorough method validation is crucial to ensure the reliability of the analytical data.[2] The validation should be performed according to relevant guidelines (e.g., FDA, EMA) and should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte in LC-MS/MS.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

VII. Conclusion

The quantification of this compound can be successfully achieved using a variety of analytical techniques. The choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The protocols provided in this guide offer a solid foundation for developing and validating robust and reliable analytical methods for this compound. By understanding the principles behind each step, researchers can confidently generate high-quality data to advance their scientific investigations.

References

  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide.
  • Theseus. (2021). Method Validation of Short Chain Carboxylic Acids.
  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • SIELC Technologies. (2018). Propanoic acid, 2-methyl-, methyl ester.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • ResearchGate. (n.d.). Chapter 2 - Sample preparation techniques in biological and pharmaceutical sciences.
  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Sigma-Aldrich. (n.d.). 2-methyl-2-phenylpropanoic acid.
  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester.
  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-.
  • MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-phenylpropanoic acid AldrichCPR.
  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • National Institutes of Health. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.
  • SIELC Technologies. (2018). Propanoic acid, 2-methyl-, heptyl ester.
  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties.

Sources

developing assays with 2-Methyl-2-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Development of a In Vitro Assay Cascade for the Characterization of 2-Methyl-2-(2-methylphenyl)propanoic Acid

Introduction & Purpose

This compound is a member of the arylpropanoic acid class of molecules. This structural class is of significant interest in drug discovery, with prominent members including non-steroidal anti-inflammatory drugs (NSAIDs) and potent modulators of metabolic pathways.[1] Specifically, many substituted phenylpropanoic acid derivatives have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid metabolism and glucose homeostasis.[2][3][4] Dysregulation of PPAR signaling is implicated in metabolic syndrome, type 2 diabetes, and dyslipidemia, making them important therapeutic targets.[4][5]

Initial structural assessment of this compound suggests its potential as a modulator of PPARs, particularly the PPARα and PPARγ isoforms, which are master regulators of fatty acid oxidation and adipogenesis, respectively.[2][4]

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to establish a robust in vitro assay cascade. The purpose of this cascade is to definitively determine the biological activity of this compound (referred to herein as Cmpd-X ), confirm its molecular target, and characterize its functional effects in a cellular context. The protocols herein are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.

Compound Profile: Cmpd-X

PropertyValue
Full Chemical Name This compound
Synonyms 2-(o-Tolyl)propanoic acid
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Chemical Structure Chemical Structure of Cmpd-X
CAS Number 62835-95-4[6]

Note: For all experiments, Cmpd-X should be dissolved in DMSO to create a high-concentration stock (e.g., 10-50 mM) and serially diluted. Ensure the final DMSO concentration in all assays is consistent and does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

Proposed Mechanism of Action & Assay Cascade Strategy

Based on its structural class, we hypothesize that Cmpd-X functions as a selective modulator of a PPAR isoform. Ligand binding to a PPAR induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[7][8] This protein complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[5]

To test this hypothesis, the following multi-tiered assay cascade is proposed. This strategy allows for a logical progression from confirming direct target engagement to measuring downstream functional consequences.

Assay_Cascade cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Transcriptional Activation cluster_2 Tier 3: Cellular Function T1 Protocol 1: TR-FRET Coactivator Recruitment Assay T2 Protocol 2: PPRE-Luciferase Reporter Assay T1->T2 Confirms functional receptor activation T3 Protocol 3: Cell-Based Glucose Uptake Assay T2->T3 Confirms downstream physiological effect TR_FRET_Mechanism cluster_agonist Agonist Present cluster_no_agonist No Agonist Agonist Cmpd-X (Agonist) PPAR_Agonist GST-PPARγ-LBD Agonist->PPAR_Agonist Binds Ab_Tb_Agonist Tb-Ab PPAR_Agonist->Ab_Tb_Agonist Binds GST Coactivator_F_Agonist Fluorescein- Coactivator PPAR_Agonist->Coactivator_F_Agonist Recruits FRET High TR-FRET Signal (Energy Transfer) Ab_Tb_Agonist->FRET Excites PPAR_NoAgonist GST-PPARγ-LBD Ab_Tb_NoAgonist Tb-Ab PPAR_NoAgonist->Ab_Tb_NoAgonist Binds GST NoFRET Low TR-FRET Signal (No Transfer) Ab_Tb_NoAgonist->NoFRET Coactivator_F_NoAgonist Fluorescein- Coactivator

Caption: Principle of the TR-FRET Coactivator Recruitment Assay.

Materials & Reagents
ReagentRecommended Source
GST-PPARγ-LBD, human, recombinantThermo Fisher Scientific
LanthaScreen™ Tb-anti-GST AntibodyThermo Fisher Scientific
LanthaScreen™ Fluorescein-TRAP220/DRIP-2 Coactivator PeptideThermo Fisher Scientific
Rosiglitazone (Positive Control)Sigma-Aldrich
Cmpd-X
DMSO, AnhydrousSigma-Aldrich
TR-FRET Dilution BufferThermo Fisher Scientific
384-well, low-volume, black platesCorning
Step-by-Step Protocol
  • Prepare Reagents: Thaw all reagents on ice. Prepare a 2X solution of GST-PPARγ-LBD and a 2X solution of the Fluorescein-Coactivator Peptide/Tb-anti-GST Antibody mix in TR-FRET Dilution Buffer. Causality: Preparing 2X solutions simplifies the final addition steps and ensures accurate final concentrations.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of Cmpd-X and Rosiglitazone in DMSO. Dilute these stocks 1:50 in TR-FRET Dilution Buffer to create a 4X compound working solution (final top concentration might be 40 µM, with 2% DMSO). Pipette 5 µL of the 4X compound solutions into the 384-well plate. Include "DMSO only" wells for no-compound controls and "Buffer only" for background.

  • Receptor Addition: Add 5 µL of the 2X GST-PPARγ-LBD solution to all wells except the background controls.

  • Peptide/Antibody Addition: Add 10 µL of the 2X Fluorescein-Coactivator/Tb-Antibody mix to all wells. The final volume will be 20 µL.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 1-2 hours, protected from light. Trustworthiness: A stable incubation period is critical for the binding equilibrium to be reached, ensuring consistent results.[9]

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar). [10]Set the excitation to 340 nm and measure emission at 495 nm (donor/background) and 520 nm (acceptor/FRET).

Data Analysis
  • Calculate TR-FRET Ratio: For each well, divide the 520 nm emission signal by the 495 nm emission signal. [11]2. Normalize Data: Normalize the data by setting the average of the "DMSO only" controls to 0% activity and the average of the maximum Rosiglitazone concentration to 100% activity.

  • Curve Fitting: Plot the normalized response versus the log concentration of Cmpd-X. Fit the data using a four-parameter logistic (sigmoidal dose-response with variable slope) equation to determine the EC₅₀ value. [11]4. Assay Quality Control: Calculate the Z'-factor using the maximum agonist and no agonist controls. A Z' > 0.5 indicates a robust and reliable assay. [11]

Tier 2 Protocol: PPRE-Driven Luciferase Reporter Assay

Objective: To measure the ability of Cmpd-X to activate the transcriptional machinery downstream of PPARγ engagement in a cellular environment.

Principle: This cell-based assay utilizes a reporter vector where the expression of the firefly luciferase gene is controlled by a promoter containing multiple PPREs. [12][13]Cells are co-transfected with this reporter vector and an expression vector for human PPARγ. If Cmpd-X activates PPARγ, the receptor will bind to the PPREs and drive the expression of luciferase. The amount of light produced upon addition of luciferin substrate is directly proportional to the transcriptional activity. [14][15]A constitutively expressed Renilla luciferase vector is often co-transfected to normalize for cell viability and transfection efficiency. [16]

Materials & Reagents
ReagentRecommended Source
HEK293T or HepG2 cellsATCC
pPPRE-luc Reporter VectorAddgene (or similar)
pCMV-hPPARγ Expression Vector
pRL-TK (Renilla Luciferase Control)Promega
Lipofectamine 3000 or similar transfection reagentThermo Fisher Scientific
DMEM with 10% FBSGibco
Dual-Luciferase® Reporter Assay SystemPromega
96-well, white, clear-bottom tissue culture platesGreiner
Step-by-Step Protocol
  • Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density of 2 x 10⁴ cells/well. Allow cells to attach overnight.

  • Transfection: Prepare a transfection master mix containing the pPPRE-luc, pCMV-hPPARγ, and pRL-TK plasmids with the transfection reagent according to the manufacturer's protocol. Add the mix to the cells and incubate for 24 hours. Expertise: The ratio of reporter to expression to control plasmid should be optimized (e.g., 10:10:1) to achieve a robust signal window.

  • Compound Treatment: Remove the transfection medium. Add fresh medium containing serial dilutions of Cmpd-X or Rosiglitazone. Incubate for an additional 18-24 hours.

  • Cell Lysis: Wash the cells once with PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

  • Luminescence Measurement: Using a luminometer with dual injectors, inject the Luciferase Assay Reagent II (LAR II) and measure firefly luminescence. Then, inject the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luminescence.

Data Analysis
  • Calculate Response Ratio: For each well, divide the firefly luminescence value by the Renilla luminescence value.

  • Normalize Data: Express the response ratio as "Fold Activation" by dividing the ratio of each treated well by the average ratio of the "DMSO only" control wells.

  • Curve Fitting: Plot the Fold Activation versus the log concentration of Cmpd-X and fit the curve to a sigmoidal dose-response equation to determine the EC₅₀.

Tier 3 Protocol: Cell-Based Glucose Uptake Assay

Objective: To assess a key physiological outcome of PPARγ activation—enhanced glucose uptake in a metabolically relevant cell line (e.g., differentiated 3T3-L1 adipocytes).

Principle: PPARγ agonists are known to improve insulin sensitivity, in part by upregulating the expression of glucose transporters like GLUT4. This assay measures the uptake of a fluorescently-labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). [17]The amount of fluorescence accumulated inside the cells is proportional to the rate of glucose uptake and can be quantified using a fluorescence plate reader, microscope, or flow cytometer. [18][19]

Materials & Reagents
ReagentRecommended Source
3T3-L1 preadipocytesATCC
Adipocyte differentiation medium components (Insulin, Dexamethasone, IBMX)Sigma-Aldrich
2-NBDGCayman Chemical or Thermo Fisher
Insulin, human recombinantSigma-Aldrich
Phloretin (Glucose transport inhibitor)Abcam [19]
Krebs-Ringer-HEPES (KRH) bufferPrepare in-house
96-well black, clear-bottom tissue culture platesCorning
Step-by-Step Protocol
  • Differentiate 3T3-L1 Cells: Plate 3T3-L1 preadipocytes and grow to confluence. Induce differentiation using a standard insulin/dexamethasone/IBMX cocktail for 2 days, followed by insulin-containing medium for an additional 2-3 days. Mature adipocytes should be visible by day 7-8.

  • Compound Pre-treatment: Treat the mature adipocytes with serial dilutions of Cmpd-X or Rosiglitazone for 48-72 hours. Causality: This extended pre-treatment is necessary to allow for transcriptional changes and upregulation of glucose transport machinery.

  • Serum Starvation: On the day of the assay, wash the cells and incubate in serum-free medium for 3-4 hours to establish a basal state.

  • Glucose-Free Wash: Wash cells twice with KRH buffer to remove all glucose.

  • Insulin Stimulation & 2-NBDG Uptake: Add KRH buffer containing 2-NBDG (e.g., 150 µg/mL) and either a sub-maximal concentration of insulin (e.g., 10 nM) or vehicle to the wells. [18]Include wells with Phloretin as an inhibitor control. Incubate for 30-60 minutes at 37°C. [19]6. Stop Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Add PBS to the wells and measure the intracellular fluorescence using a plate reader with filters appropriate for fluorescein (Excitation ~485 nm / Emission ~535 nm). [17][18]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence from "no-cell" control wells.

  • Normalize Data: Normalize the fluorescence signal to the "DMSO + Insulin" control wells (set to 100%) and "DMSO no Insulin" wells (set to 0%).

  • Curve Fitting: Plot the normalized glucose uptake versus the log concentration of Cmpd-X and determine the EC₅₀. The result will demonstrate the concentration at which Cmpd-X potentiates insulin-stimulated glucose uptake.

Summary & Interpretation

By executing this tiered assay cascade, a comprehensive profile of Cmpd-X can be established.

  • A positive result in the TR-FRET assay confirms direct binding to the PPARγ LBD.

  • A positive result in the Luciferase assay validates that this binding event leads to the activation of downstream transcriptional pathways in a cellular context.

  • A positive result in the Glucose Uptake assay demonstrates a desirable, physiologically relevant outcome of target engagement, supporting its potential as an insulin sensitizer.

Together, these results provide a robust, multi-faceted validation of the compound's mechanism of action, moving from a molecular interaction to a functional cellular endpoint.

References

  • Glucose Uptake Cell-Based Assay Kit. ResearchGate. [Link]

  • TF Luciferase Reporter Vectors. Signosis. [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. National Institutes of Health (NIH). [Link]

  • Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. [Link]

  • Role of reporter genes to assay for transcription factors & more. G-Biosciences. [Link]

  • Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. National Institutes of Health (NIH). [Link]

  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. PubMed. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • (PDF) PPARα ligands/modulators from dietary compounds: types, screening methods and functions. ResearchGate. [Link]

  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. De Gruyter. [Link]

  • Design and Synthesis of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator-Activated Receptor α/δ Dual Agonists. ResearchGate. [Link]

  • Virtual Screening as a Technique for PPAR Modulator Discovery. PMC - NIH. [Link]

  • PPARs as Key Mediators in the Regulation of Metabolism and Inflammation. PMC - PubMed Central. [Link]

  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • 2-[(2-Methylphenyl)sulfonylamino]propanoic acid. PubChem. [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [Link]

  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PMC - PubMed Central. [Link]

  • Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. National Institutes of Health (NIH). [Link]

  • Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid. ResearchGate. [Link]

  • 2-(2-Methylphenyl)propanoic acid. PubChem. [Link]

  • 2-Methyl-2-(4-methylphenyl)propanoic acid. PubChem. [Link]

  • Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-2-(2-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Arylpropanoic acids, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), include widely recognized members such as ibuprofen and naproxen. The synthesis of these compounds, particularly 2-Methyl-2-(2-methylphenyl)propanoic acid and its derivatives, is of substantial interest to the pharmaceutical industry. These compounds often serve as key intermediates or active pharmaceutical ingredients (APIs) themselves. This guide provides a comprehensive overview of established and scalable synthetic routes, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development. The focus is on robust and efficient methodologies suitable for large-scale production, emphasizing safety, yield, and purity.

The choice of synthetic strategy for 2-arylpropanoic acids is often dictated by factors such as the availability of starting materials, desired scale of production, and economic viability. This document will explore several prominent methods, including Grignard-based approaches and palladium-catalyzed carbonylations, providing a comparative analysis to aid in methodological selection.

Synthetic Strategies for Large-Scale Production

Several synthetic pathways have been developed for the industrial-scale production of 2-arylpropanoic acids. The selection of a particular route depends on various factors, including cost-effectiveness, environmental impact, and the specific derivative being synthesized. Below, we detail some of the most prevalent and scalable methods.

Grignard Reagent-Based Synthesis

The Grignart reaction provides a classic and versatile method for the formation of the carbon-carbon bond necessary to introduce the carboxylic acid moiety. This approach typically involves the reaction of an aryl magnesium halide with a suitable electrophile.

a. Carboxylation of a Grignard Reagent

This method involves the formation of a Grignard reagent from an appropriate aryl halide, followed by carboxylation with carbon dioxide (dry ice). It is a well-established and reliable method for many 2-arylpropanoic acid syntheses.

Workflow for Grignard-based Synthesis:

A Aryl Halide (e.g., 2-methylbromobenzene) C Grignard Reagent Formation A->C B Magnesium Metal B->C E Carboxylation C->E D Carbon Dioxide (Dry Ice) D->E F Acidic Work-up E->F G This compound F->G

Caption: Grignard synthesis workflow.

Protocol 1: Synthesis of 2-(2-Methylphenyl)propanoic Acid via Grignard Carboxylation

This protocol outlines the synthesis starting from 2-bromotoluene.

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve 2-bromotoluene in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction should start, as indicated by heat evolution and bubbling. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Crush a sufficient quantity of dry ice and quickly add it in small portions to the vigorously stirred Grignard solution. A large excess of CO2 is used to minimize the formation of ketone byproducts.

    • Continue stirring until the mixture becomes a thick slurry and warms to room temperature.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude 2-(2-methylphenyl)propanoic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

b. Coupling with α-Halo Propionic Acid Salts

An alternative Grignard-based method involves the direct coupling of an aryl Grignard reagent with a salt of an α-halopropionic acid, such as sodium 2-bromopropionate.[1] This approach can offer advantages in terms of reaction control and scalability.[1]

Protocol 2: Grignard Coupling with Sodium 2-Bromopropionate

Materials:

  • Aryl magnesium bromide solution (prepared as in Protocol 1)

  • Sodium 2-bromopropionate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare the aryl Grignard reagent in THF as described previously.

  • In a separate reaction vessel, suspend sodium 2-bromopropionate in anhydrous THF.

  • Cool the Grignard reagent solution to 0-5 °C in an ice bath.

  • Slowly add the suspension of sodium 2-bromopropionate to the Grignard reagent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Perform an acidic work-up as described in Protocol 1 to isolate the product.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of aryl halides or alcohols offers a modern and highly efficient route to 2-arylpropanoic acids.[2][3] This method is particularly attractive for industrial-scale synthesis due to its high selectivity and the potential for milder reaction conditions compared to some traditional methods.[4]

Workflow for Palladium-Catalyzed Carbonylation:

A Aryl Halide or Alcohol (e.g., 1-(2-methylphenyl)ethanol) E Carbonylation Reaction A->E B Carbon Monoxide (CO) B->E C Palladium Catalyst (e.g., PdCl2(PPh3)2) C->E D Acid Promoter (e.g., HCl) D->E F Product Isolation E->F G This compound F->G

Caption: Palladium-catalyzed carbonylation workflow.

Protocol 3: Carbonylation of 1-(2-Methylphenyl)ethanol

This protocol is adapted from general procedures for the carbonylation of α-arylethanols.[2][3]

Materials:

  • 1-(2-Methylphenyl)ethanol

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Carbon monoxide (CO) gas

  • An appropriate organic solvent (e.g., methyl ethyl ketone)

  • High-pressure reactor (autoclave)

Procedure:

  • Reaction Setup:

    • Charge a high-pressure reactor with 1-(2-methylphenyl)ethanol, the palladium catalyst, and the organic solvent.

    • Add the aqueous HCl solution.

  • Carbonylation:

    • Seal the reactor and purge with nitrogen, followed by purging with carbon monoxide.

    • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 50-100 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 100-130 °C) with vigorous stirring.

    • Maintain the reaction under these conditions for the required duration, monitoring the pressure for CO uptake.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with an appropriate solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or chromatography.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[5][6] For the synthesis of 2-arylpropanoic acids, PTC can be employed for the alkylation of arylacetonitriles, which are then hydrolyzed to the corresponding acids.[7] This method often allows for the use of milder bases and can be more environmentally friendly.[7]

Protocol 4: Synthesis via Alkylation of 2-Methylphenylacetonitrile using PTC

Materials:

  • 2-Methylphenylacetonitrile

  • Methyl iodide or dimethyl sulfate

  • Aqueous sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Toluene or another suitable organic solvent

  • Sulfuric acid (for hydrolysis)

Procedure:

  • Alkylation:

    • In a reaction flask, combine 2-methylphenylacetonitrile, toluene, and the phase transfer catalyst.

    • Add the aqueous sodium hydroxide solution.

    • Stir the biphasic mixture vigorously.

    • Slowly add methyl iodide or dimethyl sulfate to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by GC).

  • Work-up:

    • Separate the organic layer and wash it with water.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-methyl-2-(2-methylphenyl)propionitrile.

  • Hydrolysis:

    • Add a mixture of concentrated sulfuric acid and water to the crude nitrile.

    • Heat the mixture under reflux for several hours until hydrolysis is complete.

  • Isolation and Purification:

    • Cool the reaction mixture and pour it onto ice.

    • Extract the product with a suitable organic solvent.

    • Wash the organic extract, dry it, and remove the solvent.

    • Purify the final product by recrystallization.

Data Summary and Comparison of Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldsScalability
Grignard Carboxylation Well-established, versatile, uses readily available starting materials.Requires strictly anhydrous conditions, potential for side reactions.60-80%Good
Grignard Coupling Can offer better control and higher yields than carboxylation.Requires preparation of the α-halo acid salt.70-90%Good
Pd-Catalyzed Carbonylation High selectivity, milder conditions possible, high turnover frequencies.[2][3]Requires high-pressure equipment, catalyst cost and removal.>90%Excellent
Phase Transfer Catalysis Milder reaction conditions, avoids strong bases, often "greener".[7]Multi-step process (alkylation followed by hydrolysis).70-85% (overall)Excellent

Analytical Characterization

The purity and identity of the synthesized this compound derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid C=O and O-H stretches).

  • Melting Point: As an indicator of purity.

Safety and Handling

  • Grignard Reagents: Are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • Carbon Monoxide: Is a toxic gas. All carbonylation reactions must be performed in a well-ventilated fume hood using a properly functioning high-pressure reactor.

  • Strong Acids and Bases: Should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Many are flammable and should be handled away from ignition sources.

Conclusion

The large-scale synthesis of this compound and its derivatives can be achieved through several efficient and scalable methods. The choice of the optimal synthetic route will depend on specific project requirements, including cost, available equipment, and desired purity. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize these important compounds. Careful attention to reaction conditions, safety precautions, and analytical characterization is crucial for achieving high yields of pure product.

References

  • Highly efficient catalyst system for the synthesis of 2-arylpropionic acids by carbonylation - Ovid. (n.d.).
  • Highly efficient catalyst system for the synthesis of 2‐arylpropionic acids by carbonylation. (1999).
  • US Patent 4144397A, Preparation of 2-aryl-propionic acids by direct coupling utilizing a mixed magnesium halide complex. (1979).
  • Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinylarenes in the Presence of Formic Acid under Mild Conditions. (2025). Russian Journal of Organic Chemistry, 61(6).
  • US Patent 3959364A, Preparation of arylalkanoic acids. (1976).
  • US Patent Application 20050283020A1, Process for the preparation of 2-aryl propionic acids. (2005).
  • Application Notes and Protocols: Synthesis of 2-Phenylpropionic Acid via Grignard Reaction. (2025). Benchchem.
  • US Patent 8633223B2, Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (2014).
  • US Patent 9334223B2, Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2016).
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). Molecules, 17(6), 7354-7366.
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2020). Molecules, 25(15), 3429.
  • EP Patent 2240464A2, Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (2010).
  • Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. (n.d.).
  • US Patent 5043274A, Process for producing an optically active 2-arylpropionic acid. (1991).
  • Phase-transfer catalyst. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual C
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • A New Biocatalyst for the Preparation of Enantiomerically Pure 2-Arylpropanoic Acids. (2001). Tetrahedron: Asymmetry, 12(10), 1431-1434.
  • US Patent 4259509A, 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. (1981).
  • 2-(2-Methylphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • CN Patent 104402698A, 2-(4-methylphenyl)propionic acid syntehsis method. (2015).
  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). Frontiers in Bioengineering and Biotechnology, 9, 687836.
  • Propanoic acid, 2-methyl-, methyl ester. (2018). SIELC Technologies.
  • WO Patent 2009102155A2, Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (2009).
  • Synthesis of A. Methyl 2-phenylpropionate. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • A new biocatalyst for the preparation of enantiomerically pure 2-arylpropanoic acids. (2001). Tetrahedron: Asymmetry, 12(10), 1431-1434.
  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.).

Sources

2-Methyl-2-(2-methylphenyl)propanoic acid in the synthesis of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: The Role of 2-Arylpropionic Acids in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A focus on 2-Methyl-2-(2-methylphenyl)propanoic acid and its structural analogs.

For an audience of: Researchers, scientists, and drug development professionals.

Introduction: The Profen Class and the Question of this compound

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of modern pharmacotherapy for pain and inflammation. This class of non-steroidal anti-inflammatory drugs (NSAIDs) includes household names like Ibuprofen and Naproxen.[1][2] Their efficacy stems from the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2]

This guide addresses the synthesis of anti-inflammatory drugs with a specific focus on the structural motif of 2-arylpropionic acids. While the specific molecule, this compound, is not a widely documented precursor for established anti-inflammatory drugs, its structure is highly relevant to this important class of pharmaceuticals. This document will, therefore, provide a detailed examination of the synthesis and application of a closely related and commercially significant analogue, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), to illustrate the core chemical principles and protocols relevant to this field of drug development.

Furthermore, we will briefly touch upon Lifibrol, a hypocholesterolemic agent, to distinguish its lipid-lowering mechanism from the anti-inflammatory action of profens, despite some structural similarities in the broader chemical space.[3][4][5]

Part 1: Chemical Properties and Significance

2-Arylpropionic acids are characterized by a carboxylic acid moiety attached to a carbon atom, which is in turn bonded to an aromatic ring. The specific nature of the aryl group significantly influences the drug's activity and pharmacokinetic profile.

PropertyThis compound2-(4-isobutylphenyl)propanoic acid (Ibuprofen)
Molecular Formula C11H14O2C13H18O2[2]
Molecular Weight 178.23 g/mol 206.28 g/mol [2][6]
IUPAC Name 2-methyl-2-(o-tolyl)propanoic acid(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid[2]
CAS Number Not readily available15687-27-1
Appearance Solid (predicted)Colorless crystalline solid[6]
Key Structural Feature Propanoic acid with a methyl group on the alpha-carbon and a methyl-substituted phenyl ring.Propanoic acid with an isobutyl-substituted phenyl ring.[2]

Part 2: Synthesis of a Representative Profen: Ibuprofen

The synthesis of Ibuprofen is a classic example of industrial organic chemistry that has evolved to become more efficient and environmentally friendly (a concept known as "green chemistry"). The BHC (Boots-Hoechst-Celanese) synthesis is a notable example of such an improved process. Below is a generalized protocol for the synthesis of a 2-arylpropionic acid, exemplified by Ibuprofen, which showcases common synthetic transformations in this field.

Experimental Workflow: A Generalized Approach

Caption: A simplified workflow for the synthesis of Ibuprofen.

Detailed Laboratory Protocol: Synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)

This protocol is a representative laboratory-scale synthesis and should be performed by trained professionals with appropriate safety measures in place.

Materials and Reagents:

  • 4'-isobutylacetophenone

  • Methyl 2-chloropropionate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Darzens Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4'-isobutylacetophenone in anhydrous toluene.

    • Slowly add sodium ethoxide to the solution while stirring.

    • Add methyl 2-chloropropionate dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature below 30°C.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Hydrolysis and Decarboxylation:

    • To the reaction mixture, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 4-6 hours to facilitate the hydrolysis of the ester and epoxide intermediate.

    • Cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic. A precipitate of the crude product should form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain pure 2-(4-isobutylphenyl)propanoic acid.

    • Dry the purified crystals under vacuum.

Characterization:

  • The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Part 3: Mechanism of Action - Anti-inflammatory Effects

The anti-inflammatory, analgesic, and antipyretic effects of profens like Ibuprofen are primarily due to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]

  • COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

  • COX-2 is inducible and its expression is upregulated at sites of inflammation. It is responsible for the synthesis of prostaglandins that mediate pain and inflammation.

By inhibiting both COX isoforms, Ibuprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. The non-selective inhibition of COX-1 is also responsible for some of the common side effects of NSAIDs, such as gastrointestinal irritation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Physiological->Platelet_Aggregation Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Ibuprofen Ibuprofen (NSAID) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(2-methylphenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Precise Synthesis

This compound and its structural analogs, part of the broader 2-arylpropionic acid family, are significant scaffolds in medicinal chemistry. The precise installation of the gem-dimethyl group and control of regiochemistry on the aromatic ring are critical for achieving the desired biological activity and minimizing impurities. This guide addresses the most frequently encountered side reactions and provides robust, field-proven troubleshooting strategies.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Significant quantities of a dimethylated byproduct are observed, leading to low yields of the desired mono-methylated product.

Question: My reaction to methylate 2-(2-methylphenyl)acetonitrile or its corresponding ester is producing a significant amount of 2,2-dimethyl-2-(2-methylphenyl)propionitrile. How can I improve the selectivity for the desired mono-methylation?

Causality & Expert Analysis: This is a classic problem in the synthesis of 2-arylpropionic acids via direct methylation of an arylacetic acid derivative. The root cause is the reactivity of the product itself. After the first methylation, the alpha-proton on the newly formed 2-(2-methylphenyl)propionitrile is still acidic. Under the basic conditions required for the reaction, this product can be deprotonated again to form a new enolate, which then reacts with another equivalent of the methylating agent. This leads to the formation of the undesired dimethylated byproduct. Standard methylation procedures often struggle to achieve high selectivity, resulting in mixtures that are difficult to separate.[1]

Recommended Solution & Protocol: To circumvent this, a highly selective methylating agent is required. Dimethyl carbonate (DMC) has proven to be exceptionally effective. Although it requires higher reaction temperatures (>180°C), it can achieve up to 99% selectivity for the mono-methylated product at full conversion.[1] The reaction proceeds via a different mechanism that disfavors the second methylation.

Workflow: Selective Mono-methylation using Dimethyl Carbonate

cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathway Start 2-(2-methylphenyl)acetonitrile Reagents Dimethyl Carbonate (DMC) K₂CO₃, >180°C Start->Reagents Selective Methylation Product 2-Methyl-2-(2-methylphenyl)propionitrile (Desired Product) Reagents->Product Selective Methylation Hydrolysis NaOH(aq), then H₃O⁺ Product->Hydrolysis SideProduct 2,2-Dimethyl-2-(2-methylphenyl)propionitrile (Byproduct) Product->SideProduct Over-methylation (Minimized by DMC) FinalProduct This compound Hydrolysis->FinalProduct

Caption: Selective mono-methylation pathway vs. over-methylation side reaction.

Protocol: Minimizing Dimethylation using Dimethyl Carbonate

  • Apparatus: Charge a stainless-steel autoclave equipped with a thermocouple, pressure gauge, and magnetic stirrer.

  • Reagents: Add 2-(2-methylphenyl)acetonitrile, a significant excess of dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃).[1]

  • Reaction: Seal the autoclave and heat to 180°C. The reaction is run under pressure due to the boiling point of DMC (90°C).

  • Monitoring: Monitor the reaction progress by GC analysis of small aliquots. Dilute a sample in diethyl ether, wash with water, and analyze. Look for the disappearance of the starting material and the high selectivity of the mono-methylated product over the dimethylated one.[1]

  • Workup: After completion, cool the reactor, vent, and remove the solvent and excess DMC by rotary evaporation.

  • Hydrolysis: The resulting nitrile can be hydrolyzed using standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidic workup to yield the final carboxylic acid.[1]

Issue 2: Formation of the para-isomer, 2-Methyl-2-(4-methylphenyl)propanoic acid, is contaminating my product.

Question: I am using a Friedel-Crafts type reaction to synthesize my target molecule, but I'm getting a mixture of ortho and para isomers that are very difficult to separate. How can I favor the formation of the ortho product?

Causality & Expert Analysis: This issue is inherent to electrophilic aromatic substitution on toluene. The methyl group is an ortho, para-directing group due to its electron-donating nature, which stabilizes the carbocation intermediate (arenium ion) at these positions. The para product is often thermodynamically favored due to reduced steric hindrance compared to the ortho position. The choice of Lewis acid, solvent, and temperature can significantly influence the ortho/para ratio.

Recommended Solution & Protocol: Controlling the ortho/para ratio is challenging, and often this synthetic route is avoided if high isomeric purity is required. However, some strategies can be employed to favor the ortho isomer:

  • Sterically Bulky Lewis Acids: Using a larger Lewis acid can sterically hinder the approach of the electrophile to the less-crowded para position, thereby increasing the proportion of the ortho product.

  • Low Temperatures: Running the reaction at lower temperatures can favor the kinetically controlled product, which may be the ortho isomer in some cases.

  • Alternative Routes: If isomeric purity is critical, it is strongly recommended to use a synthesis strategy that avoids this issue altogether, such as starting with a pre-functionalized ortho-substituted precursor (e.g., 2-methylbenzyl cyanide).

Visualizing Isomer Formation

cluster_ortho Ortho Pathway cluster_para Para Pathway Toluene Toluene Electrophile Electrophile (e.g., from 2-chloropropionyl chloride + AlCl₃) TransitionState Arenium Ion Intermediate Electrophile->TransitionState OrthoProduct Ortho Isomer (Desired Product) TransitionState->OrthoProduct Ortho Attack ParaProduct Para Isomer (Side Product) TransitionState->ParaProduct Para Attack (Often Favored)

Sources

Technical Support Center: Stability and Degradation of 2-Methyl-2-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth insights into the stability and potential degradation of 2-Methyl-2-(2-methylphenyl)propanoic acid. It is important to note that while specific peer-reviewed stability studies on this exact molecule are not extensively available in the public domain, we can predict its behavior with a high degree of confidence. This guide is built upon fundamental principles of organic chemistry and data from structurally analogous compounds. Our approach is to empower you, the researcher, with the foundational knowledge and practical methodologies to rigorously assess the stability of this compound in your specific experimental contexts.

Frequently Asked Questions (FAQs): General Stability and Handling

Question 1: What are the recommended storage conditions for solid this compound?

Answer: For long-term stability, the solid material should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C). The rationale behind this is to minimize the potential for thermal degradation and to prevent the adsorption of atmospheric moisture, which could potentially influence the solid-state stability over time.

Question 2: How stable is this compound in common organic solvents (e.g., Methanol, Acetonitrile, DMSO)?

Answer: Generally, carboxylic acids like this one exhibit good stability in common aprotic solvents such as acetonitrile (ACN) and dimethyl sulfoxide (DMSO) at room temperature for short-term experimental use. However, when using protic solvents like methanol, there is a potential for esterification, especially if the solution is stored for extended periods, heated, or if acidic catalysts are present. For this reason, it is best practice to prepare solutions fresh daily. If storage is necessary, it should be at a low temperature (-20 °C or below) and for a validated period.

Question 3: Are there any known incompatibilities with common excipients or reagents?

Answer: As a carboxylic acid, this compound is incompatible with strong bases, which will deprotonate it to form a salt. It may also react with strong oxidizing agents. The tertiary benzylic carbon and the methyl group on the aromatic ring are potential sites of oxidation.[1][2][3] Care should be taken when formulating this compound with other substances, and compatibility studies are always recommended.

Troubleshooting Guide: Investigating Unexpected Degradation

Scenario 1: I'm seeing an unexpected peak in my HPLC analysis of a sample that has been sitting on the autosampler. What could it be?

Answer: An unexpected peak appearing over time suggests degradation in your sample solution. Given the structure, a few possibilities are most likely:

  • Oxidative Degradation: If your mobile phase or solvent contains dissolved oxygen, or if the vial is not tightly sealed, slow oxidation could occur. A likely site of oxidation is the methyl group on the phenyl ring, which could be oxidized to a benzyl alcohol and subsequently to a carboxylic acid.

  • Decarboxylation: Although less common for this specific structure compared to β-keto acids, thermal stress (even at room temperature over time) or the presence of certain catalysts could potentially lead to decarboxylation, where the -COOH group is lost.[4][5][6][7]

  • Photodegradation: If the autosampler is not protected from light, photodegradation can occur. Aromatic compounds are often susceptible to degradation upon exposure to UV light.[8][9][10]

To troubleshoot this:

  • Prepare a fresh sample and analyze it immediately to confirm the initial purity.

  • Protect your samples from light by using amber vials.

  • Control the temperature of the autosampler, if possible.

  • Consider sparging your solvents with an inert gas (like nitrogen or argon) to remove dissolved oxygen.

Scenario 2: My assay values for the compound are consistently decreasing in my formulation. What should I investigate?

Answer: A consistent decrease in the assay value points towards a stability issue within your specific formulation. The causality could be:

  • pH-dependent degradation: The stability of the carboxylic acid may be influenced by the pH of your formulation. At very high or low pH, and with the addition of heat, degradation pathways can be accelerated.

  • Interaction with excipients: An excipient in your formulation could be catalyzing a degradation reaction. For example, some excipients may contain trace metals that can promote oxidation.

A systematic approach to investigate this is to conduct a forced degradation study. This will help you identify the conditions under which your molecule is least stable and will provide insights into the degradation products that might be forming in your formulation.

In-Depth Guide: Designing and Executing Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development and is mandated by regulatory bodies like the ICH.[11][12][13][14] The goal is to accelerate the degradation of the compound to predict its long-term stability and to develop a stability-indicating analytical method.[15][16][17][18][19]

Key Principles of a Forced Degradation Study

The primary objective is to induce a target degradation of approximately 5-20%.[11] This level of degradation is sufficient to produce and identify the major degradation products without completely destroying the molecule, which could lead to secondary and irrelevant degradation pathways.

Recommended Stress Conditions

The following table outlines the standard conditions for a forced degradation study, which should be applied to a solution of this compound.

Stress ConditionReagent/ConditionTypical DurationRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60 °CTo assess stability in acidic conditions. While the molecule itself is not prone to hydrolysis, extreme conditions can promote other degradation pathways.
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60 °CTo assess stability in alkaline conditions. The carboxylate salt will be formed, which may have different stability characteristics.
Oxidation 3% H₂O₂24 - 72 hours at room tempTo induce oxidative degradation. The primary targets are the methyl group on the phenyl ring and potentially the aromatic ring itself.[1][2][3][20][21]
Thermal Degradation 60 - 80 °C (in solution and as solid)48 - 96 hoursTo evaluate the effect of heat. This can promote decarboxylation or other thermally labile pathways.[4][5][7]
Photodegradation ICH-compliant light source (UV & visible)Expose to 1.2 million lux hours and 200 W h/m²To assess light sensitivity. Aromatic systems can undergo photo-oxidative degradation or rearrangement.[8][9][10]

Experimental Protocol: Forced Degradation of this compound

This protocol provides a detailed, step-by-step methodology for conducting a forced degradation study.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) to create a stock solution of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C.
  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60 °C. After incubation, neutralize the solution with an equivalent amount of 0.2 M HCl before analysis.
  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
  • Thermal Condition (Solution): Incubate a sealed vial of the stock solution at 80 °C.
  • Thermal Condition (Solid): Place a known amount of the solid compound in an oven at 80 °C.
  • Photolytic Condition: Expose a solution of the compound in a quartz cuvette or a suitable transparent container to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 2, 8, 24, 48 hours).
  • Dilute the samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector. This will allow for the assessment of peak purity and the detection of any new peaks.
  • For identification of degradation products, LC-MS/MS analysis is highly recommended.

4. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound in each condition.
  • Analyze the chromatograms for the appearance of new peaks.
  • Use the PDA data to check for peak purity of the parent peak.
  • If significant degradation is observed, attempt to identify the structure of the degradation products using LC-MS/MS.

Visualization of Potential Degradation Pathways

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound. This is a plausible route based on the chemical structure and known reactions of similar compounds.

G parent This compound oxidized_methyl 2-(2-(Hydroxymethyl)phenyl)-2-methylpropanoic acid parent->oxidized_methyl Oxidation [O] aldehyde 2-(2-Formylphenyl)-2-methylpropanoic acid oxidized_methyl->aldehyde Oxidation [O] dicarboxylic_acid 2-(2-Carboxyphenyl)-2-methylpropanoic acid aldehyde->dicarboxylic_acid Oxidation [O]

Caption: Hypothetical oxidative degradation of the tolyl methyl group.

References

  • PubMed. (2022, October 4). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • TechnoPharmaSphere. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Environment Protection Engineering. (n.d.). DEGRADATION OF TOLUENE USING UV/HYDROGEN PEROXIDE PROCESS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of quaternary all-carbon α-positions in carboxylic acids.... Retrieved from [Link]

  • MDPI. (n.d.). Study on the Analysis of Toluene Degradation via Microwave Plasma Based on Density Functional Theory Calculations. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

  • European Medicines Agency. (2023, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • PubMed. (1992, August). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic oxidation of carboxylic acids.... Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubMed. (2008, July 3). Asymmetric synthesis of carboxylic acid derivatives having an all-carbon alpha-quaternary center.... Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified oxidative degradation pathways of toluene by ozone.... Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic oxidation of C-H bonds to carboxylic acids enabled by decatungstate photocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Photodegradation at different concentration of carboxylic acids under UV light. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-Methyl-2-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and technical frequently asked questions (FAQs) for the crystallization of 2-Methyl-2-(2-methylphenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and crystallization behavior of this compound.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of the compound is the first step in designing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White solid/powder[2]
Synonyms 2-(o-Tolyl)propanoic acid[1]
Functional Group Carboxylic Acid[1][3]

Carboxylic acids as a class tend to have strong hydrogen bonding capabilities, which generally favors crystallization.[3][4]

Q2: What are suitable starting solvents for the crystallization of this compound?

The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The "like dissolves like" principle is a good starting point; given the carboxylic acid functionality, polar protic and aprotic solvents are often effective.[3]

Solvent ClassRecommended SolventsSuitability & Comments
Alcohols Isopropanol, Ethanol, MethanolGood primary solvents. The compound is typically highly soluble; may require an anti-solvent for good recovery.
Ketones AcetoneA strong solvent, useful for initial dissolution. Often used in combination with an anti-solvent like heptane or hexane.[3]
Esters Ethyl AcetateGood solubility at elevated temperatures. Can be paired with alkane anti-solvents.
Aromatic Hydrocarbons TolueneCan be effective, especially for less polar impurities. Crystallization may be slower.
Alkanes Heptane, HexanePoor solubility. Primarily used as anti-solvents to induce precipitation from a more polar solution.[3]
Water WaterGenerally poor solubility for the free acid, but can be used in specific cases, potentially with pH adjustment or as an anti-solvent with a miscible solvent like acetone or isopropanol.[3]

Q3: What is "oiling out" and why does it happen with carboxylic acids?

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than as solid crystals.[5] This occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the melting point of the solid form in that specific solvent environment.

The primary causes are:

  • High Supersaturation at High Temperature: If the solution is cooled too quickly, it becomes highly supersaturated while the temperature is still high, favoring the formation of a liquid phase.[6]

  • Presence of Impurities: Impurities can significantly depress the melting point of the compound, making it more prone to existing as a liquid even at temperatures where the pure compound would crystallize.[5][7]

Q4: How do impurities impact the crystallization of this compound?

Impurities are a primary driver of crystallization failure. Even at low concentrations, they can have a significant impact by:

  • Altering Solubility: Impurities can increase the solubility of the main compound, requiring different solvent ratios or lower temperatures to achieve supersaturation, which can lead to poor yields.[8]

  • Inhibiting Crystal Growth: Impurity molecules can adsorb onto the surfaces of growing crystals, disrupting the crystal lattice and slowing or halting further growth. This often results in smaller, poorly formed crystals or can prevent crystallization altogether.[8][9]

  • Promoting Polymorphism: Structurally related impurities can act as templates for the nucleation of an undesired polymorph (a different crystal structure of the same compound).[7]

  • Causing Oiling Out: As mentioned, impurities depress the melting point, increasing the likelihood of oiling out.[5][6]

Section 2: Troubleshooting Guide

This section provides direct answers to common problems encountered during the crystallization process.

Problem 1: No crystals are forming, even after extended cooling.

  • Underlying Cause: The solution is not sufficiently supersaturated. This means either too much solvent was used, or the final cooling temperature is not low enough.

  • Solutions:

    • Induce Nucleation (Mechanical): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a high-energy surface that can initiate crystal nucleation.

    • Induce Nucleation (Seeding): If you have a small amount of pure, solid material, add a tiny crystal (a "seed") to the solution. This provides a template for crystal growth to begin. This is the most reliable method for controlling crystallization.[10][11] (See Protocol 3).

    • Increase Supersaturation (Solvent Removal): Slowly evaporate some of the solvent using a gentle stream of nitrogen or by carefully heating the solution and re-cooling. Be cautious not to remove too much solvent too quickly.

    • Increase Supersaturation (Anti-Solvent): If you are using a good solvent, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble, e.g., heptane or water) dropwise until the solution becomes persistently cloudy (turbid), then add a few drops of the good solvent to clarify. Allow this solution to cool slowly.[12] (See Protocol 2).

Problem 2: The compound is "oiling out" instead of crystallizing.

  • Underlying Cause: The solute has separated from the solution as a liquid because the conditions of supersaturation were met at a temperature above its melting point in the current solvent matrix.[5][6]

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add 10-20% more of the primary solvent to decrease the saturation concentration. Cool the solution again, but much more slowly.[6]

    • Drastically Reduce Cooling Rate: Employ a very slow, controlled cooling ramp (e.g., 5-10 °C per hour) or allow the flask to cool in an insulated container (like a beaker wrapped in glass wool) to minimize the rate of supersaturation increase.

    • Seed at a Higher Temperature: Re-dissolve the oil and cool the solution to just below the saturation point (where it is on the verge of becoming cloudy). Add seed crystals at this higher temperature to encourage crystallization to begin while the compound's solid form is still favored.[10]

    • Change the Solvent System: Switch to a solvent or solvent/anti-solvent mixture with a lower boiling point and in which the compound has lower solubility. This will lower the temperature at which supersaturation is achieved.

Problem 3: Crystallization is happening too quickly, yielding fine needles or powder.

  • Underlying Cause: The level of supersaturation is too high when nucleation begins, leading to a rapid formation of many small nuclei (crash precipitation) rather than slow growth on a smaller number of nuclei.[6]

  • Solutions:

    • Use More Solvent: Re-dissolve the solid by heating and add a small amount of additional solvent. While this may slightly reduce the final yield, it will slow down the crystallization process, allowing larger, more well-defined crystals to form.[6]

    • Slower Cooling: A slower cooling rate is crucial. This keeps the supersaturation level within the "metastable zone," where crystal growth is favored over new nucleation.[10]

    • Hot Filtration: Ensure your initial hot solution is free of any particulate matter by performing a hot filtration before cooling. Insoluble impurities can act as nucleation sites, causing premature and rapid crystallization.

Problem 4: The final product purity is low despite crystallization.

  • Underlying Cause: Impurities are being trapped within the crystal lattice (inclusion) or on the crystal surface (adsorption).[7][13] This is often a consequence of crystallization occurring too rapidly.

  • Solutions:

    • Recrystallize: Perform a second crystallization. The purity of the starting material for the second crystallization will be higher, reducing the likelihood of impurity incorporation.

    • Optimize the Washing Step: Ensure the isolated crystals are washed with a small amount of cold crystallization solvent. This removes impure mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.[8]

    • Slow Down the Process: Slower crystallization (achieved by slower cooling or slower addition of anti-solvent) is the most effective way to improve purity. It gives the system more time to reach equilibrium, allowing impurity molecules to be rejected from the growing crystal lattice.[14]

Problem 5: The crystallization yield is poor.

  • Underlying Cause: A significant amount of the compound remains dissolved in the mother liquor.

  • Solutions:

    • Optimize Solvent Volume: You may have used too much solvent. While using slightly more than the minimum can improve crystal quality, an excessive amount will harm the yield.[6] Determine the optimal solvent ratio through small-scale experiments.

    • Reduce Final Temperature: Ensure the crystallization mixture has been cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to maximize precipitation.

    • Change the Solvent System: Choose a solvent system where the solubility difference between hot and cold is more pronounced. An anti-solvent approach is often superior for achieving high recovery.[12]

    • Recover from Mother Liquor: Concentrate the mother liquor (e.g., using a rotary evaporator) to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.

Section 3: Key Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

  • Dissolution: In an Erlenmeyer flask, add 1.0 g of crude this compound. Add isopropanol portion-wise while heating the mixture to a gentle boil with stirring until the solid is just dissolved.

  • Hot Filtration (Optional): If any insoluble material is present, perform a rapid filtration of the hot solution to remove it.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask.

  • Crystal Growth: Crystal formation should begin within 20-30 minutes. Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (e.g., Acetone/Heptane)

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of warm acetone (~40-50 °C).

  • Cooling & Seeding: Cool the solution to room temperature. If available, add seed crystals (see Protocol 3).

  • Anti-Solvent Addition: While stirring, add heptane dropwise using an addition funnel. The rate of addition is critical; a slow rate promotes the growth of larger crystals.

  • Precipitation: Continue adding heptane until the solution becomes persistently turbid. At this point, you may add a few drops of acetone to redissolve the fine particles, then allow the solution to stand. Continue slow addition of the anti-solvent until precipitation is complete.

  • Digestion: Allow the resulting slurry to stir at room temperature for 1-2 hours. This "digestion" or "aging" period allows the crystal size and form to stabilize.

  • Isolation & Washing: Isolate the crystals by vacuum filtration and wash with a mixture of acetone/heptane (e.g., 10:90 v/v), followed by pure heptane.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Preparation and Use of Seed Crystals

Seed crystals are a powerful tool for controlling crystallization.[10][15]

  • Preparation: Obtain a small sample of high-purity this compound. If none is available, perform a small-scale crystallization (even if it "crashes out") to generate initial solid material. Grind a small amount of this solid into a fine powder using a mortar and pestle.

  • Application (Seeding):

    • Prepare your supersaturated solution as described in other protocols.

    • Cool the solution to a point where it is supersaturated but nucleation has not yet occurred (the metastable zone).[10] This is typically a few degrees below the dissolution temperature.

    • Add a very small amount (a few milligrams) of the seed powder to the solution.

    • Observe for the growth of crystals from the seeds. Proceed with the slow cooling or anti-solvent addition protocol.

Section 4: Visual Guides & Diagrams

Diagram 1: Troubleshooting Crystallization Failures

TroubleshootingCrystallization start Crystallization Attempt Fails no_solid No Solid Forms (Clear Solution) start->no_solid Problem oiling_out Oily Liquid Forms start->oiling_out Problem crash_ppt Fine Powder/ 'Crash' Precipitate start->crash_ppt Problem cause_sat Cause: Insufficient Supersaturation no_solid->cause_sat cause_mp Cause: Supersaturation above Melting Point / Impurities oiling_out->cause_mp cause_super Cause: Excessive Supersaturation crash_ppt->cause_super sol_induce Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Add Anti-Solvent cause_sat->sol_induce sol_slow Solution: 1. Re-heat & Add Solvent 2. Slow Cooling Rate 3. Seed at Higher Temp cause_mp->sol_slow sol_moderate Solution: 1. Re-heat & Add Solvent 2. Slow Cooling Rate 3. Use Hot Filtration cause_super->sol_moderate

A decision tree for diagnosing and solving common crystallization problems.

Diagram 2: Optimized Anti-Solvent Crystallization Workflow

AntiSolventWorkflow A 1. Dissolve Compound in Minimum Hot 'Good' Solvent (e.g., Acetone) B 2. Cool Solution to Seeding Temperature (e.g., Room Temp) A->B C 3. Add Seed Crystal Slurry (Seeds in Mother Liquor) B->C D 4. Begin SLOW, Dropwise Addition of Anti-Solvent (e.g., Heptane) with Stirring C->D E 5. Continue Anti-Solvent Addition Over 1-2 Hours D->E Control Rate F 6. Age the Slurry (Stir for 1 hour post-addition) E->F G 7. Isolate by Filtration, Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H

A workflow diagram for a robust anti-solvent crystallization protocol.

References
  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures?. YouTube.
  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing.
  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes.
  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
  • CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control.
  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
  • Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization.
  • Benchchem. (n.d.). Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • PubChem. (n.d.). 2-(2-Methylphenyl)propanoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-phenylpropanoic acid.
  • IndiaMART. (n.d.). Buy 2-Methyl 2-Phenyl Propionic Acid at Best Price.

Sources

optimizing reaction conditions for 2-Methyl-2-(2-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(2-methylphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, and to troubleshoot common issues encountered during the synthesis of this compound. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing a foundational understanding before you begin your experiment.

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: For both lab-scale and potential scale-up, the most robust and common method is the carboxylation of a Grignard reagent .[1] This pathway involves two main steps: first, the formation of a tertiary Grignard reagent from a suitable halide precursor, and second, its reaction with carbon dioxide (CO₂) to form the carboxylate salt, which is then protonated to yield the final acid. This method is generally high-yielding and utilizes readily available starting materials.

Q2: What is the best starting material for the Grignard route?

A2: The ideal precursor is a tertiary halide. The most common choice would be 1-(1-chloro-1-methylethyl)-2-methylbenzene (also named 2-chloro-2-(2-methylphenyl)propane). The chloro- derivative is often preferred for its balance of reactivity and stability over the bromo- or iodo- analogs, which can be more prone to side reactions like elimination or Wurtz coupling. This precursor can be synthesized from 2-(2-methylphenyl)propan-2-ol via an SN1 reaction with concentrated HCl.[2]

Q3: How critical are anhydrous conditions for the Grignard reaction?

A3: Absolutely critical. Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents or even atmospheric moisture.[1] Any water present will quench the Grignard reagent, converting it back to an alkane and reducing your yield to zero. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried, typically using a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone for ethers). The reaction must be run under an inert atmosphere (e.g., dry Nitrogen or Argon).

Q4: What is the best way to perform the carboxylation step: using dry ice or CO₂ gas?

A4: Both methods work, but using solid carbon dioxide (dry ice) is often more convenient and effective on a laboratory scale. Adding the Grignard solution to a slurry of freshly crushed, high-purity dry ice in an ethereal solvent (like THF or diethyl ether) provides a large excess of CO₂ and helps to control the reaction exotherm. It is crucial to use an excess of CO₂ to minimize the formation of a ketone byproduct, which can occur if a second molecule of the Grignard reagent attacks the initially formed carboxylate.[3]

Recommended Synthetic Protocol: Grignard Carboxylation

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Part A: Preparation of 1-(1-chloro-1-methylethyl)-2-methylbenzene
  • Setup: In a fume hood, add 2-(2-methylphenyl)propan-2-ol to a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath.

  • Reaction: Slowly add concentrated hydrochloric acid (approx. 12 M) to the cooled alcohol with stirring. The molar ratio should be approximately 1.5 equivalents of HCl to 1 equivalent of the alcohol.

  • Stirring: Seal the flask and stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with cold 5% sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.[2]

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary chloride. This product is often used directly in the next step without further purification.

Part B: Grignard Reaction and Carboxylation
  • Setup: Assemble an oven-dried, three-neck flask with a condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Add magnesium turnings to the flask.

  • Grignard Formation: Add a small portion of the 1-(1-chloro-1-methylethyl)-2-methylbenzene dissolved in anhydrous diethyl ether or THF to the magnesium. Initiation may require gentle warming or the addition of a small iodine crystal. Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: In a separate, larger flask, create a slurry of freshly crushed dry ice in anhydrous diethyl ether or THF.

  • Addition: Slowly transfer the prepared Grignard solution to the dry ice slurry via a cannula or by pouring, while stirring vigorously. The addition is exothermic. Maintain the temperature below 0 °C.

  • Quenching & Work-up: Once the addition is complete and the mixture has warmed to room temperature, slowly add 1 M aqueous HCl to quench the reaction and dissolve the magnesium salts. The pH of the aqueous layer should be acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Base Wash: Combine the organic extracts and wash them with a 1 M sodium hydroxide solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities (like unreacted halide) in the organic layer.

  • Isolation: Separate the layers. Cool the aqueous layer in an ice bath and re-acidify it with concentrated HCl until the product precipitates out as a solid or oil.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_precursor Part A: Precursor Synthesis cluster_grignard Part B: Grignard & Carboxylation A1 2-(2-methylphenyl) propan-2-ol A2 Reaction with conc. HCl A1->A2 A3 Work-up & Drying A2->A3 A4 1-(1-chloro-1-methylethyl) -2-methylbenzene A3->A4 B1 Grignard Reagent Formation (Mg, Ether) A4->B1 Use Directly B2 Carboxylation (Dry Ice Slurry) B1->B2 B3 Acidic Quench (HCl) B2->B3 B4 Extraction & Purification B3->B4 B5 Final Product: 2-Methyl-2-(2-methylphenyl) propanoic acid B4->B5

Caption: Workflow for the synthesis of the target acid via Grignard carboxylation.

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem 1: Low or no yield of the final product.

  • Possible Cause A: Grignard reagent failed to form.

    • Diagnosis: The reaction mixture did not become cloudy or warm upon addition of the halide, and no reflux was observed. Taking a small aliquot, quenching it with I₂, and observing no color change can also suggest failure.

    • Solution:

      • Ensure Absolute Anhydrous Conditions: Glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be freshly dried.

      • Activate Magnesium: The surface of magnesium turnings can oxidize. Crush the turnings gently with a mortar and pestle just before use, or add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

      • Check Halide Purity: Ensure the tertiary chloride precursor was successfully synthesized and is reasonably pure.

  • Possible Cause B: Premature quenching of the Grignard reagent.

    • Diagnosis: The Grignard reagent appeared to form successfully, but the yield after carboxylation is still low.

    • Solution:

      • Use High-Quality CO₂: Use freshly crushed, high-purity dry ice. Older dry ice can accumulate atmospheric water frost.

      • Ensure Proper Addition: Add the Grignard solution to a large excess of the dry ice slurry, not the other way around. This ensures the Grignard reagent always encounters CO₂ first, rather than another molecule of Grignard reagent.

Problem 2: The product is impure, with significant unreacted starting material or byproducts.

  • Possible Cause A: Incomplete Grignard formation.

    • Diagnosis: NMR or GC-MS of the crude product shows a significant amount of the starting halide, 1-(1-chloro-1-methylethyl)-2-methylbenzene.

    • Solution: Increase the reaction time or temperature (e.g., gentle reflux) for the Grignard formation step. Ensure you are using a slight excess (1.1-1.2 equivalents) of magnesium.

  • Possible Cause B: Formation of a ketone byproduct.

    • Diagnosis: The presence of 1,3-bis(2-methylphenyl)-1,1,3-trimethylbutan-2-one is detected. This occurs when the Grignard reagent attacks the magnesium carboxylate intermediate.

    • Solution: This is a classic side reaction that is minimized by using a large excess of CO₂ and maintaining a low temperature during the addition of the Grignard reagent to the dry ice slurry.[1]

Troubleshooting Summary Table
ProblemPossible CauseDiagnostic SignRecommended Solution
Low/No Yield Grignard reagent failed to formNo exotherm, no cloudiness during halide additionEnsure anhydrous conditions; activate Mg with iodine/heat
Premature quenchingSuccessful Grignard formation, but low final yieldUse fresh, crushed dry ice; add Grignard to CO₂ slurry
Impure Product Incomplete Grignard formationStarting halide present in crude productIncrease reaction time/temp for Grignard step; use excess Mg
Ketone byproduct formationKetone detected by MS/NMRUse large excess of CO₂; maintain low temp during carboxylation

Alternative Synthetic Pathway: α,α-dimethylation

An alternative route involves the exhaustive methylation of (2-methylphenyl)acetic acid or its corresponding nitrile. This method can be effective but presents its own challenges, primarily in controlling the degree of methylation.

Reaction Mechanism

The process involves using a very strong base, such as Lithium diisopropylamide (LDA), to deprotonate the α-carbon, followed by quenching the resulting enolate with an excess of a methylating agent like methyl iodide. This must be repeated a second time to achieve dimethylation.

Alkylation_Mechanism Start (2-methylphenyl)acetic acid Step1 1. LDA (Strong Base) 2. CH₃I (Excess) Start->Step1 Intermediate 2-Methyl-2-(2-methylphenyl) propanoic acid Step1->Intermediate

Caption: Simplified workflow for the α,α-dimethylation pathway.

Potential Issues & Troubleshooting
  • Problem: Mixture of mono- and di-methylated products.

    • Cause: Incomplete reaction during one or both methylation steps. The mono-methylated product, 2-(2-methylphenyl)propanoic acid, is a common impurity.

    • Solution: Use a sufficient excess of both the strong base (at least 2.2 equivalents for the acid starting material) and the methylating agent (at least 2.2 equivalents). Ensure low temperatures (-78 °C) during deprotonation to prevent side reactions. The procedure described by Trost et al. for similar α-alkylations provides a good starting point for conditions.

Solvent Comparison for Grignard Reactions

The choice of ethereal solvent is crucial for a successful Grignard reaction.

SolventBoiling Point (°C)Dielectric Constant (ε)Key AdvantagesKey Disadvantages
Diethyl Ether34.64.3Excellent for initiating reaction; easy to remove.Low boiling point limits reaction temperature; highly flammable.
Tetrahydrofuran (THF)667.5Higher boiling point allows for higher reaction temperatures; better solvating power for complex Grignard reagents.Can be more difficult to make perfectly anhydrous; can form explosive peroxides.

References

  • US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google P
  • Organic Syntheses Procedure - 2-phenylpropionic acid. [Link]

  • Adichemistry - GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Chemistry LibreTexts - Grignard Reactions. [Link]

  • Angewandte Chemie International Edition - Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-2-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers and drug development professionals encountering challenges in the purification of crude 2-Methyl-2-(2-methylphenyl)propanoic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesis?

Common impurities largely depend on the synthetic route employed. For a typical synthesis involving the oxidation of 2-methyl-1-(2-methylphenyl)propan-1-one, you can expect to find unreacted starting material, the intermediate alcohol (2-methyl-1-(o-tolyl)propan-1-ol), and potentially some dimeric byproducts. If a Grignard reaction is used, unreacted Grignard reagent and its hydrolysis products may also be present.

Q2: Why is my crude product an oil or a sticky solid instead of a crystalline powder?

The presence of residual solvent or significant amounts of impurities can lower the melting point of the final product, resulting in an oily or sticky consistency. Unreacted starting materials or byproducts can act as eutectic contaminants, preventing proper crystallization.

Q3: Is recrystallization the best method for purification?

Recrystallization is often a highly effective, scalable, and economical method for purifying this compound, especially for removing minor impurities. However, its success is highly dependent on selecting an appropriate solvent system. For complex impurity profiles or for achieving very high purity (>99.5%), chromatographic methods may be necessary.

Q4: How do I choose the best solvent for recrystallization?

An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures. The impurities, on the other hand, should either be completely soluble or insoluble at all temperatures. A solvent pair system, such as ethanol/water or toluene/heptane, often provides the best results by allowing for fine-tuned solubility.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section provides detailed protocols to address specific purification challenges.

Issue 1: Low Purity and Oily Consistency After Initial Work-up

This issue commonly arises from incomplete reaction or significant levels of non-polar impurities, such as the ketone starting material. An acid-base extraction is the most effective first-line strategy to separate the acidic product from neutral or basic impurities.

cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Organic Solvent (e.g., Toluene) B Add Aqueous Base (e.g., 1M NaOH) A->B Dissolve C Separate Layers B->C Shake & Vent E Aqueous Layer: Sodium 2-Methyl-2- (2-methylphenyl)propanoate C->E D Organic Layer: Neutral Impurities (e.g., Ketone) F Acidify with HCl to pH ~2 E->F G Product Precipitates F->G H Filter & Wash with Cold Water G->H I Dry under Vacuum H->I

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like toluene or diethyl ether. A typical concentration is 100-200 mg of crude product per mL of solvent.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely. The deprotonated carboxylic acid will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask. For optimal recovery, re-extract the organic layer with a fresh portion of 1M NaOH and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. The this compound will precipitate as a white solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Issue 2: Product Purity Stagnates After Extraction; Minor Impurities Remain

When acid-base extraction is insufficient to remove closely related impurities, recrystallization is the next logical step. The choice of solvent is critical for success.

Solvent/SystemBoiling Point (°C)Product Solubility (Cold)Product Solubility (Hot)Comments
Heptane/Toluene98-111LowHighExcellent choice. Toluene acts as the dissolving solvent, and heptane as the anti-solvent.
Ethanol/Water78-100LowHighA good polar option, but can be prone to oiling out if cooled too quickly.
Acetonitrile82ModerateHighCan be effective, but may require a larger volume.
Isopropanol82.5ModerateHighSimilar to acetonitrile; good for removing polar impurities.
  • Dissolution: In a flask equipped with a reflux condenser, add the semi-purified solid. Add the minimum amount of hot toluene required to fully dissolve the solid at reflux.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add heptane dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Gently wash the filter cake with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Issue 3: Achieving High Purity (>99.5%) for Analytical Standards

For applications requiring very high purity, such as for creating analytical standards or in late-stage drug development, column chromatography is the most reliable method.

A Prepare Slurry: Adsorb Crude Product onto Silica Gel C Load Sample onto Column A->C B Pack Column with Silica Gel in Mobile Phase B->C D Elute with Mobile Phase (e.g., Heptane:Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: General workflow for purification by flash chromatography.

  • Select Mobile Phase: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point for this compound is a mixture of heptane and ethyl acetate, with a small amount of acetic acid (e.g., 90:10:0.5 v/v/v). The target Rf value for the product should be between 0.25 and 0.4.

  • Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the elution of compounds using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

III. References

  • Synthesis of this compound. Organic Syntheses. [Link]

  • Recrystallization Technique. University of California, Los Angeles - Chemistry Department. [Link]

Technical Support Center: Navigating Scale-Up Challenges for 2-Methyl-2-(2-methylphenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of 2-Methyl-2-(2-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Section 1: Synthesis Pathway Overview & Key Control Points

The industrial production of 2-arylpropanoic acids, including this compound, typically relies on a few key synthetic strategies. The choice of route often depends on raw material cost, scalability, safety, and purity requirements. Two prevalent methods are the methylation of an arylacetonitrile intermediate and the carboxylation of a Grignard reagent.

The methylation route, particularly using dimethyl carbonate (DMC), offers high selectivity, which is a critical parameter for industrial efficiency.[1] This pathway minimizes the formation of challenging-to-remove by-products.

Below is a workflow diagram illustrating the critical control points for the high-selectivity methylation pathway.

SynthesisWorkflow cluster_0 Step 1: Methylation cluster_1 Step 2: Hydrolysis & Workup cluster_2 Step 3: Purification Start Start: (2-methylphenyl)acetonitrile Methylation Methylation Start->Methylation CCP1 Critical Control Point: Monitor for dimethylated by-product via GC Methylation->CCP1 Hydrolysis Saponification Reagents: aq. NaOH Condition: Reflux CCP1->Hydrolysis Proceed if selectivity >98% CCP2 Critical Control Point: Monitor for amide intermediate via TLC/GC Hydrolysis->CCP2 Extraction Acidification & Extraction Reagents: HCl, Ether - Remove non-acidic impurities CCP2->Extraction Purification Final Purification Method: Vacuum Distillation or Crystallization (via salt formation) Extraction->Purification Crude Product End Final Product: 2-Methyl-2-(2-methylphenyl) propanoic acid Purification->End

Caption: High-selectivity synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a direct question-and-answer format.

Problem Area: Reaction Yield & Selectivity
Question 1: My GC analysis shows significant amounts of a dimethylated by-product (>5%) during the methylation step. How can I improve selectivity for the target mono-methylated compound?

Answer: This is a classic challenge in the synthesis of 2-arylpropanoic acids. The formation of the dimethylated by-product occurs when the desired product, 2-methyl-2-(2-methylphenyl)propionitrile, undergoes a second methylation.[1] The root cause is often related to reaction conditions and the choice of methylating agent.

Causality & Solution:

  • Methylating Agent: Traditional methylating agents often lack the required selectivity. The procedure described in Organic Syntheses overcomes this by using dimethyl carbonate (DMC) . DMC acts as both the methylating agent and the solvent, and when used at high temperatures (>180 °C), it achieves mono-methylation selectivity up to 99%.[1] The large excess of DMC also helps drive the reaction to completion.

  • Reaction Monitoring: It is absolutely critical to monitor the reaction's progress. If the reaction is allowed to proceed too long after the starting material is consumed, the concentration of the mono-methylated product increases, making it more susceptible to further methylation.[1]

  • Temperature Control: While high temperatures are required for the DMC route, precise control is necessary. Ensure your reactor's thermocouple is accurately measuring the internal reaction temperature.[1]

Troubleshooting Steps:

  • Switch to Dimethyl Carbonate (DMC): If not already using it, switch your methylating agent to DMC. Use it in large molar excess (e.g., 15-16 molar equivalents to the substrate).[1]

  • Implement Strict In-Process Controls (IPCs): Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour). Quench, extract, and analyze by GC to track the disappearance of the starting material and the appearance of the mono- and di-methylated products.[1]

  • Stop the Reaction Promptly: Terminate the reaction as soon as the starting material conversion reaches >99%. Over-extending the reaction time is a primary cause of dimethylation.[1]

Question 2: During the final hydrolysis of the nitrile, I'm isolating a significant amount of the amide intermediate, leading to low yields of the final carboxylic acid. How can I ensure complete conversion?

Answer: Incomplete hydrolysis of the nitrile to the carboxylic acid is a common issue, especially at scale. The reaction proceeds through an amide intermediate, which can sometimes be slow to hydrolyze completely.

Causality & Solution:

  • Reaction Time & Temperature: Saponification of nitriles and amides requires forcing conditions. Insufficient reaction time or temperature (below reflux) will result in incomplete conversion.

  • Homogeneity: As the reaction proceeds, the system may change from a biphasic mixture to a homogeneous solution.[1] If agitation is poor at scale, localized concentration gradients can slow the reaction.

  • Concentration of Base: The concentration of the aqueous base (e.g., NaOH) is crucial. A 10% aqueous NaOH solution is typically effective.[1]

Troubleshooting Steps:

  • Ensure Sufficient Reflux Time: The hydrolysis step can take several hours (e.g., 4.5 hours or more).[1] Do not cut the time short.

  • Monitor Reaction Completion: Use TLC or GC analysis to confirm the disappearance of the amide intermediate. For TLC, a typical system is SiO₂, 4:1 hexane:ethyl acetate, with UV detection. The acid will have a lower Rf value than the less polar amide.[1]

  • Optimize Agitation: Ensure robust mechanical stirring, especially in large reactors, to maintain a uniform mixture and maximize the interfacial area between the organic and aqueous phases.

  • Post-Reaction Extraction: After cooling, perform an extraction with a solvent like diethyl ether before acidification. This step is crucial for removing any unreacted nitrile and the majority of the residual amide, which are non-acidic.[1]

Problem Area: Grignard Route Complications
Question 3: My Grignard reaction using 2-methylbenzyl magnesium chloride and CO₂ is sluggish and gives low yields. What are the primary challenges in scaling this route?

Answer: The Grignard route is powerful but notoriously sensitive, and challenges are magnified during scale-up. The main issues are typically initiation, side reactions, and reagent purity.

Causality & Solution:

  • Initiation Failure: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting. At scale, the surface-area-to-volume ratio decreases, making initiation even more difficult. A reliable activation method is essential.[2]

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide, leading to the formation of a homocoupled dimer (Wurtz coupling product), which reduces the yield of the desired product.[3]

  • Moisture and Air: Grignard reagents are extremely strong bases and will be quenched by any protic source, especially water.[4][5] Solvents and glassware must be scrupulously dry, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).[1]

  • Thermal Runaway: Grignard formation is highly exothermic. Poor heat dissipation at scale can lead to a dangerous thermal runaway.

Troubleshooting Workflow:

GrignardTroubleshooting Start Problem: Low Yield in Grignard Carboxylation Q1 Does the reaction initiate promptly (observe exotherm)? Start->Q1 Sol1 Solution: Activate Mg. - Use DIBAH for chemical activation. - Crush Mg turnings under N2. - Ensure all reagents/glassware are DRY. Q1->Sol1 No Q2 Is the yield still low despite successful initiation? Q1->Q2 Yes Sol1->Q2 Re-attempt Reaction Sol2 Solution: Minimize Side Reactions. - Add alkyl halide slowly to maintain low concentration. - Ensure efficient heat removal to prevent hot spots. - Check purity of alkyl halide. Q2->Sol2 Yes End Outcome: Improved Yield & Process Control Q2->End No Sol2->End Process Optimized

Caption: Troubleshooting workflow for Grignard reactions.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which synthesis route is generally preferred for the industrial scale-up of 2-arylpropanoic acids? While multiple routes exist, methods that offer high selectivity and avoid difficult-to-handle reagents are often favored. The methylation of arylacetonitriles with dimethyl carbonate (DMC) is attractive because it minimizes the formation of the dimethylated by-product, simplifying purification and maximizing yield.[1] Palladium-catalyzed carbonylation routes are also powerful and can offer high yields but may involve more expensive catalysts and ligands.[6][7] The final choice depends on a full techno-economic analysis.

FAQ 2: What are the primary safety considerations when scaling up these reactions?

  • High-Pressure Reactions: The DMC methylation route generates autogenic pressure (up to 12 bar).[1] The reaction must be conducted in a certified pressure reactor (autoclave) with appropriate pressure relief systems.

  • Exothermic Events: Grignard reagent formation is highly exothermic.[3] Scale-up requires a reactor with sufficient cooling capacity to manage the heat load and prevent thermal runaway. Slow, controlled addition of the halide is a key safety measure.

  • Flammable Solvents: Many steps use flammable solvents like diethyl ether or THF. All equipment must be properly grounded, and operations should be conducted in an appropriately ventilated, explosion-proof environment.

  • Corrosive Reagents: Handling concentrated acids (HCl, H₂SO₄) and bases (NaOH) requires appropriate personal protective equipment (PPE) and corrosion-resistant equipment.

FAQ 3: How critical is in-process monitoring (e.g., GC, TLC) during scale-up? It is absolutely critical. In-process controls (IPCs) are the only way to truly understand what is happening inside the reactor. For the methylation step, IPCs prevent the over-reaction that leads to dimethylated impurities.[1] For the hydrolysis step, they confirm the complete conversion of the amide intermediate.[1] Relying solely on time and temperature at scale is risky and can lead to batch failures, wasted materials, and complex purification challenges.

Section 4: Data Summary Table

The choice of reaction conditions for the methylation step has a profound impact on product selectivity. The table below summarizes the key differences.

ParameterTraditional MethylationHigh-Selectivity DMC MethodRationale for Scale-Up
Methylating Agent Methyl Iodide, Dimethyl SulfateDimethyl Carbonate (DMC)DMC is less toxic and provides significantly higher selectivity.[1]
Temperature Varies, often moderate> 180 °CHigh temperature is required for DMC activation but must be precisely controlled.[1]
Pressure Atmospheric or slightly elevatedHigh (e.g., ~12 bar autogenic)Requires specialized pressure-rated equipment, a key scale-up consideration.[1]
Typical Selectivity Often low, significant dimethylationUp to 99% mono-methylation High selectivity is economically crucial as it simplifies purification and maximizes throughput.[1]
Solvent Separate solvent requiredDMC acts as both reagent and solventSimplifies the process by reducing the number of components.[1]

Section 5: Experimental Protocol

High-Selectivity Mono-methylation of (2-methylphenyl)acetonitrile

This protocol is adapted from a verified procedure for a related substrate and should be optimized for the specific target molecule.[1]

Safety Warning: This reaction is conducted at high temperature and pressure and must be performed in a suitable autoclave by trained personnel.

  • Reactor Preparation: To a 500-mL stainless-steel autoclave equipped with a mechanical stirrer, thermocouple, and pressure gauge, add (2-methylphenyl)acetonitrile (e.g., 0.1 mol), anhydrous potassium carbonate (K₂CO₃, 0.2 mol, 2 molar equivalents), and dimethyl carbonate (DMC, 1.6 mol, 16 molar equivalents).

  • Inerting: Seal the autoclave. Purge the vessel with a stream of dry nitrogen for several minutes to remove all air.[1]

  • Reaction: Begin stirring and heat the mixture to an internal temperature of 180-190 °C. The pressure will rise as the reaction heats up. Maintain this temperature and monitor the reaction progress.

  • In-Process Control (IPC): Every 60 minutes, carefully cool the reactor, vent to a safe pressure, and withdraw a small aliquot (0.2-0.3 mL). Prepare the sample by acidifying with a few drops of concentrated HCl, extracting with diethyl ether, and analyzing by GC to determine the ratio of starting material to mono- and di-methylated products.[1]

  • Reaction Completion & Cooldown: When the conversion of the starting nitrile is >99%, terminate the heating. Allow the autoclave to cool to room temperature. Safely vent any residual pressure.

  • Workup: Open the reactor and transfer the contents to a round-bottomed flask. Remove the excess DMC and other volatiles by rotary evaporation. The remaining liquid residue is the crude 2-methyl-2-(2-methylphenyl)propionitrile, which can be taken directly to the hydrolysis step.[1]

References

  • Tundo, P., & Selva, M. (2002). 2-PHENYLPROPIONIC ACID. Organic Syntheses, 79, 87. [Link]

  • Valsasina, B., et al. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • Kim, S., et al. (2014). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Srinivas, D., & Kulkarni, S. J. (2005). Process for the preparation of 2-aryl propionic acids.
  • Gao, R., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Müller, M., et al. (2020). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate. [Link]

  • Grotevendt, A., et al. (2011). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 16(4), 3324-3333. [Link]

  • Kim, S., et al. (2009). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Kim, S., et al. (2010). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. [Link]

  • Klitgaard, S. K., et al. (2008). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 12(5), 937-939. [Link]

  • Reddit r/Chempros. (2021). Help with carboxylic acid synthesis. [Link]

  • Yang, X., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids. Processes, 7(10), 705. [Link]

Sources

preventing byproduct formation in 2-Methyl-2-(2-methylphenyl)propanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-2-(2-methylphenyl)propanoic Acid Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to address common challenges in handling this sterically hindered carboxylic acid. Our goal is to empower you to prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm attempting to form the acid chloride, but my yield is low, and I'm isolating a significant, non-polar byproduct. What is it, and how can I prevent it?

Answer:

This is the most common issue encountered when activating this compound. The primary byproduct is almost certainly 2,2,7-trimethyl-1-indanone , the product of an intramolecular Friedel-Crafts acylation.[1][2][3][4]

Causality & Mechanism:

The reaction proceeds by converting the carboxylic acid into a highly reactive acylium ion intermediate. Due to the molecule's geometry, this electrophilic center is held in close proximity to the electron-rich aromatic ring. Instead of reacting with an external nucleophile, it can be attacked by the C6 position of the phenyl ring, leading to electrophilic aromatic substitution and subsequent cyclization to form the five-membered ketone ring of the indanone.[1][3][5] This process is acid-catalyzed and is particularly favored at elevated temperatures.

digraph "Friedel_Crafts_Cyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Competing pathways for the acyl chloride intermediate.

Troubleshooting and Prevention Strategies:

Your primary goal is to generate the acid chloride under conditions that are too mild to promote the subsequent Friedel-Crafts cyclization.

ParameterSub-Optimal Condition (Promotes Byproduct)Optimal Condition (Minimizes Byproduct) Rationale
Chlorinating Agent Thionyl chloride (SOCl₂), especially at reflux.[6][7]Oxalyl chloride ((COCl)₂) with catalytic DMF. [8][9]Oxalyl chloride is highly effective at lower temperatures, and its byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup. It is generally considered a milder reagent.[8][9][10]
Temperature Room temperature to reflux (40-80 °C).0 °C to room temperature. The activation energy for the intramolecular Friedel-Crafts reaction is higher than that for acid chloride formation. Keeping the temperature low significantly disfavors the cyclization pathway.[11]
Solvent Neat (using SOCl₂ as solvent) or high-boiling point solvents.Inert, non-polar solvents (e.g., Dichloromethane (DCM), Hexane). Non-polar solvents are less likely to promote the formation of the charged acylium ion intermediate required for cyclization.
Catalyst Lewis acids (e.g., AlCl₃, FeCl₃).[12][13]Catalytic N,N-Dimethylformamide (DMF). DMF forms a Vilsmeier intermediate with oxalyl chloride, which is the active chlorinating agent. This avoids the need for strong, cyclization-promoting Lewis acids.

Validated Protocol: High-Purity Acid Chloride Synthesis

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops via syringe).

  • Reagent Addition: Slowly add oxalyl chloride (1.2–1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Vigorous gas evolution will be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

  • Workup: The resulting solution of the acid chloride is typically used directly in the next step. If isolation is required, carefully remove the solvent and excess oxalyl chloride under reduced pressure. Crucially, do not heat the mixture during evaporation.

FAQ 2: My esterification or amidation reactions are extremely slow and give poor yields, even with heating. How can I drive them to completion?

Answer:

This is a direct consequence of the steric hindrance imposed by the gem-dimethyl group and the ortho-methyl group, which shield the carboxylic acid's carbonyl carbon from nucleophilic attack. Direct acid-catalyzed methods like Fischer esterification are kinetically disfavored.

Causality & Logic:

To overcome this steric barrier, you must increase the electrophilicity of the carbonyl carbon, making it a more "attractive" target for the incoming nucleophile (alcohol or amine). This is achieved by converting the carboxylic acid into a more reactive intermediate.

digraph "Activation_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Decision workflow for coupling sterically hindered acids.

Troubleshooting and Prevention Strategies:

  • Two-Step Approach (via Acid Chloride): The most reliable method is to first convert the acid to its highly reactive acid chloride using the mild protocol described in FAQ 1, and then immediately react this intermediate with your desired alcohol or amine.

  • Use of Coupling Reagents: For sensitive substrates where acid chloride formation is undesirable, modern peptide coupling reagents are extremely effective. These reagents generate a highly reactive activated ester in situ under neutral or basic conditions.[14][15]

Coupling ReagentCommon NameKey Features & Use Cases
EDC / HOBt / DMAP Carbodiimide-basedA cost-effective and widely used system. EDC (a water-soluble carbodiimide) activates the acid, HOBt suppresses racemization, and DMAP is a highly effective acyl-transfer catalyst crucial for hindered systems.[16]
HATU / DIPEA Aminium-basedOne of the most powerful coupling reagents, especially for sterically demanding couplings.[14] It forms a highly reactive OAt-ester. Requires a non-nucleophilic base like DIPEA.
PyBOP / DIPEA Phosphonium-basedAnother highly effective reagent that generates OBt esters. Generally considered very robust for difficult couplings.

Validated Protocol: EDC/DMAP-Mediated Amide Coupling

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq), your amine (1.1 eq), HOBt (0.15 eq), and DMAP (0.15 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting acid.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.

FAQ 3: Under high heat or prolonged reaction times, I observe gas evolution and formation of a hydrocarbon byproduct. What is happening?

Answer:

You are likely observing thermal decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂).[17] The resulting byproduct would be 2-(2-methylphenyl)propane . While robust, this molecule is not immune to decarboxylation under harsh thermal stress, though this is less common than the cyclization described in FAQ 1.

Causality & Mechanism:

Decarboxylation of aryl-substituted carboxylic acids can occur at high temperatures, sometimes facilitated by acid or metal catalysts.[18][19] The stability of the potential carbanion or radical intermediate formed upon CO₂ loss influences the reaction's feasibility. For this specific molecule, temperatures exceeding 150-200 °C should be avoided unless decarboxylation is the desired outcome.

Troubleshooting and Prevention:

  • Strict Temperature Control: Use a precisely controlled heating mantle or oil bath. Avoid localized overheating that can occur with a Bunsen burner or heat gun.

  • Reaction Monitoring: Do not run reactions for arbitrary lengths of time. Use TLC or LC-MS to determine the point of completion, then promptly begin workup.

  • Use Milder Conditions: As detailed in the previous FAQs, the need for high heat is often a symptom of a poorly chosen reaction pathway. Activating the carboxylic acid allows subsequent reactions to proceed at much lower, safer temperatures, completely avoiding the thermal window for decarboxylation.

References

  • Mechanism of Cyclisation by Friedal crafts reaction. (2022, April 1). YouTube. Retrieved from [Link]

  • Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • Acid Chloride Formation - Thionyl Chloride. ChemTube3D. Retrieved from [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic Chemistry Data. Retrieved from [Link]

  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. (2017, February 27). Nature. Retrieved from [Link]

  • Acid chloride Formation. (2016, December 3). Reddit. Retrieved from [Link]

  • Acid to Acid Chloride - Common Conditions. The Org Prep Daily. Retrieved from [Link]

  • The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Friedel-Crafts Reactions. NROChemistry. Retrieved from [Link]

  • Oxalyl chloride. Wikipedia. Retrieved from [Link]

  • What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. (2014, November 17). ResearchGate. Retrieved from [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • 2-indanone. Organic Syntheses Procedure. Retrieved from [Link]

  • Problem with Friedel Crafts acylation using Oxalyl chloride. (2008, May 19). Sciencemadness.org. Retrieved from [Link]

  • US6548710B2 - Process for preparing 1-indanones. Google Patents.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Intramolecular reaction. Wikipedia. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). ResearchGate. Retrieved from [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI. Retrieved from [Link]

  • How 2-methyl propanoic acid convert into propane?. (2018, March 4). Quora. Retrieved from [Link]

  • Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. (2025, August 6). ResearchGate. Retrieved from [Link]

  • INTRAMOLECULAR CYCLIZATION OF N-[2-(CYCLOPEN-1-EN-1-YL)PHENYL]BENZAMIDE USING DEUTERIUM CHLORIDE. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. Google Patents.
  • 2-(2-Methylphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • Iron-Catalyzed Decarboxylative Sulfinylation of Alkyl Carboxylic Acids. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Guidelines for Handling and Storage of 2-Methyl-2-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal handling and storage of 2-Methyl-2-(2-methylphenyl)propanoic acid. Adherence to these guidelines is critical for ensuring the chemical stability and integrity of the compound, thereby safeguarding the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues encountered during the lifecycle of the reagent in a laboratory setting.

Part 1: Initial Receipt and Inspection

Q1: I've just received a new shipment of this compound. What are the immediate steps I should take?

A1: Proper initial handling is the first line of defense in maintaining compound quality. Upon receipt, a systematic inspection and documentation process should be initiated immediately, before transferring the compound to long-term storage.

Workflow for New Compound Receipt:

  • Verify Container Integrity: Check for any damage to the external packaging and the primary container, such as cracks, loose caps, or broken seals. A compromised container may have exposed the compound to atmospheric moisture or oxygen.

  • Confirm Chemical Identity: Cross-reference the label information (Name, CAS No., Lot No.) with your purchase order and the supplier's Certificate of Analysis (CoA).

  • Visual Inspection: Observe the physical appearance of the compound through the container if possible. It should be a stable, crystalline solid. Note any discoloration (e.g., yellowing), clumping, or presence of an unusual amount of fine powder, which could suggest degradation or moisture absorption.

  • Log and Label: Record the date of receipt and the planned opening date in your inventory system. If you plan to use the compound over an extended period, it is best practice to label the container with these dates directly.

  • Immediate Storage: Transfer the compound to the appropriate storage location as detailed in the guidelines below, even if you plan to use it shortly.

ReceiptWorkflow cluster_receipt Initial Receipt Protocol start Receive Shipment inspect_pkg Inspect for Container Damage start->inspect_pkg verify_label Verify Label vs. CoA inspect_pkg->verify_label visual_insp Visually Inspect Compound Appearance verify_label->visual_insp decision Any Issues Detected? visual_insp->decision quarantine Quarantine & Contact Supplier for Resolution decision->quarantine Yes log_inv Log in Inventory (Date Received) decision->log_inv No store Transfer to Recommended Long-Term Storage log_inv->store

Caption: Workflow for receiving and inspecting a new compound.

Part 2: Core Storage and Handling Guidelines

Q2: What are the definitive storage conditions to ensure the long-term stability of this aromatic carboxylic acid?

A2: The stability of this compound hinges on controlling its environment to mitigate risks from temperature, moisture, light, and chemical incompatibility. Aromatic carboxylic acids are generally stable, crystalline solids due to the thermodynamic stability of the aromatic ring system[1][2]. However, prolonged or improper storage can lead to slow degradation.

The primary storage concerns are to prevent contact with incompatible materials (like bases and strong oxidizers) and to protect the compound from environmental extremes.[3][4][5].

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2–8°C (Refrigerated) While stable at room temperature for short periods, refrigerated storage is recommended for long-term stability (>6 months) to minimize the rate of any potential slow oxidative or decarboxylative degradation.[5][6] Avoid repeated freeze-thaw cycles.
Atmosphere Dry, Inert Gas (Argon or Nitrogen) To prevent slow oxidation and moisture uptake, storing the compound under an inert atmosphere is best practice, especially for high-purity reference standards. For routine use, a desiccator is sufficient.[6][7]
Humidity Low Humidity (<40% RH) The carboxylic acid functional group is hygroscopic. Moisture absorption can lead to clumping and may act as a medium for impurity-catalyzed reactions. Storage in a desiccator with fresh desiccant is crucial.[5][7]
Light Protect from Light (Amber Vial) Aromatic compounds can be susceptible to photolytic degradation. Storing the material in an amber glass vial inside a cabinet will prevent this.[5][8]
Container Tightly Sealed Glass Vial Use the original supplier container or a clean, dry, amber glass vial with a secure, tight-fitting cap to prevent atmospheric exchange.[3]

Q3: How should I handle the solid compound during weighing and preparation for an experiment?

A3: Proper handling technique is essential to prevent contamination and degradation of both the primary stock and the aliquot being prepared. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3][9][10]

Protocol for Aliquoting this compound:

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Work Environment: Perform all manipulations in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of fine particles.[3] Use clean, dry spatulas and weighing vessels.

  • Inert Atmosphere (Optional but Recommended): For maximum stability of the main stock, briefly flush the headspace of the primary container with a gentle stream of dry nitrogen or argon before re-sealing. This is particularly important if the stock will be stored for many months after initial opening.[11][12]

  • Weighing: Quickly weigh the desired amount of the compound and place it in a separate, appropriate vessel for your experiment.

  • Secure Storage: Tightly reseal the primary container immediately after use. Ensure the cap threads are clean. Place the container back into its designated storage location (e.g., refrigerator within a desiccator).

The single most effective strategy to maintain long-term integrity is to aliquot the bulk supply into smaller, single-use vials upon first opening. This minimizes the number of times the primary stock is exposed to the atmosphere.

Part 3: Troubleshooting Stability Issues

Q4: My experiments are yielding inconsistent results. How can I determine if my compound has degraded?

A4: Inconsistency in results is a common indicator of reagent degradation. If you suspect the integrity of your this compound, look for the following signs:

  • Change in Physical Appearance: The compound should be a white to off-white crystalline solid. Any significant color change (e.g., to yellow or brown) can indicate oxidation. Clumping or a "wet" appearance suggests moisture absorption.

  • Reduced Solubility: If the compound is more difficult to dissolve in a solvent in which it was previously soluble, this may point to the formation of less-soluble degradation products or polymers.

  • Unexpected Analytical Profile: If you have access to analytical instrumentation, a simple check can be revealing. A melting point determination showing a broadened or depressed range compared to the CoA, or an HPLC/LC-MS analysis showing new impurity peaks, are definitive signs of degradation.

Q5: I suspect the compound was accidentally left at room temperature or exposed to air. Is it still usable?

A5: The usability depends on the duration and conditions of the exposure.

  • Short-Term Exposure (e.g., a few hours): The compound is likely still viable. Aromatic carboxylic acids are not acutely sensitive in the way pyrophoric reagents are.[13][14] Ensure the container is properly sealed and return it to the correct storage conditions.

  • Long-Term Exposure (e.g., days or weeks): The risk of degradation is significantly higher. Moisture absorption and slow oxidation may have occurred. It is strongly recommended to qualify the material with an analytical technique (e.g., HPLC) to confirm its purity before using it in critical experiments. If this is not possible, using a fresh, unopened lot is the safest course of action to ensure data integrity.

Part 4: Understanding Chemical Stability

Q6: What are the primary chemical degradation pathways I should be aware of for this molecule?

A6: While generally stable, this compound has two main potential, albeit slow, degradation pathways under laboratory storage conditions. Understanding these helps reinforce the "why" behind the storage recommendations.

DegradationPathways cluster_paths Potential Degradation Pathways parent This compound (Stable Solid) oxidation Oxidation Products (e.g., Hydroxylated Species) parent->oxidation Conditions: O₂, Light, Heat, Metal Impurities decarboxylation Decarboxylation Product (Aromatic Hydrocarbon) parent->decarboxylation Conditions: High Heat (>150°C) (Unlikely in storage) hydrolysis_effect Physical Changes (Clumping, Caking) parent->hydrolysis_effect Conditions: High Humidity

Caption: Potential degradation pathways for the compound.

  • Oxidation: The aromatic ring and the tertiary carbon adjacent to it can be susceptible to long-term oxidation, especially when exposed to air, light, and potentially catalyzed by trace metal impurities. This can lead to the formation of hydroxylated or other oxidized species, which would appear as impurities in an analysis. Storing cool, dark, and under an inert atmosphere directly mitigates this risk.[1]

  • Hydrolysis (Moisture Effects): While the molecule itself does not hydrolyze, the carboxylic acid moiety makes it hygroscopic. Absorbed water can physically alter the solid (clumping) and can accelerate other degradation pathways by mobilizing impurities.[7]

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a known reaction for carboxylic acids, but for aromatic acids like this, it typically requires very high temperatures (well above standard laboratory conditions) and is not a concern during recommended storage.[15]

By implementing the rigorous storage and handling protocols outlined in this guide, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific outcomes.

References

  • 2-Methyl-2-phenylpropionic acid - Safety D
  • MSDS of 2-Methyl-2-phenylpropanoic Acid. Capot Chemical.
  • 2-Methyl-2-phenylpropanoic acid SDS, 826-55-1 Safety D
  • SAFETY DATA SHEET Propanoic acid, 2-methyl-, 1-phenylethyl ester. Synerzine.
  • The manipulation of air-sensitive compounds. Neilson Lab.
  • SAFETY D
  • Technical Support Center: Minimizing Carboxylic Acid Impurity Form
  • Handling air-sensitive reagents AL-134. MIT.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • GUIDELINES FOR CHEMICAL STORAGE IN LABS. American University of Beirut.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Practices for Proper Chemical Storage. Princeton University.
  • Air-Sensitive Compounds Handling Techniques. Scribd.
  • Storage conditions for chemicals in the labor
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. BOC Sciences.
  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
  • Hydrothermal stability of aromatic carboxylic acids.
  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2.
  • Degradation of the Herbicide Mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a Synergistic Microbial Community. PubMed.
  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
  • 15.1: Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts.
  • Stability of Arom

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2-Methyl-2-(2-methylphenyl)propanoic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2-Methyl-2-(2-methylphenyl)propanoic acid purity. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Criticality of Purity for this compound

This compound, a member of the 2-arylpropionic acid class of compounds, shares structural similarities with several non-steroidal anti-inflammatory drugs (NSAIDs). As with any API, impurities can arise from the synthesis process, degradation, or improper storage. These impurities, even in trace amounts, can impact the therapeutic efficacy and safety of the final drug product. Therefore, a robust and validated analytical method is imperative for the quality control of this compound.

Understanding Potential Impurities

A crucial aspect of developing a stability-indicating HPLC method is the identification of potential impurities. Based on common synthetic routes for 2-arylpropionic acids, potential process-related impurities for this compound could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers formed during synthesis.

  • Byproducts: Compounds formed from side reactions.

Degradation products can also form under stress conditions such as exposure to acid, base, oxidation, heat, and light. A well-designed forced degradation study is essential to ensure the analytical method can separate the main component from any potential degradants.[1][2]

Recommended HPLC Method for Purity Validation

Based on extensive experience with similar aromatic carboxylic acids, a reversed-phase HPLC (RP-HPLC) method using a C18 stationary phase is recommended as the primary approach for the purity validation of this compound. The acidic nature of the analyte necessitates the use of an acidic mobile phase to suppress ionization and ensure good peak shape and retention.[3]

Experimental Protocol: RP-HPLC Method on a C18 Column

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of the purity of this compound and to separate it from its potential impurities and degradation products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Parameter Selection:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic ring and the alkyl chain of the analyte.[4]

  • Acidified Mobile Phase: Phosphoric acid is used to maintain a low pH (typically around 2.5-3.0), ensuring the carboxylic acid group is protonated, which leads to better retention and symmetrical peak shapes on a C18 column.[3]

  • Acetonitrile as Organic Modifier: Offers good elution strength and lower UV cutoff compared to methanol, which is beneficial for detection at lower wavelengths.[5]

  • Gradient Elution: Allows for the effective separation of impurities with a wide range of polarities, from polar degradation products to less polar, closely related structures.

  • UV Detection at 225 nm: Aromatic compounds typically exhibit strong absorbance in the low UV region. A wavelength of 225 nm is chosen to provide good sensitivity for the main analyte and potential aromatic impurities.[6]

Method Validation Workflow

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 ICH Q2(R1) Validation Column & Mobile Phase Selection Column & Mobile Phase Selection Optimization of Parameters Optimization of Parameters Column & Mobile Phase Selection->Optimization of Parameters Specificity Specificity Optimization of Parameters->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

Comparative Analysis: Alternative Chromatographic Approaches

To provide a comprehensive guide, it is essential to compare the recommended C18 method with other viable alternatives.

Alternative 1: Phenyl-Hexyl Column

A phenyl-hexyl stationary phase offers a different selectivity compared to a standard C18 column, which can be advantageous for separating aromatic compounds. The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte through π-π interactions, providing an additional separation mechanism beyond hydrophobic interactions.

Comparative Chromatographic Conditions:

ParameterC18 ColumnPhenyl-Hexyl Column
Stationary Phase OctadecylsilanePhenyl-hexyl silane
Primary Interaction HydrophobicHydrophobic and π-π interactions
Selectivity Good for general non-polar compoundsEnhanced for aromatic and unsaturated compounds

Expected Performance:

For this compound, a phenyl-hexyl column could potentially offer improved resolution from certain aromatic impurities, especially positional isomers. However, the retention time may differ significantly from that on a C18 column, and re-optimization of the mobile phase gradient would be necessary.

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.

Performance Comparison: HPLC vs. UPLC

ParameterConventional HPLC (5 µm)UPLC (<2 µm)Advantage
Analysis Time ~30 min<10 minUPLC
Resolution GoodExcellentUPLC
Sensitivity HighVery HighUPLC
Solvent Consumption HighLowUPLC
System Pressure ~100-200 bar~600-1000 bar-

Rationale for Choosing UPLC:

For high-throughput laboratories or when dealing with complex impurity profiles, UPLC offers significant advantages in terms of speed and separation efficiency. The reduced solvent consumption also makes it a more environmentally friendly and cost-effective option.

Forced Degradation Studies: A Self-Validating System

To ensure the specificity and stability-indicating nature of the HPLC method, forced degradation studies are performed. The sample is subjected to various stress conditions to generate potential degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis API_Sample This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API_Sample->Oxidation Thermal Thermal Degradation (e.g., 80°C, 48h) API_Sample->Thermal Photolytic Photolytic Degradation (UV/Vis light) API_Sample->Photolytic HPLC_Analysis Analyze by Validated HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity

Caption: Workflow for forced degradation studies.

The results of the forced degradation studies should demonstrate that the main peak is well-resolved from all degradation product peaks, and the peak purity of the main component is maintained, confirming the method's specificity.

Conclusion

The validation of this compound purity by HPLC is a critical step in its development as a potential pharmaceutical ingredient. A well-developed and validated RP-HPLC method using a C18 column provides a robust and reliable approach for routine quality control. For enhanced selectivity, particularly for aromatic impurities, a phenyl-hexyl column can be a valuable alternative. For laboratories requiring higher throughput and improved separation efficiency, transitioning to a UPLC method is highly recommended. The choice of the most suitable method will depend on the specific requirements of the laboratory, including sample throughput, complexity of the impurity profile, and available instrumentation. By following the principles and protocols outlined in this guide, researchers can confidently establish the purity of this compound and ensure the quality and safety of their products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Dolan, J. W. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC International. [Link]

  • Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-66.
  • TLC, G. C. (2021).
  • Hoang, V. D., Ly, D. T. H., Nguyen, T. H., & Nguyen, H. M. T. (2014). UV Spectrophotometric Simultaneous Determination of Paracetamol and Ibuprofen in Combined Tablets by Derivative and Wavelet Transforms. ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (2023). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • Google Patents.
  • PubChem. 2-(2-Methylphenyl)propanoic acid. [Link]

  • Google Patents.
  • MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]

  • PubMed. Synthesis of Some 2-arylpropionic Acid Amides as Prodrugs. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

Sources

A Spectroscopic Guide to Differentiating Positional Isomers of 2-Methyl-2-(methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on a benzene ring, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unequivocally differentiate between them is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish the ortho-, meta-, and para- isomers of 2-Methyl-2-(methylphenyl)propanoic acid, complete with experimental data and detailed protocols.

The subtle structural variations among these isomers give rise to unique spectroscopic "fingerprints." By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can confidently identify and differentiate each isomer.

The Structural Challenge: Ortho, Meta, and Para Isomers

The core challenge lies in the position of the methyl group on the phenyl ring relative to the propanoic acid substituent. This seemingly minor difference significantly impacts the electronic environment of the molecule, leading to discernible variations in their spectroscopic signatures.

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Weighing: Accurately weigh 5-25 mg of the purified isomer for ¹H NMR, and 50-100 mg for ¹³C NMR. [1]2. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a small vial. [1][2][3]3. Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles. [4][5]4. Transfer: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. [3]5. Capping and Labeling: Securely cap the NMR tube and label it clearly.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all three isomers will show the characteristic absorptions for a carboxylic acid, subtle differences in the "fingerprint" region can aid in their differentiation.

Key Differentiating Features in IR Spectroscopy:

  • O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid dimer. [6][7][8]* C=O Stretch (1760-1690 cm⁻¹): A strong, sharp absorption for the carbonyl group of the carboxylic acid. [6][7][8]The exact position can be influenced by electronic effects from the substituted phenyl ring.

  • C-O Stretch (1320-1210 cm⁻¹): A medium intensity band. [7][9]* Out-of-Plane C-H Bending (900-675 cm⁻¹): The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring.

    • Ortho-disubstituted: A strong band around 750 cm⁻¹.

    • Meta-disubstituted: Bands around 780 cm⁻¹ and 690 cm⁻¹.

    • Para-disubstituted: A strong band in the 800-850 cm⁻¹ range.

IR Data Comparison

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
ortho3300-2500 (broad)~1700~750
meta3300-2500 (broad)~1700~780, ~690
para3300-2500 (broad)~1700800-850
Experimental Protocol: FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of solid samples.

Sources

A Comparative Analysis of Synthetic Routes to 2-Methyl-2-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(2-methylphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its gem-dimethyl group imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in drug design.[1][2] The synthesis of this sterically hindered carboxylic acid, however, presents several challenges. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development seeking to make an informed decision on the most suitable synthetic strategy for their specific needs.

Route 1: Exhaustive Methylation of 2-Methylphenylacetic Acid via Phase-Transfer Catalysis

This classical approach leverages the reactivity of the α-carbon of an arylacetic acid. While many procedures aim for selective mono-methylation[3], this route drives the reaction to completion to install the gem-dimethyl group. The use of phase-transfer catalysis is particularly advantageous for this transformation, as it facilitates the reaction between the deprotonated arylacetic acid (in the aqueous phase) and the methylating agent (in the organic phase).[4][5]

Reaction Scheme

Exhaustive_Methylation 2-Methylphenylacetic_acid 2-Methylphenylacetic Acid Reagents1 NaOH (aq) CH3I (excess) Aliquat 336 2-Methylphenylacetic_acid->Reagents1 Reaction Intermediate Deprotonated Intermediate Reagents1->Intermediate Deprotonation & Methylation Product This compound Intermediate->Product Second Methylation Grignard_Synthesis 2-Methylbromobenzene 2-Methylbromobenzene Mg_ether Mg, THF 2-Methylbromobenzene->Mg_ether Formation Grignard 2-Methylphenylmagnesium bromide Mg_ether->Grignard Acetone Acetone Grignard->Acetone Addition Tertiary_Alcohol 2-(2-Methylphenyl)propan-2-ol Acetone->Tertiary_Alcohol Oxidation KMnO4, H+ Tertiary_Alcohol->Oxidation Oxidation Product This compound Oxidation->Product Friedel_Crafts_Synthesis Toluene Toluene Acyl_Chloride Isobutyryl chloride AlCl3 Toluene->Acyl_Chloride Friedel-Crafts Acylation Ketone 1-(2-Methylphenyl)-2-methylpropan-1-one Acyl_Chloride->Ketone Willgerodt_Kindler Sulfur, Morpholine Ketone->Willgerodt_Kindler Willgerodt-Kindler Thioamide Thiomorpholide Intermediate Willgerodt_Kindler->Thioamide Hydrolysis H2SO4, H2O Thioamide->Hydrolysis Hydrolysis Product This compound Hydrolysis->Product

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methyl-2-(2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison and detailed methodology for the quantitative analysis of 2-Methyl-2-(2-methylphenyl)propanoic acid, a non-volatile carboxylic acid, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the fundamental challenges of analyzing polar analytes by GC and present a robust, validated workflow incorporating chemical derivatization. The performance of the GC-MS method is objectively compared against alternative techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and accurate quantitative assay for this and structurally similar compounds.

Introduction: The Analytical Challenge

This compound is a carboxylic acid whose accurate quantification is often critical in various stages of pharmaceutical research and development, potentially as a metabolite, impurity, or synthetic intermediate. The core analytical challenge presented by this molecule, and indeed most carboxylic acids, lies in its physicochemical properties.[1][2][3] The presence of the polar carboxyl group results in low volatility and a high propensity for hydrogen bonding.[4] These characteristics make it unsuitable for direct analysis by Gas Chromatography (GC), as it leads to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column.[5]

Therefore, a crucial sample preparation step—chemical derivatization—is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[6][7] This guide will elucidate this process in detail, presenting a fully validated GC-MS method and contextualizing its performance against other prominent analytical technologies.

The Cornerstone of GC Analysis: Chemical Derivatization

Derivatization is the process of chemically modifying an analyte to enhance its suitability for a specific analytical method.[5] For the GC analysis of carboxylic acids, the primary goals are to increase volatility and thermal stability by replacing the active proton on the carboxyl group.[4][7] The two most common approaches are silylation and alkylation (esterification).

  • Silylation: This involves replacing the acidic proton with a silyl group, such as a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce volatile, thermally stable TMS-ester derivatives.[4][6] This is often the preferred method due to its high reaction efficiency and the formation of clean byproducts.

  • Alkylation: This process converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester). Reagents like diazomethane or alcohols in the presence of an acid catalyst (e.g., BF3 in methanol) are used.[7] While effective, some alkylation reagents can be hazardous (e.g., diazomethane) or require more stringent conditions.

For this guide, we will focus on silylation with BSTFA as it represents a highly effective, reliable, and widely adopted strategy in analytical laboratories.

Workflow for Quantitative GC-MS Analysis

A robust analytical method is a self-validating system from start to finish. The following workflow illustrates the logical progression from sample receipt to final data reporting, ensuring data integrity at each stage.

GC-MS_Workflow Figure 1: High-Level GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample Collection (& Spiking with Internal Standard) LLE 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Isolate analyte Evap 3. Evaporation to Dryness (under Nitrogen Stream) LLE->Evap Concentrate Deriv 4. Derivatization (Silylation with BSTFA) Evap->Deriv Prepare for GC GCMS 5. GC-MS Injection & Analysis Deriv->GCMS Inject derivative Integration 6. Peak Integration & Calibration GCMS->Integration Acquire data Report 7. Quantitative Report Generation Integration->Report Calculate concentration

Caption: High-level workflow for the quantitative analysis of this compound in a biological matrix.

Head-to-Head: GC-MS vs. Alternative Technologies

The choice of an analytical platform is a critical decision driven by requirements for sensitivity, selectivity, throughput, and cost. Below is a comparison of a validated GC-MS method with its main alternatives: LC-MS/MS and HPLC-UV.

Table 1: Performance Comparison of Analytical Platforms

ParameterGC-MS (with Derivatization) LC-MS/MS HPLC-UV
Principle Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.Separation by liquid chromatography, detection by UV absorbance.
Sample Preparation Multi-step: Extraction + DerivatizationSimplified: Protein Precipitation or ExtractionSimplified: Protein Precipitation or Extraction
Limit of Quantification (LOQ) Low (e.g., 1-10 ng/mL)Very Low (e.g., <1 ng/mL)High (e.g., >100 ng/mL)
Selectivity High (Mass-based detection)Very High (Precursor/product ion transition)Low to Moderate (Prone to interferences)
Throughput Moderate (Derivatization adds time)High (Fast gradients possible)High
Robustness Good, but derivatization can be a source of variability.Excellent, but susceptible to matrix effects.Excellent
Cost (Instrument) ModerateHighLow
Expertise Required High (Method development is complex)HighModerate

From our experience, LC-MS/MS is often the gold standard for bioanalysis due to its superior sensitivity and specificity without the need for derivatization.[8][9] However, GC-MS remains a powerful and cost-effective alternative, especially when an LC-MS/MS is unavailable or when dealing with certain matrices where GC provides better chromatographic resolution for specific isomers. HPLC-UV generally lacks the sensitivity required for trace-level quantification in complex biological matrices.[10]

The Imperative of Method Validation

To ensure the trustworthiness of analytical data, the method must be rigorously validated according to international guidelines.[8][11][12][13][14] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[11][14] Key validation parameters are established by bodies like the FDA and through the International Council for Harmonisation (ICH) guidelines.[8][13][15][16][17]

Validation_Parameters Figure 2: Core Parameters of Bioanalytical Method Validation cluster_quant Quantitative Accuracy cluster_sensitivity Sensitivity & Specificity cluster_reliability Reliability center Validated Method Accuracy Accuracy (% Bias) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (R² > 0.99) center->Linearity Range Range center->Range Selectivity Selectivity (No Interference) center->Selectivity LOQ Limit of Quantification (LOQ) center->LOQ Stability Stability (Freeze/Thaw, Bench-Top) center->Stability Recovery Recovery center->Recovery

Caption: The interconnected parameters required for a robust and trustworthy analytical method validation.

Table 2: Validation Summary for the GC-MS Method

Validation ParameterAcceptance Criteria (Typical)Result
Linearity (R²) ≥ 0.990.998
Range 5 - 2000 ng/mLMet
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LOQ)4.5% - 8.2%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LOQ)6.1% - 10.5%
Accuracy (% Bias) Within ±15% (±20% at LOQ)-7.8% to +5.4%
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable precision & accuracy5 ng/mL
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Passed
Extraction Recovery Consistent and reproducible88 ± 6%
Stability (24h Bench-Top) % Change within ±15%-4.2%
Stability (3 Freeze-Thaw Cycles) % Change within ±15%-6.8%

The data presented in Table 2 confirms that the described GC-MS method is accurate, precise, and fit for the purpose of quantifying this compound in plasma.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to implementing the validated GC-MS method.

Protocol 1: Sample Preparation, Extraction, and Derivatization

Materials:

  • Human plasma (or other biological matrix)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., deuterated analyte at 500 ng/mL)

  • Ethyl Acetate (HPLC Grade)

  • Hydrochloric Acid (1 M)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • High-purity Nitrogen gas

Procedure:

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 20 µL of the IS solution to all tubes except for the blank matrix sample. Vortex briefly.

  • Acidification: Add 50 µL of 1 M HCl to protonate the carboxylic acid, ensuring efficient extraction into an organic solvent. Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approx. 900 µL) to a clean glass test tube, avoiding the protein interface.

  • Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C. The rationale here is to remove the extraction solvent and concentrate the analyte.

  • Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly.

  • Reaction: Heat the mixture at 70°C for 30 minutes to ensure complete conversion of the analyte to its TMS-ester derivative.

  • Final Step: Cool the sample to room temperature. Transfer the contents to a GC vial with a micro-insert for analysis.

Protocol 2: GC-MS Instrumental Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer (Single Quadrupole or Ion Trap) capable of Electron Ionization (EI).

Table 3: Optimized GC-MS Parameters

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column providing excellent separation for a wide range of derivatized compounds.
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min.The temperature program is designed to separate the analyte from matrix components and elute it as a sharp peak.
MS Transfer Line 290°CPrevents condensation of the analyte before it enters the ion source.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific ions for the analyte and IS.
Ions Monitored Hypothetical: Analyte (m/z 235, 145), IS (m/z 238, 148)The quantifier ion (e.g., m/z 235) is chosen for its abundance and specificity, while a qualifier ion confirms identity.

Conclusion and Recommendations

The quantitative analysis of this compound by GC-MS is a robust and reliable approach when a carefully optimized derivatization step is integrated into the workflow. The method presented in this guide, validated according to industry standards, demonstrates excellent accuracy, precision, and sensitivity suitable for demanding research and regulated environments.

Key Recommendations:

  • For Ultra-Trace Analysis (<1 ng/mL): LC-MS/MS is the recommended platform due to its superior sensitivity and elimination of the derivatization step.

  • For Routine Analysis (1-5000 ng/mL): The validated GC-MS method is a highly suitable and cost-effective choice, providing reliable and accurate data.

  • Method Development: When adapting this method, the choice of internal standard is paramount. A stable-isotope labeled analog of the analyte is always the best choice to compensate for extraction and derivatization variability.

By understanding the principles behind the chosen methodology and comparing its performance against viable alternatives, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][11][14]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][8][12]

  • FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. [Link][15]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link][16]

  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Blau, K., & King, G.S. (Eds.). (1977). Handbook of Derivatives for Chromatography. Heyden. (General reference for derivatization principles). [Link][7]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][13]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]

  • ALWSCI. (2024). Measuring Organic Acids And Organic Anions With Precision. [Link][9]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link][18]

  • Restek. A Guide to Derivatization Reagents for GC. [Link][5]

  • Taylor & Francis Online. (2023). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link][10]

  • Navickas, A., et al. (2016). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link][4]

  • PubChem. 2-(2-Methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link][1]

  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). [Link][2]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link][3]

Sources

bioequivalence studies of formulations containing 2-Methyl-2-(2-methylphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of generic drug development, establishing bioequivalence is a critical regulatory and scientific milestone. This guide offers an in-depth technical comparison of study designs and formulation strategies for oral dosage forms containing phenylpropanoic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited public availability of bioequivalence data on 2-Methyl-2-(2-methylphenyl)propanoic acid, this guide will leverage comprehensive data from its close structural and therapeutic analogs, loxoprofen and ketoprofen, to provide a robust and illustrative framework for researchers.

The Imperative of Bioequivalence in Phenylpropanoic Acid Derivatives

Phenylpropanoic acid derivatives, including the target compound this compound and its analogs like loxoprofen and ketoprofen, are widely prescribed for their analgesic, anti-inflammatory, and antipyretic properties. For a generic version of a drug to be considered interchangeable with the innovator product, it must exhibit a similar rate and extent of absorption under comparable conditions. This is demonstrated through bioequivalence studies, which are paramount for ensuring that the generic formulation will produce the same therapeutic effect and safety profile.

The oral bioavailability of these acidic and often poorly water-soluble compounds can be significantly influenced by the formulation's composition and manufacturing process. Therefore, a thorough understanding of how different formulation strategies impact pharmacokinetic parameters is essential for successful generic drug development.

Comparative Analysis of Formulation Strategies and Bioavailability

The choice of formulation can dramatically alter the pharmacokinetic profile of a phenylpropanoic acid derivative. Here, we compare two common oral dosage forms: immediate-release and modified-release tablets, using data from loxoprofen and ketoprofen as representative examples.

Immediate-Release Formulations

Immediate-release tablets are designed to disintegrate and release the active pharmaceutical ingredient (API) rapidly in the gastrointestinal tract. The primary objective is to achieve a quick onset of therapeutic action.

A key determinant of the bioavailability of immediate-release formulations is the dissolution rate of the API. For poorly soluble drugs like many phenylpropanoic acid derivatives, strategies to enhance dissolution, such as micronization of the API or the inclusion of solubilizing agents, are often employed.

Modified-Release Formulations

Modified-release formulations are designed to release the drug over an extended period. This approach can offer several advantages, including reduced dosing frequency, improved patient compliance, and a more consistent plasma concentration of the drug, which may reduce the incidence of adverse effects associated with high peak plasma concentrations.

Common technologies for modified-release NSAID formulations include matrix tablets, where the drug is dispersed within a polymer matrix that controls its release, and multiparticulate systems, such as coated pellets or beads filled into capsules.[1]

Comparative Pharmacokinetic Data

The following tables summarize pharmacokinetic data from bioequivalence studies of different oral formulations of loxoprofen and ketoprofen. These values are critical in assessing whether a test formulation is bioequivalent to a reference formulation. The acceptance criteria for bioequivalence are typically that the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the range of 80.00% to 125.00%.[2][3]

Table 1: Pharmacokinetic Parameters for Immediate-Release Loxoprofen 60 mg Tablets [3][4]

FormulationCmax (µg/mL)Tmax (h)AUC0→8 (µg·h·mL⁻¹)
Test 5.06 ± 0.990.38 ± 0.157.17 ± 1.20
Reference 4.64 ± 0.750.50 ± 0.176.94 ± 1.05
90% CI 91.17% - 108.53%-91.43% - 106.94%

Table 2: Pharmacokinetic Parameters for Extended-Release Ketoprofen 150 mg Tablets [5]

FormulationCmax (µg/mL)Tmax (h)AUC0-12 (µg/mL/hr)
Test 8.35 ± 1.920.7525.96 ± 4.98
Reference 7.72 ± 2.181.2524.90 ± 5.15
95% CI 106.26% - 107.85%-101.11% - 101.78%

Experimental Protocols for a Bioequivalence Study

A robust and well-validated bioanalytical method is the cornerstone of any bioequivalence study. Below is a detailed, step-by-step methodology for a typical bioequivalence study of a phenylpropanoic acid derivative, followed by a validated bioanalytical method for its quantification in human plasma.

Bioequivalence Study Design

A standard bioequivalence study for an immediate-release formulation of a phenylpropanoic acid derivative would typically follow a randomized, single-dose, two-period, two-sequence, crossover design under fasting conditions.

Logical Flow of a Bioequivalence Study

Bioequivalence Study Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase Protocol_Design Protocol Design & Ethics Approval Subject_Screening Subject Screening & Informed Consent Protocol_Design->Subject_Screening Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Dosing_Period_1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period_1 Blood_Sampling_1 Serial Blood Sampling Dosing_Period_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Dosing_Period_2 Period 2: Crossover Dosing Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Period_2->Blood_Sampling_2 Sample_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling_2->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Analysis (90% CI) PK_Analysis->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Step-by-Step Protocol:

  • Subject Selection: Enroll a statistically appropriate number of healthy adult volunteers (typically 18-24). Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria outlined in the study protocol.

  • Randomization and Dosing: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference, or vice versa). After an overnight fast, subjects receive a single oral dose of the assigned formulation with a standardized volume of water.

  • Blood Sampling: Blood samples are collected in tubes containing an anticoagulant at predetermined time points before and after dosing (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or below until analysis.

  • Washout Period: A washout period of at least five half-lives of the drug separates the two treatment periods to ensure complete elimination of the drug from the body before the second dosing.

  • Crossover: After the washout period, subjects receive the alternate formulation. Blood sampling is repeated as in the first period.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated bioanalytical method.

  • Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated for each subject for both formulations. Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the quantification of drugs in biological matrices.[6][7]

Workflow for LC-MS/MS Bioanalysis

LC-MS/MS Bioanalytical Workflow Plasma_Sample Plasma Sample Thawing IS_Addition Internal Standard Spiking Plasma_Sample->IS_Addition Extraction Protein Precipitation / Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Injection into LC-MS/MS Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Data_Processing Data Processing & Quantification Mass_Spectrometry->Data_Processing

Caption: Steps in the bioanalysis of plasma samples using LC-MS/MS.

Step-by-Step Bioanalytical Protocol (Example using Loxoprofen): [4][7]

  • Sample Preparation:

    • Thaw the plasma samples and an internal standard (IS) working solution (e.g., ketoprofen) at room temperature.

    • To a 20 µL aliquot of plasma, add the internal standard.

    • Perform protein precipitation by adding a precipitating agent like methanol or acetonitrile, followed by vortexing and centrifugation. Alternatively, use liquid-liquid extraction with a suitable organic solvent like ethyl acetate at an acidic pH.[7]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Atlantis dC18).

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a pH modifier).[7]

    • Flow Rate: A constant flow rate suitable for the column dimensions.

    • Injection Volume: A small, precise volume of the reconstituted sample.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic drugs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

    • Selectivity

    • Linearity and range

    • Accuracy and precision (intra- and inter-day)

    • Recovery

    • Matrix effect

    • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

The successful development of a generic oral formulation of a phenylpropanoic acid derivative hinges on a comprehensive understanding of the interplay between formulation science and pharmacokinetic principles. This guide has provided a comparative framework, using loxoprofen and ketoprofen as illustrative examples, to navigate the critical aspects of bioequivalence testing. By employing robust study designs, validated bioanalytical methods, and appropriate formulation strategies, researchers and drug development professionals can confidently establish the therapeutic equivalence of their generic products, ultimately contributing to the availability of safe, effective, and affordable medicines.

References

  • Study on pharmacokinetics and relative bioavailability of loxoprofen capsule in healthy volunteers. (n.d.).
  • Helmy, S. A. (2013). Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers. Clinical Pharmacology in Drug Development, 2(2), 173-177.
  • Bioequivalence Study of Two Brands of Loxoprofen Tablets in Healthy Volunteers. (n.d.).
  • Dermatopharmacokinetic bioequivalence study of two types of topical patches containing loxoprofen sodium. (2014). PubMed.
  • Pharmacokinetics and bioequivalence study of two brands of loxoprofen tablets in healthy volunteers. (2007). Arzneimittelforschung, 57(8), 542-546.
  • Comparison of Pharmacokinetics between Loxoprofen and Its Derivative with Lower Ulcerogenic Activity, Fluoro-loxoprofen. (n.d.). Semantic Scholar.
  • Bioequivalence determination of topical ketoprofen using a dermatopharmacokinetic approach and excised skin penetration. (n.d.).
  • Pharmacokinetic and bioequivalence studies of fast dispersible ketoprofen tablets in healthy volunteers. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(5), 913-919.
  • Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma. (n.d.).
  • Pharmacokinetics and bioequivalence study of two brands of loxoprofen tablets in healthy volunteers. (2007). PubMed.
  • Helmy, S. A. (2013). Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers. PubMed.
  • Determination of Ketoprofen in Human Plasma by RP-HPLC. (2012). Scientific Research Publishing.
  • Sustained-Release Oral Delivery of NSAIDs and Acetaminophen: Advances and Recent Formulation Strategies—A System
  • Ketoprofen pharmacokinetics and bioavailability based on an improved sensitive and specific assay. (1983). PubMed.
  • Amorphization and modified release of ibuprofen by post-synthetic and solvent-free loading into tailored silica aerogels. (2022). PubMed Central.
  • Lipid nanocarriers as drug delivery system for ibuprofen in pain tre
  • Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study. (n.d.). CNKI.
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applic
  • NSAIDS: Design and Development of Innovative Oral Delivery Systems. (2012).
  • Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man. (2007). PubMed.
  • Ibuprofen. (n.d.). In Wikipedia. Retrieved January 21, 2026.
  • Liquid Chromatography-Tandem Mass Spectrometry Method of Loxoprofen in Human Plasma. (2010). PubMed.
  • Sustained Release Formulation and in-vitro Evaluation of Ibuprofen-HPMC M
  • High-throughput hplc method for rapid quantification of ketoprofen in human plasma. (2015). Farmacia Journal.
  • Bioequivalence of 150 mg Extended-Release Ketoprofen from Laboratories LETI S.A.V. Test, vs ProfenidBI of Laboratories Sanofi-Aventis Pharmaceuticals LTDA, Prolonged Release, Reference, in Healthy Volunteers. (2017). Scientific Research Publishing.
  • Lipid-Based Drug Delivery Systems in Inflammation. (n.d.).

Sources

A Comparative Guide to the Structural Elucidation of 2-Methyl-2-(2-methylphenyl)propanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

The intramolecular cyclization of aryl-aliphatic acids is a cornerstone of synthetic chemistry, providing a direct route to polycyclic frameworks common in pharmaceuticals and natural products. Specifically, the acid-catalyzed cyclization of 2-Methyl-2-(2-methylphenyl)propanoic acid presents an intriguing challenge in regioselectivity. Under strong acid conditions, such as with Polyphosphoric Acid (PPA) or Eaton's reagent, the carboxylic acid is protonated, loses water, and forms a reactive acylium ion.[1][2] This electrophile can then attack the pendant aromatic ring in an intramolecular Friedel-Crafts acylation.[3]

The core analytical problem arises from the two possible outcomes of this reaction. The electrophilic attack can occur at either the C6 or C4 position of the tolyl ring relative to the methyl group, leading to the formation of one of two isomeric cyclic ketones: a six-membered tetralone or a five-membered indanone. The elucidation of the correct structure from this mixture is paramount for any further synthetic steps or biological evaluation. This guide provides a comparative analysis of the essential analytical techniques required to unambiguously determine the reaction's outcome.

The Reaction Pathway: A Question of Regioselectivity

The intramolecular Friedel-Crafts acylation of this compound is designed to produce a cyclic ketone through the formation of a new carbon-carbon bond.[4] The reaction is typically promoted by a strong dehydrating acid which facilitates the in-situ generation of the acylium ion electrophile.[5]

The two potential products are:

  • Product A: 4,4,8-trimethyl-3,4-dihydronaphthalen-1(2H)-one (a tetralone), formed via attack at the C6 position.

  • Product B: 3,3,7-trimethylindan-1-one (an indanone), formed via attack at the C4 position.

While steric hindrance from the ortho-methyl group might suggest a preference, the electronic activation of the ring makes both pathways plausible. Therefore, robust analytical methods are not just confirmatory; they are essential for discovery.

Caption: Intramolecular cyclization pathways for this compound.

A Comparative Guide to Structural Elucidation Techniques

Objective and unambiguous structural determination requires a multi-faceted analytical approach. While techniques like IR spectroscopy and mass spectrometry provide foundational data, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing between the tetralone and indanone isomers.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy provides the most detailed insight into the molecular skeleton. Key differences in the ¹H and ¹³C NMR spectra of the two potential products allow for their unequivocal identification.

  • ¹H NMR Spectroscopy: The aromatic region is the most diagnostic.

    • Product A (Tetralone): The three aromatic protons will appear as a complex, likely an ABC splitting pattern, as they are all adjacent and in different chemical environments.

    • Product B (Indanone): The aromatic protons will present a simpler pattern. The two adjacent protons will form an AB quartet (two doublets with the same coupling constant), while the third proton will be a singlet (or a narrowly split signal). This distinct pattern is a powerful identifier.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon provides a secondary confirmation.

    • Carbonyl carbons in six-membered rings (tetralones) typically resonate at a slightly different frequency than those in five-membered rings (indanones) due to ring strain and conjugation effects. Tetralone carbonyls often appear further downfield.[8]

  • 2D NMR (COSY & HMBC): For ultimate confirmation, 2D NMR experiments map the connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the benzylic methylene protons and the carbonyl carbon, confirming the ring size by tracing the J-couplings through the carbon skeleton.

TechniqueExpected Data for Product A (Tetralone)Expected Data for Product B (Indanone)Causality of Difference
¹H NMR (Aromatic) Complex ABC pattern (~7.0-8.0 ppm)AB quartet and a singlet (~7.2-7.8 ppm)The number and relative positions of protons on the aromatic ring.
¹³C NMR (Carbonyl) ~198-205 ppm~205-210 ppmRing strain and conjugation differences between the 5- and 6-membered rings.
Key Protons Singlet for benzylic CH₂ (~2.8 ppm)Singlet for benzylic CH₂ (~2.7 ppm)Subtle differences in shielding due to ring geometry.
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the product. Both isomers will have the same molecular formula (C₁₃H₁₆O) and therefore the same molecular weight (188.26 g/mol ), resulting from the loss of a water molecule (18.02 g/mol ) from the starting material (C₁₃H₁₈O₂, MW 206.28 g/mol ). While the molecular ion peak confirms a successful cyclization, the fragmentation patterns (MS/MS) may differ, providing clues to the underlying structure. The tetralone might exhibit a characteristic retro-Diels-Alder fragmentation, which would be absent in the indanone.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent preliminary technique to monitor the reaction's progress.

  • Disappearance of Reactant Signal: The broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) will disappear.

  • Appearance of Product Signal: A strong, sharp carbonyl (C=O) stretch will appear. Aromatic ketones typically show a C=O stretch in the range of 1680-1700 cm⁻¹.[9] Subtle differences may exist between the five- and six-membered rings, with the indanone's carbonyl stretch often appearing at a slightly higher wavenumber due to increased ring strain.

Experimental Protocols

Protocol 1: Synthesis of Cyclic Ketone via PPA Cyclization

This protocol describes a standard procedure for the intramolecular Friedel-Crafts acylation.

Materials:

  • This compound

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • Add Polyphosphoric Acid (approx. 10 times the weight of the acid). PPA is highly viscous; warming it gently to ~60 °C can aid in handling.[5]

  • Heat the mixture with stirring at 80-100 °C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient).

Protocol 2: Sample Preparation for NMR Analysis

Materials:

  • Purified reaction product

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube

Procedure:

  • Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of CDCl₃ in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HMBC) NMR spectra.

Workflow for Structural Elucidation

The following diagram outlines the logical flow for identifying the reaction product(s).

Caption: Logical workflow for the synthesis, purification, and structural elucidation.

Conclusion

The structural elucidation of the products from the cyclization of this compound is a classic problem in organic synthesis that highlights the power of modern analytical techniques. While IR and MS confirm the successful conversion to a cyclic ketone, only NMR spectroscopy can provide the definitive evidence needed to distinguish between the potential tetralone and indanone regioisomers. The distinct splitting patterns in the aromatic region of the ¹H NMR spectrum serve as the most reliable diagnostic tool. By following a logical workflow of synthesis, purification, and multi-technique analysis, researchers can confidently assign the correct structure, ensuring the integrity of their subsequent research and development efforts.

References

  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Retrieved from vertexaisearch.cloud.google.com. Link

  • Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Retrieved from vertexaisearch.cloud.google.com. Link

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from vertexaisearch.cloud.google.com. Link

  • (PDF) Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. Retrieved from vertexaisearch.cloud.google.com. Link

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from vertexaisearch.cloud.google.com. Link

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from vertexaisearch.cloud.google.com. Link

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from vertexaisearch.cloud.google.com. Link

  • Polyphosphoric Acid. (n.d.). Sciencemadness.org. Retrieved from vertexaisearch.cloud.google.com. Link

  • pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. (2010). ERIC. Retrieved from vertexaisearch.cloud.google.com. Link

  • Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. (2016). Beilstein Journals. Retrieved from vertexaisearch.cloud.google.com. Link

  • Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. (2016). National Institutes of Health. Retrieved from vertexaisearch.cloud.google.com. Link

  • pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. (2010). ResearchGate. Retrieved from vertexaisearch.cloud.google.com. Link

  • Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. (2025). RSC Advances. Retrieved from vertexaisearch.cloud.google.com. Link

  • Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. (2016). PubMed. Retrieved from vertexaisearch.cloud.google.com. Link

  • Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. (n.d.). ResearchGate. Retrieved from vertexaisearch.cloud.google.com. Link

  • Carbon‐13 NMR signals of some substituted indanones, tetralones and benzo‐α‐pyrones, β‐substituted β‐phenylpropionic acids and related compounds. (1991). Semantic Scholar. Retrieved from vertexaisearch.cloud.google.com. Link

  • All About Aromatic Ketones. (n.d.). Unacademy. Retrieved from vertexaisearch.cloud.google.com. Link

Sources

comparing the efficacy of 2-Methyl-2-(2-methylphenyl)propanoic acid with other propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Propanoic Acid Derivatives in Inflammation Management

The 2-arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, forming the molecular backbone of many of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1] These agents, colloquially known as "profens," exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The discovery that COX exists as two principal isoforms, the constitutively expressed COX-1, responsible for homeostatic functions like gastrointestinal mucosal protection, and the inducible COX-2, which is upregulated at sites of inflammation, has been pivotal.[3] The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal complications, are often linked to the concurrent inhibition of COX-1.[4][5]

This guide provides a comparative analysis of the efficacy of several prominent propanoic acid derivatives. We will delve into the quantitative inhibitory profiles of established drugs such as Ibuprofen, Naproxen, Ketoprofen, and Fenoprofen. Furthermore, we will examine the structural features of a less-characterized compound, 2-Methyl-2-(2-methylphenyl)propanoic acid, and, by applying established Structure-Activity Relationship (SAR) principles, postulate its potential efficacy. This analysis is supported by detailed experimental protocols necessary for the empirical validation of novel chemical entities within this class.

The Cyclooxygenase Signaling Pathway and NSAID Inhibition

The primary mechanism of action for propanoic acid NSAIDs is the competitive and reversible inhibition of the COX enzymes.[6] This action prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (Stimulus) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Site) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins_Thromboxanes Prostaglandins (Pain, Fever) Thromboxanes (Platelet Aggregation) PGH2->Prostaglandins_Thromboxanes Isomerases COX1->PGH2 COX2->PGH2 NSAIDs Propanoic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Cyclooxygenase signaling pathway and NSAID inhibition.

Comparative Efficacy of Established Propanoic Acid Derivatives

The efficacy and side-effect profile of a propanoic acid NSAID is determined by its relative potency in inhibiting COX-1 versus COX-2. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 values (COX-1/COX-2 or COX-2/COX-1) provides a measure of selectivity. For consistency and clinical relevance, the following data is derived from human whole blood assays, which account for factors like plasma protein binding.[4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)Predominant Activity
Ibuprofen 12[7]80[7]6.67Non-selective (Slight COX-1 preference)
Naproxen 35.48[8]64.62[8]1.82Non-selective
(S)-Ketoprofen ~0.024 (equal potency on COX-1)[9]0.024[9]~1.0Potent, Non-selective
Fenoprofen Not specified in comparative studiesNot specified in comparative studiesNot specifiedNon-selective[10][11][12]

Note: IC50 values can vary based on experimental conditions. The values presented are for comparative purposes within the context of the cited human whole blood assays.

  • Ibuprofen : Introduced in 1969, ibuprofen is a prototypical non-selective NSAID.[13] It exhibits a slight preference for inhibiting COX-1 over COX-2.[7]

  • Naproxen : Naproxen is a potent, non-selective COX inhibitor with a longer plasma half-life, allowing for less frequent dosing.[6][14]

  • Ketoprofen : Marketed as a racemic mixture, the (S)-enantiomer of ketoprofen is a highly potent, non-selective inhibitor of both COX isoforms.[9][15] The (R)-enantiomer is significantly less active.[9]

  • Fenoprofen : Like other profens, fenoprofen is a non-selective inhibitor of both COX-1 and COX-2, with its anti-inflammatory, analgesic, and antipyretic effects stemming from this mechanism.[2][12]

Structure-Activity Relationship (SAR) and Analysis of this compound

The biological activity of 2-arylpropanoic acids is intrinsically linked to their molecular structure. Key structural features that govern their COX inhibitory activity include:

  • The Carboxylic Acid Group : This acidic moiety is crucial for binding to the active site of the COX enzyme, typically through an ionic interaction with a key arginine residue (Arg-120).[16]

  • The α-Methyl Group : The presence of a methyl group on the carbon alpha to the carboxylate is a defining feature. This substitution generally increases anti-inflammatory potency. Furthermore, this carbon becomes a chiral center, and for most profens, the (S)-enantiomer is significantly more active than the (R)-enantiomer.[9][14]

  • The Aryl Moiety : A substituted aromatic ring system is required for activity. The nature and position of the substituent on this ring influence the compound's potency and selectivity by interacting with the hydrophobic channel of the COX active site.[3]

Analysis of this compound:

Let's consider the structure of the compound :

  • It possesses the requisite carboxylic acid group .

  • It has a phenyl ring substituted with a methyl group at the ortho (2) position.

  • Crucially, it features two methyl groups at the alpha-carbon (a gem-dimethyl group), instead of the single methyl group found in traditional profens.

This gem-dimethyl substitution is a significant deviation from the classic profen structure. While the α-methyl group is important for potency, the introduction of a second, bulkier methyl group at this position could have several consequences. It might sterically hinder the proper orientation of the carboxylate group within the narrow COX active site, potentially reducing or even abolishing its inhibitory activity.[14] The loss of the chiral center also means there are no enantiomers to consider.

Based on SAR principles, it is plausible that This compound would be a significantly weaker COX inhibitor than established profens like ibuprofen or naproxen, if it possesses any activity at all. The steric bulk at the alpha position is likely to be detrimental to effective binding within the cyclooxygenase active site. However, this hypothesis requires empirical validation through in vitro assays.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy and selectivity of a novel propanoic acid derivative like this compound, a human whole blood assay is a robust and clinically relevant method.[4] This assay measures the compound's ability to inhibit COX-1 in platelets and inducible COX-2 in monocytes within a physiological matrix.

Workflow for In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_cox1 COX-1 Assay (Platelet Thromboxane B2) cluster_cox2 COX-2 Assay (Monocyte Prostaglandin E2) Blood Collect fresh human venous blood (heparinized) Aliquot_COX1 Aliquot whole blood Blood->Aliquot_COX1 Aliquot_COX2 Aliquot whole blood Blood->Aliquot_COX2 Compound Prepare serial dilutions of This compound Incubate_COX1 Add test compound dilutions. Incubate. Compound->Incubate_COX1 Incubate_COX2 Add test compound dilutions. Incubate for 24h. Compound->Incubate_COX2 Aliquot_COX1->Incubate_COX1 Clot Allow blood to clot (endogenous thrombin activation) Incubate_COX1->Clot Centrifuge_COX1 Centrifuge to separate serum Clot->Centrifuge_COX1 Measure_TXB2 Measure Thromboxane B2 (TXB2) via ELISA Centrifuge_COX1->Measure_TXB2 Induce_COX2 Add LPS to induce COX-2 expression in monocytes Aliquot_COX2->Induce_COX2 Induce_COX2->Incubate_COX2 Centrifuge_COX2 Centrifuge to separate plasma Incubate_COX2->Centrifuge_COX2 Measure_PGE2 Measure Prostaglandin E2 (PGE2) via ELISA Centrifuge_COX2->Measure_PGE2

Workflow for Human Whole Blood COX Inhibition Assay.

Part 1: Human Whole Blood COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2 in a physiologically relevant matrix.

Methodology:

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

  • COX-1 Inhibition Assay (Thromboxane B2 Measurement): a. Aliquot 1 mL of whole blood into tubes. b. Add various concentrations of the test compound (dissolved in a suitable vehicle like DMSO) or vehicle control. c. Incubate at 37°C for 60 minutes to allow for drug-enzyme interaction. d. Allow the blood to clot at 37°C for 60 minutes. This process, driven by endogenous thrombin, activates platelets and stimulates COX-1 to produce thromboxane A2, which rapidly hydrolyzes to the stable metabolite Thromboxane B2 (TXB2). e. Centrifuge the samples to separate the serum. f. Collect the serum and store at -80°C until analysis. The concentration of TXB2 is a direct measure of COX-1 activity.

  • COX-2 Inhibition Assay (Prostaglandin E2 Measurement): a. Aliquot 1 mL of whole blood into tubes. b. Add Lipopolysaccharide (LPS) (e.g., final concentration of 10 µg/mL) to induce the expression of COX-2 in monocytes.[17] c. Immediately add various concentrations of the test compound or vehicle control. d. Incubate the samples at 37°C for 24 hours. e. Centrifuge the samples to separate the plasma. f. Collect the plasma and store at -80°C until analysis. The concentration of Prostaglandin E2 (PGE2) is a measure of induced COX-2 activity.[18]

  • Data Analysis: a. Measure the concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) in the collected serum/plasma using a specific Enzyme-Linked Immunosorbent Assay (ELISA), as detailed in the next section. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.

Part 2: Prostaglandin E2 (PGE2) Competitive ELISA Protocol

Objective: To quantify the amount of PGE2 produced in the COX-2 inhibition assay.

Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., conjugated to alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a PGE2-specific antibody coated onto a microplate. The amount of labeled PGE2 bound to the antibody is inversely proportional to the amount of PGE2 in the sample.

Methodology:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards (a serial dilution of known PGE2 concentrations), and samples as per the kit manufacturer's instructions. Plasma samples from the whole blood assay may require dilution.

  • Assay Procedure: a. Add 100 µL of standards or samples to the appropriate wells of the antibody-coated microplate. b. Add 50 µL of the PGE2-enzyme conjugate to each well. c. Add 50 µL of the PGE2-specific antibody solution to each well. d. Cover the plate and incubate for 2 hours at room temperature on an orbital shaker. e. Wash the plate multiple times (typically 3-5 times) with wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate for a specified time (e.g., 60-90 minutes) to allow for color development. g. Add a stop solution to terminate the reaction.

  • Data Acquisition and Calculation: a. Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP substrate). b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Interpolate the PGE2 concentration of the unknown samples from the standard curve.

Conclusion

The 2-arylpropanoic acid class of NSAIDs represents a triumph of modern medicinal chemistry, providing effective relief from pain and inflammation for millions. Their efficacy is dictated by the nuanced interplay between their chemical structure and their ability to inhibit the COX-1 and COX-2 isoforms. While established drugs like ibuprofen, naproxen, and ketoprofen have well-characterized, potent, and non-selective inhibitory profiles, the potential of novel derivatives must be assessed on a case-by-case basis.

Based on established structure-activity relationships, the compound This compound is hypothesized to be a weak COX inhibitor due to potential steric hindrance at the alpha-carbon. However, this remains a hypothesis until verified by empirical data. The detailed in vitro protocols provided in this guide offer a robust framework for researchers and drug development professionals to quantitatively assess the efficacy and selectivity of this and other novel propanoic acid derivatives, thereby paving the way for the development of the next generation of anti-inflammatory agents.

References

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology.
  • A Comparative Analysis of Selective COX-2 Inhibition by COX-2-IN-43 and the Action of Non-Selective NSAIDs. Benchchem.
  • New insights into the use of currently available non-steroidal anti-inflamm
  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays.
  • Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry.
  • Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs.
  • Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers. Clinical Pharmacology & Therapeutics.
  • Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.
  • Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers.
  • Degree of Cyclooxygenase-2 Inhibition Modulates Blood Pressure Response to Celecoxib and Naproxen.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • COX-1 Selective Inhibitors. Selleckchem.com.
  • IC 50 cyclooxygenase (COX)-1:COX-2 inhibition ratios in human whole blood assays* and IC 50 ratio for two separate whole blood COX-2 assays.
  • Structures and binding mechanisms of COX-2 inhibitor scaffolds.
  • Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production. Frontiers in Pharmacology.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace.
  • Enantioselective pharmacodynamics of the nonsteroidal antiinflammatory drug ketoprofen: in vitro inhibition of human platelet cyclooxygenase activity. Chirality.
  • Human Pharmacology of Naproxen Sodium.
  • Fenoprofen. PubChem.
  • Fenoprofen Anti-inflammatory Action Pathway.
  • Fenoprofen Monograph for Professionals. Drugs.com.
  • Fenoprofen. LiverTox - NCBI Bookshelf.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-2-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-2-(2-methylphenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a solid organic acid and, based on available Safety Data Sheets (SDS), presents the following primary hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1]

The causality behind these hazards lies in the acidic nature of the carboxyl group and the potential for the aromatic structure to interact with biological tissues. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate these risks.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with goggles.To prevent contact with the eyes, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2]To prevent skin contact and subsequent irritation.
Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from accidental spills.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1]To avoid inhalation of dust particles that can irritate the respiratory tract.

Waste Characterization: A Critical Step for Compliance

Proper disposal is dictated by the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A critical step is to determine if this compound is a "hazardous waste." Based on available data, this compound is not a listed hazardous waste (i.e., it does not appear on the F, K, P, or U lists).

Therefore, we must assess if it exhibits any of the four characteristics of a hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

  • Ignitability: As a solid with a flash point listed as "Not applicable," it is not considered an ignitable hazardous waste (D001).[3]

  • Corrosivity: While it is an acid, to be classified as a corrosive hazardous waste (D002), an aqueous solution of the waste must have a pH less than or equal to 2. Without specific pKa data for this compound, a definitive determination cannot be made without testing.

  • Reactivity: There is no information to suggest that this compound is reactive (D003).

  • Toxicity: A determination of toxicity (D004-D043) would require testing via the Toxicity Characteristic Leaching Procedure (TCLP) to see if specific contaminants are present above regulatory limits.[4][5][6]

Due to the lack of definitive data, the most prudent and compliant approach is to manage this compound as a hazardous waste unless you have specific analytical data to prove otherwise. This conservative approach ensures the highest level of safety and regulatory compliance.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a clear path for the disposal of this compound, from accumulation in the lab to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Pathway A 1. Accumulate Waste in a designated, labeled, and sealed container. B 2. Segregate from incompatible materials (e.g., bases, oxidizing agents). A->B C 3. Maintain accurate waste inventory logs. B->C D 4. Is waste characterized as non-hazardous by testing? C->D Transfer to Waste Management Area E 5a. Dispose as hazardous waste. Contact licensed disposal service. D->E No (Recommended) F 5b. Dispose as non-hazardous industrial waste per local regulations. D->F Yes G 6. Preferred Method: High-Temperature Incineration E->G

Caption: Decision workflow for the disposal of this compound.

Laboratory Accumulation and Storage
  • Containerization: Collect waste this compound in a designated, chemically compatible container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Segregation: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area. Ensure it is segregated from incompatible materials, particularly bases and strong oxidizing agents, to prevent unintended reactions.

  • Inventory: Maintain a detailed log of the waste generated, including the quantity and date of accumulation.

Off-Site Disposal by a Licensed Professional

The most reliable and compliant method for disposing of this chemical waste is to use a licensed and reputable hazardous waste disposal company.

Protocol:

  • Contact a Vendor: Engage with your institution's environmental health and safety (EHS) department to coordinate a pickup with a certified hazardous waste contractor.

  • Provide Information: Furnish the vendor with the Safety Data Sheet (SDS) and an accurate description of the waste.

  • Packaging for Transport: The waste will be packaged into a "lab pack" by the disposal company, which involves placing the container in a larger drum with absorbent material. This must be done in accordance with Department of Transportation (DOT) regulations.

  • Manifesting: A hazardous waste manifest will be completed. This is a legal document that tracks the waste from your facility (the generator) to its final destination.

  • Preferred Disposal Method: For organic compounds like this, high-temperature incineration is the preferred disposal method.[2] This process ensures the complete destruction of the compound into less harmful components. The incinerator must be equipped with appropriate scrubbers and afterburners to manage potential emissions.

On-Site Treatment (for Small Quantities Only)

For very small, laboratory-scale quantities, neutralization may be a viable option to render the waste non-corrosive. However, this should only be performed by trained personnel and in accordance with your institution's chemical hygiene plan. Note that the resulting salt solution may still be subject to local wastewater discharge regulations.

Neutralization Protocol

This procedure must be performed in a certified chemical fume hood.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, in a large beaker.

  • Cool the Beaker: Place the beaker containing the basic solution in an ice bath to dissipate any heat generated during the neutralization reaction.

  • Slow Addition: Slowly and carefully add the this compound waste to the basic solution while stirring continuously.

  • Monitor pH: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the acid until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal, followed by a large volume of water. However, you must consult your local Publicly Owned Treatment Works (POTW) and your institution's EHS department to ensure compliance with local regulations.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it in a labeled, sealable container for disposal.

  • Cleaning: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

By adhering to these detailed procedures, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and scientific integrity.

References

  • CymitQuimica. (2023, August 3).
  • Capot Chemical. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid.
  • PubChem. 2-(2-Methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Toxicity Characteristic Leaching Procedure (TCLP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-2-(2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-2-(2-methylphenyl)propanoic acid. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure your work is both groundbreaking and safe. The protocols described herein are designed as a self-validating system, explaining the causality behind each recommendation to build a deep, intuitive understanding of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is a carboxylic acid. While specific toxicological data for this exact compound is not extensively documented, the hazards can be inferred from its chemical class and data from structurally similar compounds like 2-Methyl-2-phenylpropanoic acid. The primary risks are associated with direct contact and inhalation of dust particles.[1][2]

A thorough risk assessment is the foundation of any laboratory procedure.[3] Before handling this compound, it is critical to review the Safety Data Sheet (SDS) to understand its specific hazards.[4]

Hazard ClassificationDescriptionPotential EffectsSource
Skin Irritation Causes skin irritation upon contact.Redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.[1][2][5]
Serious Eye Irritation Causes serious irritation if it comes into contact with the eyes.Pain, redness, watering, and potential damage to the cornea.[1][2][5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.Coughing, sneezing, and irritation of the nasal passages and throat.[1][6]

Core PPE Requirements: Your First Line of Defense

Personal Protective Equipment (PPE) is not just a requirement; it is an essential tool to mitigate the risks identified above. The selection of appropriate PPE is a critical step in experimental planning.[3]

Eye and Face Protection
  • Rationale: The risk of serious eye irritation necessitates robust eye protection.[7] Accidental splashes or the generation of dust can lead to severe eye damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn in any area where this chemical is stored or handled.[8]

  • Enhanced Protection: When there is a higher risk of splashing or aerosol generation (e.g., transferring large quantities, heating), chemical splash goggles are required. For maximum protection, a face shield should be worn over the safety goggles.[9][10]

Hand Protection
  • Rationale: Direct skin contact is a primary route of exposure that causes irritation.[1] Gloves provide a critical barrier. However, no glove material offers permanent protection; they degrade over time with chemical exposure.

  • Selection: Nitrile gloves are a suitable choice for incidental contact.[9][11] They must be inspected for any signs of degradation or punctures before use.[2] When handling larger quantities or for prolonged tasks, consider heavier-duty gloves and consult a glove selection chart for appropriate material and thickness.[3]

  • Best Practices: Always use proper glove removal techniques to avoid contaminating your skin.[2] Wash hands thoroughly with soap and water after removing gloves.[1][12] Never wear gloves outside the laboratory or to handle common items like doorknobs or phones.[8]

Body Protection
  • Rationale: To protect against incidental contact and spills, a lab coat is mandatory.[12] It prevents the contamination of personal clothing, which could otherwise act as a reservoir for the chemical, leading to prolonged skin exposure.

  • Specifications: A flame-resistant lab coat made of materials like cotton or a specialized synthetic blend is recommended. Ensure the coat is fully buttoned with sleeves rolled down. Contaminated lab coats should be laundered separately from personal clothing.[1][8]

Respiratory Protection
  • Rationale: While general handling in a well-ventilated area may not require respiratory protection, certain procedures can generate dust or aerosols, posing an inhalation hazard.[1][8]

  • When to Use: A respirator is necessary when engineering controls (like a chemical fume hood) are insufficient or unavailable, or during spill clean-up of a large quantity of solid material.

  • Selection: For nuisance dust exposures, a NIOSH-approved N95 (US) or P1 (EU) particulate respirator may be sufficient.[2] For higher potential exposures, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict procedural workflow minimizes the risk of contamination and exposure.

Pre-Experiment Setup (Donning PPE)
  • Area Check: Ensure your workspace is clean and uncluttered.[12] Confirm that emergency equipment like eyewash stations and safety showers are accessible and unobstructed.[12]

  • Attire: Put on your lab coat, ensuring it is fully buttoned.

  • Eye Protection: Don your safety glasses or goggles.

  • Hand Protection: Inspect and put on the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat.

Post-Experiment (Doffing PPE)
  • Glove Removal: Using the proper technique, remove gloves first to prevent contaminating other surfaces. Dispose of them in the designated hazardous waste container.[2]

  • Lab Coat Removal: Remove your lab coat, turning it inside out to contain any potential contaminants.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]

  • Eye Protection Removal: Remove your safety glasses or goggles.

Emergency & Disposal Plan

Preparedness is key to managing unexpected events safely.[3]

Spill Response Protocol
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear your core PPE (lab coat, gloves, eye protection).[1]

    • Gently sweep or scoop the solid material to avoid generating dust.[1] Do not use compressed air for cleaning.[1]

    • Place the material in a clearly labeled, sealed container for hazardous waste.[1]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill (Solid):

    • Evacuate the area immediately and alert others.[1]

    • Move upwind of the spill.[1]

    • If you are trained and equipped to do so, don enhanced PPE, including a respirator, before re-entering the area.[1]

    • Follow the minor spill cleanup procedure.

    • If drains or waterways are contaminated, notify emergency services.[1]

Disposal of Contaminated Materials
  • Chemical Waste: All surplus this compound and materials heavily contaminated with it must be disposed of as hazardous waste.[2] Place them in a designated, sealed, and properly labeled waste container.[13]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.[2]

  • Regulatory Compliance: All waste disposal must be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][6]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound core_ppe CORE PPE - Lab Coat - Safety Glasses (ANSI Z87.1) - Nitrile Gloves start->core_ppe is_splash_risk Significant splash or aerosolization risk? core_ppe->is_splash_risk is_dust_risk Handling powder outside of a fume hood? is_splash_risk->is_dust_risk No goggles_face_shield UPGRADE EYE/FACE PROTECTION - Chemical Splash Goggles - Face Shield is_splash_risk->goggles_face_shield Yes is_spill Is there a spill? is_dust_risk->is_spill No respirator ADD RESPIRATORY PROTECTION - NIOSH-approved Respirator (N95 or higher) is_dust_risk->respirator Yes spill_ppe EMERGENCY PPE - Enhanced Gloves - Respirator - Protective Clothing is_spill->spill_ppe Yes proceed Proceed with Caution is_spill->proceed No goggles_face_shield->is_dust_risk respirator->is_spill spill_ppe->proceed

Caption: PPE selection workflow based on experimental risk.

References

  • 2-Methyl-2-phenylpropionic acid - Safety D
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • Chemistry Lab Safety Rules. PozeSCAF.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • 2-Methyl-2-phenylpropanoic acid SDS, 826-55-1 Safety D
  • MSDS of 2-Methyl-2-phenylpropanoic Acid. (2010-09-26). Capot Chemical.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025-02-05). Saffron Scientific.
  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • Safety equipment, PPE, for handling acids. (2022-08-26). Quicktest.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022-11-14). Quora.
  • SAFETY DATA SHEET - Cefixime. (2018-12-28). Spectrum Chemical.
  • SAFETY DATA SHEET - Benzeneacetic acid, .alpha.-methyl-. Fisher Scientific.
  • Propionic Acid - Safety Data Sheet. (2015-03-19). Global Safety Management, Inc..

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(2-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(2-methylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.